molecular formula C18H17N3O2 B3026283 (S)-3'-Aminoblebbistatin

(S)-3'-Aminoblebbistatin

カタログ番号: B3026283
分子量: 307.3 g/mol
InChIキー: WWBDMJMBRYIBAY-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3’-amino Blebbistatin is a more stable and less phototoxic form of (–)-blebbistatin, which is a selective cell-permeable inhibitor of non-muscle myosin II ATPases. (–)-Blebbistatin rapidly and reversibly inhibits Mg-ATPase activity and in vitro motility of non-muscle myosin IIA and IIB for several species (IC50s = 0.5-5 µM), while poorly inhibiting smooth muscle myosin (IC50 = 80 µM). Through these effects, it blocks apoptosis-related bleb formation, directed cell migration, and cytokinesis in vertebrate cells. However, prolonged exposure to blue light (450-490 nm) results in degradation of blebbistatin to an inactive product via cytotoxic intermediates, which may be problematic for its use in fluorescent live cell imaging applications. The addition of a 3’-amino group decreases the inherent fluorescence while retaining the activity of (–)-blebbistatin. (S)-3'-amino Blebbistatin has the same stereochemistry as the active (–)-blebbistatin enantiomer.>

特性

IUPAC Name

(3aS)-1-(3-aminophenyl)-3a-hydroxy-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-5-6-15-14(9-11)16(22)18(23)7-8-21(17(18)20-15)13-4-2-3-12(19)10-13/h2-6,9-10,23H,7-8,19H2,1H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBDMJMBRYIBAY-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC(=C4)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC(=C4)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-3'-Aminoblebbistatin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3'-Aminoblebbistatin is a highly specific, cell-permeable inhibitor of non-muscle myosin II, developed as a superior alternative to its parent compound, (S)-blebbistatin.[1][2] Its enhanced physicochemical properties, including significantly increased water solubility and reduced phototoxicity, make it an invaluable tool for studying the diverse cellular processes mediated by myosin II, such as cell motility, cytokinesis, and intracellular transport.[1][3] This document provides an in-depth examination of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Myosin II ATPase Activity

The primary mechanism of action of this compound is the specific and reversible inhibition of the magnesium-dependent ATPase activity of non-muscle myosin IIA and IIB.[4][5] This inhibition is not competitive with ATP. Instead, this compound allosterically binds to a hydrophobic pocket on the myosin heavy chain, located between the nucleotide-binding site and the actin-binding cleft.

This binding event traps the myosin motor domain in a specific conformational state: the myosin-ADP-Pi complex . By stabilizing this intermediate, this compound effectively stalls the ATPase cycle immediately before the force-generating power stroke. The key inhibitory step is the significant slowing of the rate of phosphate (B84403) (Pi) release from the active site. As phosphate release is tightly coupled to the conformational changes that lead to strong actin binding and force production, its inhibition prevents the myosin head from transitioning into a high actin-affinity, rigor-like state. Consequently, the myosin remains detached or weakly bound to actin, leading to a cessation of contractile force and cellular movement driven by myosin II.

Myosin_ATPase_Cycle_Inhibition cluster_cycle Myosin II ATPase Cycle cluster_inhibitor This compound Action Myosin Myosin Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Low Actin Affinity) Inhibited_Complex Inhibited Myosin-ADP-Pi Complex Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Acto_Myosin_ADP Acto-Myosin-ADP (Rigor State) Acto_Myosin Acto-Myosin Inhibitor This compound Inhibitor->Inhibited_Complex Binds to and stabilizes Inhibited_Complex->Acto_Myosin_ADP_Pi BLOCKS

Myosin II ATPase Cycle and Inhibition by this compound.

Quantitative Inhibitory Profile

This compound retains a potent inhibitory activity against non-muscle myosin II isoforms, comparable to its parent compound. While specific IC50 values for this compound are not widely published, the data for (S)-blebbistatin provide a strong reference for its expected potency and selectivity. The introduction of the 3'-amino group was designed to improve physical properties without significantly compromising its inhibitory efficacy.[1]

Myosin Isoform (S)-Blebbistatin IC50 (µM) Reference
Non-muscle Myosin IIA0.5 - 5[4]
Non-muscle Myosin IIB0.5 - 5[4]
Smooth Muscle Myosin~80[4]
Skeletal Muscle Myosin~2[5]
Cardiac Muscle Myosin~5[5]

Advantages Over (S)-Blebbistatin

This compound was synthesized to overcome several limitations of (S)-blebbistatin, enhancing its utility as a research tool.

  • Increased Water Solubility: It exhibits a 30-fold higher water solubility than (S)-blebbistatin, which simplifies its use in aqueous buffers and cellular media, reducing the likelihood of precipitation and artifacts.[1][2]

  • Reduced Phototoxicity: Unlike (S)-blebbistatin, which can become cytotoxic upon exposure to blue light, this compound is significantly more photostable, making it ideal for long-term live-cell imaging and fluorescence microscopy studies.[3][4]

  • Lower Intrinsic Fluorescence: The addition of the 3'-amino group quenches the intrinsic fluorescence of the blebbistatin scaffold, minimizing interference in experiments employing fluorescent reporters.[1][4]

Advantage_Flowchart cluster_limitations Limitations cluster_advantages Improved Properties Blebbistatin (S)-Blebbistatin Low_Sol Low Water Solubility Blebbistatin->Low_Sol Photo_Tox Phototoxicity Blebbistatin->Photo_Tox Fluorescence Intrinsic Fluorescence Blebbistatin->Fluorescence Amino_B This compound Low_Sol->Amino_B Chemical Modification Photo_Tox->Amino_B Chemical Modification Fluorescence->Amino_B Chemical Modification High_Sol High Water Solubility Amino_B->High_Sol Photo_Stab Photostability Amino_B->Photo_Stab Low_Fluo Reduced Fluorescence Amino_B->Low_Fluo

Advantages of this compound over its parent compound.

Experimental Protocols

The mechanism of this compound is primarily elucidated through two key in vitro assays: the Myosin ATPase Activity Assay and the In Vitro Motility Assay.

Myosin ATPase Activity Assay (NADH-Coupled)

This assay measures the rate of ATP hydrolysis by myosin by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Principle:

  • Myosin II hydrolyzes ATP to ADP and Pi.

  • Pyruvate (B1213749) kinase (PK) uses phosphoenolpyruvate (B93156) (PEP) to regenerate ATP from ADP, producing pyruvate.

  • Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+.

  • The rate of ATP hydrolysis is directly proportional to the rate of decrease in NADH absorbance at 340 nm.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM imidazole (B134444) (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM DTT.

    • Coupling System Stock: In Assay Buffer, prepare a solution containing 10 mM PEP, 2.5 mM NADH, ~100 units/mL LDH, and ~50 units/mL PK.

    • Myosin Stock: Purified non-muscle myosin II (e.g., heavy meromyosin fragment) at a known concentration in a suitable storage buffer.

    • This compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate or a cuvette, combine the Assay Buffer and the Coupling System stock.

    • Add the desired final concentration of this compound (or DMSO for control). Incubate for 5-10 minutes at 25°C.

    • Add purified myosin II to a final concentration of ~50 µg/mL.

    • Initiate the reaction by adding ATP to a final concentration of 2-5 mM.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot.

    • Convert this rate to ATPase activity (µmol Pi/min/mg myosin).

    • Plot ATPase activity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

ATPase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Coupling System, Myosin, and Inhibitor Stocks Mix Combine Buffer, Coupling System, and Inhibitor in Plate/Cuvette Reagents->Mix Add_Myosin Add Myosin II and Incubate Mix->Add_Myosin Add_ATP Initiate Reaction with ATP Add_Myosin->Add_ATP Measure Monitor A340 Decrease Over Time Add_ATP->Measure Calc_Rate Calculate Rate of NADH Oxidation Measure->Calc_Rate Plot Plot Activity vs. [Inhibitor] Calc_Rate->Plot IC50 Determine IC50 Plot->IC50

Workflow for the NADH-Coupled Myosin II ATPase Assay.

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a myosin-coated surface.

Principle: Myosin molecules are immobilized on a glass surface. In the presence of ATP, they cyclically bind to and pull on fluorescent actin filaments, causing them to glide across the surface. The velocity of this movement is a direct measure of myosin's motor function.

Detailed Methodology:

  • Flow Cell Preparation:

    • Construct a flow cell using a microscope slide and a nitrocellulose-coated coverslip.

  • Protein and Reagent Preparation:

    • Actin Filaments: Polymerize G-actin and stabilize with a fluorescent phalloidin (B8060827) conjugate (e.g., rhodamine-phalloidin).

    • Myosin Solution: Dilute purified myosin II (or HMM fragment) to ~200 µg/mL in an assay buffer (AB: 25 mM imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT).

    • Blocking Solution: 1 mg/mL Bovine Serum Albumin (BSA) in AB.

    • Motility Buffer: AB supplemented with an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and the desired concentration of ATP (e.g., 2 mM).

  • Assay Procedure:

    • Infuse the flow cell with the myosin solution and incubate for 2-3 minutes to allow the myosin to adsorb to the surface.

    • Wash with blocking solution to passivate the surface and prevent non-specific actin binding.

    • Infuse the fluorescent actin filaments and allow them to bind to the myosin heads.

    • To initiate motility, infuse the Motility Buffer containing ATP and the desired concentration of this compound.

  • Data Acquisition and Analysis:

    • Observe the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera.

    • Record time-lapse image sequences.

    • Use tracking software to measure the velocity of individual filaments.

    • Plot the average filament velocity as a function of inhibitor concentration to determine the inhibitory effect.

Conclusion

This compound is a potent and specific inhibitor of non-muscle myosin II that functions by trapping the motor protein in a pre-power stroke, low actin-affinity state. Its mechanism is characterized by the inhibition of phosphate release from the myosin active site. The superior physicochemical properties of this compound, particularly its high water solubility and photostability, establish it as a premier tool for the precise dissection of myosin II-dependent processes in cellular and molecular biology. This technical guide provides the foundational knowledge for its effective application in research and drug development contexts.

References

(S)-3'-Aminoblebbistatin: A Technical Guide to Its Role in Myosin II Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of (S)-3'-aminoblebbistatin, a second-generation inhibitor of non-muscle myosin II. It details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the underlying biochemical and experimental frameworks. This guide is intended to serve as a resource for researchers utilizing this tool to investigate the multifaceted roles of myosin II in cellular and physiological processes.

Introduction: Overcoming the Limitations of Blebbistatin

Myosin II is a crucial molecular motor protein that converts chemical energy from ATP hydrolysis into mechanical force, driving a wide array of cellular activities including muscle contraction, cell division (cytokinesis), migration, and maintenance of cell shape.[1][2][3] The study of these processes has been greatly advanced by small molecule inhibitors, with (S)-blebbistatin being a pioneering tool for the specific inhibition of myosin II.[4][5][6]

Despite its widespread use, (S)-blebbistatin suffers from several significant drawbacks that limit its application, particularly in live-cell imaging:

  • Low Water Solubility: Poor solubility (<10 µM in aqueous buffers) complicates its use in biological assays.[4][5][6][7]

  • Phototoxicity: Upon exposure to blue light (450-490 nm), blebbistatin degrades into cytotoxic intermediates, which can damage cells and confound experimental results.[4][8][9][10]

  • Inherent Fluorescence: The compound's native fluorescence can interfere with the detection of fluorescent probes used in imaging experiments.[4][5][6]

To address these deficiencies, derivatives have been synthesized. This compound was developed as a polar analog with superior properties for research applications.[11] It retains the core inhibitory function of the parent molecule while offering significantly improved solubility and reduced phototoxicity and fluorescence, making it a more reliable and versatile tool.[8][9][11]

Mechanism of Myosin II Inhibition

This compound shares the same mechanism of action as its parent compound, (S)-blebbistatin. It is a non-competitive inhibitor of the myosin II ATPase cycle.

  • Allosteric Binding: The inhibitor binds to a cryptic allosteric pocket on the myosin motor domain, located between the nucleotide-binding site and the actin-binding cleft.[4][12][13][14][15]

  • Trapping the Myosin-ADP-Pi Complex: Blebbistatin preferentially binds to and stabilizes the myosin-ADP-phosphate (M-ADP-Pi) intermediate.[12][13][16] This is a state with low affinity for actin that occurs after ATP hydrolysis but before the force-producing power stroke.

  • Inhibition of Phosphate (B84403) Release: By binding to this complex, the inhibitor slows down the release of inorganic phosphate (Pi), which is the rate-limiting step for the transition into the strong actin-binding, force-generating state.[12][16][17]

  • Prevention of Force Generation: Consequently, the myosin head is blocked in an actin-detached conformation, preventing the execution of the power stroke and the generation of contractile force.[4][12]

This mechanism effectively uncouples the ATPase activity from mechanical work, leading to the relaxation of actomyosin (B1167339) filaments.

M_ATP Myosin·ATP (Low Actin Affinity) M_ADP_Pi Myosin·ADP·Pi (Low Actin Affinity) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Acto-Myosin·ADP·Pi (Strong Actin Affinity) M_ADP_Pi->AM_ADP_Pi AM_ADP Acto-Myosin·ADP (Rigor-like State) AM_ADP_Pi->AM_ADP Pi Pi AM_ADP_Pi->Pi Release AM Acto-Myosin (Rigor State) AM_ADP->AM ADP ADP AM_ADP->ADP Release AM->M_ATP ATP ATP ATP->M_ATP Binding Actin Actin Actin->AM Binding Inhibitor This compound Inhibitor->M_ADP_Pi  Inhibition of  Pi Release

Figure 1: Myosin II mechanochemical cycle and the inhibitory action of this compound.

Quantitative Data and Physicochemical Properties

This compound was designed to retain the inhibitory potency of the parent compound while improving its key physicochemical properties for research use.

Table 1: Inhibitory Potency (IC₅₀) of Blebbistatin Analogs against Myosin II Isoforms

CompoundMyosin II IsoformIC₅₀ (µM)Reference
This compound Myosin II (General)14.1[18]
Non-muscle Myosin IIA/IIB0.5 - 5[8][9][10]
Smooth Muscle Myosin> 80 (poorly inhibits)[8][9][10]
(S)-Blebbistatin Non-muscle Myosin IIA/IIB0.5 - 5[4][9]
Rabbit Skeletal Muscle~0.5 - 2[6]
Smooth Muscle Myosin~80[4][9]
para-Aminoblebbistatin Rabbit Skeletal Muscle S11.3[4][19]
Dictyostelium Myosin II6.6[4][19]

Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., actin concentration).

Table 2: Comparison of Physicochemical Properties

Property(S)-BlebbistatinThis compound & other polar analogsAdvantage of (S)-3'-amino derivative
Water Solubility Low (~7-11 µM)High (~30-fold higher)Enables use at higher effective concentrations without precipitation.[5][11][20]
Photostability Low (degrades in blue light)High (stable in blue light)Suitable for long-term live-cell fluorescence imaging.[8][9]
Phototoxicity High (generates cytotoxic species)Low / NegligibleReduces cell damage and artifacts during imaging experiments.[5][8][9][10]
Fluorescence High (interferes with readouts)Low / NegligibleAvoids spectral overlap and interference with fluorescent probes.[5][8][11]

Experimental Protocols

This section provides generalized protocols for key experiments involving this compound. Researchers should optimize concentrations and conditions for their specific model system.

This protocol describes how to measure the actin-activated ATPase activity of a myosin II motor domain and determine the IC₅₀ of this compound using an NADH-coupled spectrophotometric assay.

Materials:

  • Purified myosin II subfragment-1 (S1) or heavy meromyosin (HMM)

  • F-actin

  • Assay Buffer: 4 mM MOPS (pH 7.0), 2 mM MgCl₂, 0.1 mM EGTA

  • NADH-coupled enzyme mix: Lactate dehydrogenase (LDH), pyruvate (B1213749) kinase (PK), phosphoenolpyruvate (B93156) (PEP), NADH

  • ATP solution

  • This compound stock solution (e.g., in DMSO)

  • 96-well microplate and spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare a master mix in the assay buffer containing myosin S1 (e.g., 30 nM), F-actin (e.g., 50 µM), and the NADH-coupled enzyme mix.

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in assay buffer or DMSO. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.

  • Plate Setup: Aliquot the master mix into the wells of the microplate. Add the different concentrations of this compound to the respective wells. Include a "no inhibitor" control (vehicle only).

  • Initiate Reaction: Start the reaction by adding a saturating concentration of ATP (e.g., 1 mM) to all wells.

  • Data Acquisition: Immediately begin measuring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Data Analysis:

    • Calculate the ATPase rate for each inhibitor concentration from the slope of the linear phase of the absorbance curve.

    • Normalize the rates to the "no inhibitor" control (defined as 100% activity).

    • Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13][16]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Myosin/Actin Master Mix a1 Aliquot Master Mix into Microplate Wells p1->a1 p2 Create Serial Dilution of this compound a2 Add Inhibitor Dilutions to Respective Wells p2->a2 a1->a2 a3 Initiate Reaction with ATP a2->a3 a4 Measure A340 Decrease (NADH Oxidation) a3->a4 d1 Calculate ATPase Rate (Slope of A340 vs. Time) a4->d1 d2 Normalize Rates to Control d1->d2 d3 Plot % Activity vs. [Inhibitor] d2->d3 d4 Fit Dose-Response Curve & Determine IC50 d3->d4

Figure 2: Experimental workflow for determining the IC₅₀ of this compound.

This protocol assesses the effect of this compound on cell division, where inhibition of non-muscle myosin II typically results in failed cytokinesis and the formation of multinucleated cells.

Materials:

  • Adherent cell line (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells on glass coverslips in a multi-well plate and allow them to adhere and enter logarithmic growth (e.g., 24 hours).

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM). Include a vehicle-only control.

  • Incubation: Incubate the cells for a period equivalent to one or two cell cycles (e.g., 24-48 hours).

  • Fix and Stain:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with Triton X-100 buffer.

    • Stain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the percentage of multinucleated (two or more nuclei) cells for each condition by counting at least 100-200 cells per replicate.

    • An increase in the multinucleated cell population indicates successful inhibition of cytokinesis.[4][8][9]

Myosin II Signaling and Point of Inhibition

Myosin II activity is not constitutive; it is tightly regulated by upstream signaling pathways. A primary mechanism of activation involves the phosphorylation of the myosin regulatory light chain (RLC) at Serine 19 and Threonine 18.[1] This phosphorylation is catalyzed by kinases such as Myosin Light Chain Kinase (MLCK) and Rho-associated kinase (ROCK), which are themselves activated by upstream signals like intracellular Ca²⁺ and small GTPases (e.g., RhoA). Phosphorylation promotes the unfolding of the myosin II hexamer and its assembly into active bipolar filaments.

This compound acts downstream of this activation cascade. It does not prevent RLC phosphorylation or filament assembly but instead directly inhibits the ATPase-driven motor activity of the assembled filaments.[21]

cluster_myosin GPCR GPCRs / RTKs Ca Ca2+ / Calmodulin GPCR->Ca RhoA RhoA-GTP GPCR->RhoA MLCK MLCK Ca->MLCK Activates ROCK ROCK RhoA->ROCK Activates RLC Myosin RLC (Inactive) MLCK->RLC Phosphorylates ROCK->RLC Phosphorylates pRLC Myosin p-RLC (Active) Assembly Filament Assembly & Contraction pRLC->Assembly Inhibitor This compound Inhibitor->Assembly  Inhibits ATPase Activity

Figure 3: Simplified signaling pathway for myosin II activation and the downstream target of this compound.

Conclusion

This compound represents a significant improvement over its predecessor, (S)-blebbistatin, as a research tool for probing the function of myosin II. Its enhanced water solubility, photostability, and lack of confounding fluorescence and phototoxicity make it an ideal inhibitor for a wide range of applications, especially in quantitative, high-resolution live-cell imaging.[11] By retaining the specific, potent, and well-characterized mechanism of action against the myosin II ATPase, this compound provides researchers with a more reliable and robust means to dissect the critical roles of myosin II in health and disease.

References

A Technical Guide to the Discovery and Synthesis of Polar Blebbistatin Analogs as Potent Non-Muscle Myosin II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of polar blebbistatin analogs, specifically focusing on their advantages over the parent compound, blebbistatin, as research tools and potential therapeutic leads. We delve into the rationale behind their development, their mechanism of action, and detailed experimental protocols for their synthesis and evaluation.

Introduction: Overcoming the Limitations of Blebbistatin

Blebbistatin is a well-established, selective inhibitor of non-muscle myosin II (NMII) ATPase activity.[1] It has been an invaluable tool in dissecting the roles of NMII in a myriad of cellular processes, including cell migration, cytokinesis, and adhesion.[2] However, the utility of blebbistatin is hampered by several significant drawbacks:

  • Poor Water Solubility: Blebbistatin's low solubility in aqueous solutions (around 10 µM) complicates its use in biological assays and limits its bioavailability.[3]

  • Phototoxicity and Instability: Exposure to blue light (around 450-490 nm) leads to the generation of cytotoxic reactive oxygen species and the degradation of the blebbistatin molecule into inactive products.[4][5][6] This severely restricts its application in live-cell imaging and fluorescence microscopy.

  • Cytotoxicity: Even in the absence of light, blebbistatin exhibits cytotoxicity, which can confound experimental results.[7][8]

  • Fluorescence: Blebbistatin itself is fluorescent, which can interfere with the detection of other fluorescent probes used in multiplexed imaging experiments.[3]

To address these limitations, a new generation of polar blebbistatin analogs has been developed. This guide will focus on two key analogs: para-nitroblebbistatin and para-aminoblebbistatin . These compounds retain the potent inhibitory activity of blebbistatin while offering significantly improved physicochemical and photophysical properties.

Mechanism of Action

Blebbistatin and its analogs act by binding to a hydrophobic pocket on the myosin II motor domain, near the nucleotide-binding site.[9][10][11][12] This binding event traps the myosin in a state where it has a low affinity for actin and slows the release of ADP and inorganic phosphate (B84403) (Pi) from the active site.[3][9][13] The net effect is the inhibition of the myosin ATPase cycle and the prevention of force generation and filament sliding.

Polar Blebbistatin Analogs: A Leap Forward

The development of polar analogs has focused on modifying the A-ring of the blebbistatin scaffold. The introduction of nitro and amino groups at the para position has yielded compounds with superior properties.

para-Nitroblebbistatin
  • Key Features: Photostable, non-phototoxic, and non-cytotoxic.[7][8][14] It serves as a direct replacement for blebbistatin in most applications, especially those requiring illumination.

para-Aminoblebbistatin
  • Key Features: Highly water-soluble (approximately 400 µM), photostable, non-phototoxic, non-cytotoxic, and non-fluorescent.[15][16][17][18] Its enhanced solubility makes it particularly suitable for in vivo studies and high-concentration screening assays.

Quantitative Data Comparison

The following tables summarize the key quantitative data for blebbistatin and its polar analogs, allowing for a direct comparison of their properties.

Table 1: Inhibitory Activity (IC50 values in µM)

CompoundNon-muscle Myosin IIANon-muscle Myosin IIBSmooth Muscle MyosinSkeletal Muscle Myosin S1Dictyostelium discoideum Myosin II (Actin-activated)Reference
(-)-Blebbistatin 0.5 - 50.5 - 580~1.3~3.9
para-Nitroblebbistatin ----~3.4
para-Aminoblebbistatin ---~0.47~6.7[16]

Table 2: Physicochemical Properties

Property(-)-Blebbistatinpara-Nitroblebbistatinpara-AminoblebbistatinReference
Water Solubility ~10 µM-~400 µM[3]
Solubility in DMSO ≥14.62 mg/mL-~12.5 mg/mL[15]
Phototoxicity HighNoneNone[7][16]
Cytotoxicity (dark) HighNoneNone[7][16]
Fluorescence YesNoNo

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of polar blebbistatin analogs.

Synthesis of para-Aminoblebbistatin from para-Nitroblebbistatin

This protocol describes the reduction of para-nitroblebbistatin to synthesize para-aminoblebbistatin.

Reagents and Conditions:

  • para-Nitroblebbistatin

  • Ammonium (B1175870) formate (B1220265) (NH₄HCO₂)

  • Palladium on carbon (Pd/C) or Palladium black

  • Methanol (MeOH)

  • Room Temperature (RT)

  • Reaction time: 18 hours

Procedure:

  • Dissolve para-nitroblebbistatin in methanol.

  • Add ammonium formate to the solution.

  • Carefully add the palladium catalyst to the reaction mixture.

  • Stir the reaction at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure para-aminoblebbistatin.[19]

Myosin ATPase Activity Assay (IC50 Determination)

This protocol outlines a general procedure for measuring the actin-activated ATPase activity of myosin II and determining the IC50 values of inhibitors.

Materials:

  • Purified non-muscle myosin II protein

  • Actin

  • ATP

  • Assay buffer (e.g., 20 mM imidazole (B134444) pH 7.5, 25 mM KCl, 4 mM MgCl₂)[20]

  • Inhibitor stock solutions (in DMSO)

  • Phosphate detection reagent (e.g., malachite green or molybdenum blue reagent)[21]

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, actin, and varying concentrations of the inhibitor (and a DMSO control).

  • Add myosin II to the wells and incubate for a few minutes to allow for inhibitor binding.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a constant temperature (e.g., 30°C) for a defined period.[20]

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 650 nm for malachite green).

  • Calculate the rate of ATP hydrolysis (phosphate released per unit time).

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21][22][23][24]

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of blebbistatin analogs on a cell line such as HeLa.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Blebbistatin analog stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the blebbistatin analog (and a DMSO control) for the desired duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium and add fresh medium containing MTT solution.

  • Incubate the plate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the CC50 (cytotoxic concentration 50%).[25]

Zebrafish Embryo Cytotoxicity and Developmental Toxicity Assay

This protocol provides a method to assess the in vivo toxicity of blebbistatin analogs using zebrafish embryos.

Materials:

  • Wild-type zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • Blebbistatin analog stock solutions (in DMSO)

  • Petri dishes or multi-well plates

  • Stereomicroscope

Procedure:

  • Collect freshly fertilized zebrafish embryos and place them in Petri dishes containing embryo medium.

  • At a specific developmental stage (e.g., 4-6 hours post-fertilization), expose the embryos to a range of concentrations of the blebbistatin analog (and a DMSO control).

  • Incubate the embryos at 28.5°C.

  • Observe the embryos at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization) under a stereomicroscope.

  • Record key toxicological endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • Determine the lethal concentration 50 (LC50) and the effective concentration 50 (EC50) for any observed developmental defects.[26][27][28]

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate crucial aspects of non-muscle myosin II regulation and the experimental workflow for evaluating blebbistatin analogs.

non_muscle_myosin_II_pathway RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCK MLCK MLCK->MLC Phosphorylates CaM Ca2+/Calmodulin CaM->MLCK Activates MLC_P Phosphorylated MLC MyosinII_active Active Myosin II (Extended Filament) MLC_P->MyosinII_active Activates MyosinII_inactive Inactive Myosin II (Folded) MyosinII_inactive->MLC Contains MyosinII_inactive->MyosinII_active Conformational Change Actin Actin Filaments MyosinII_active->Actin Binds to Contraction Actomyosin Contraction MyosinII_active->Contraction Drives Blebbistatin Blebbistatin Analogs Blebbistatin->MyosinII_active Inhibits ATPase Activity

Caption: Non-muscle myosin II activation pathway and inhibition by blebbistatin analogs.

synthesis_and_screening_workflow start Start: para-Nitroblebbistatin synthesis Chemical Synthesis (Reduction) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization product para-Aminoblebbistatin characterization->product biochemical_assay Biochemical Assays (ATPase Activity, IC50) product->biochemical_assay cell_based_assay Cell-Based Assays (Cytotoxicity, Cell Migration) product->cell_based_assay invivo_assay In Vivo Assays (Zebrafish Developmental Toxicity) product->invivo_assay data_analysis Data Analysis and Comparison biochemical_assay->data_analysis cell_based_assay->data_analysis invivo_assay->data_analysis end End: Characterized Analog data_analysis->end

Caption: Experimental workflow for the synthesis and evaluation of polar blebbistatin analogs.

Conclusion

The development of polar blebbistatin analogs, particularly para-nitroblebbistatin and para-aminoblebbistatin, represents a significant advancement in the field of cytoskeletal research. Their improved physicochemical properties overcome the major limitations of blebbistatin, providing researchers with more reliable and versatile tools to probe the function of non-muscle myosin II in health and disease. This guide provides the foundational knowledge and experimental framework for the synthesis, characterization, and application of these superior inhibitory molecules. The continued exploration and optimization of the blebbistatin scaffold hold promise for the development of novel therapeutics targeting myosin II-driven pathologies.

References

Technical Guide: Solubility and Handling of (S)-3'-Aminoblebbistatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of (S)-3'-Aminoblebbistatin in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers. It includes detailed experimental protocols for solution preparation and solubility determination, alongside key data presented for easy reference.

Introduction to this compound

This compound is a selective, cell-permeable inhibitor of non-muscle myosin II ATPases.[1][2][3] It is a derivative of (-)-blebbistatin, developed to offer improved photostability and reduced phototoxicity, making it a superior tool for live-cell imaging applications.[1][2][3][4] Like its parent compound, it inhibits myosin II by blocking it in a low actin-affinity state, thereby preventing the formation of the strongly-bound, force-generating actomyosin (B1167339) complex.[5][6] This mechanism allows for the precise study of cellular processes dependent on myosin II function, such as cytokinesis, cell migration, and bleb formation.[2][4][7][8] Understanding its solubility is critical for accurate and reproducible experimental design.

Quantitative Solubility Data

The solubility of this compound varies significantly between organic solvents and aqueous systems. Below is a summary of available solubility data for this compound and related compounds for comparison.

CompoundSolventSolubility (Mass Conc.)Solubility (Molar Conc.)Source
This compound DMSO~12.5 mg/mL~40.7 mM[1]
This compound Dimethylformamide (DMF)~20 mg/mL~65.1 mM[1]
This compound 1:1 DMF:PBS (pH 7.2)~0.5 mg/mL~1.6 mM[1]
para-AminoblebbistatinAqueous Assay Buffer (1% DMSO)~0.13 mg/mL426 ± 1.7 µM[5]
para-AminoblebbistatinAqueous Assay Buffer (0.1% DMSO)~0.09 mg/mL298 ± 2.5 µM[5]
(±)-Blebbistatin (Racemic)DMSO~10 mg/mL~34.2 mM[9][10][11]
(S)-(-)-BlebbistatinDMSO29.23 mg/mL100 mM
(±)-Blebbistatin (Racemic)1:1 DMF:PBS (pH 7.2)~0.5 mg/mL~1.7 mM[9][10][11]
(-)-BlebbistatinAqueous BufferNot specified< 10 µM[5]

Note: The molecular weight of this compound is 307.3 g/mol . Molar concentrations are calculated based on this value.

Experimental Protocols

Accurate preparation of this compound solutions is crucial for experimental success. Due to its limited aqueous solubility, a two-step process is typically required for preparing working solutions for cell-based assays.

This protocol outlines the standard procedure for creating a high-concentration stock solution for long-term storage.

  • Preparation: Allow the vial of solid this compound, typically supplied as a crystalline solid, to equilibrate to room temperature before opening.[1]

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 325.7 µL of DMSO to 1 mg of compound).

  • Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability (stable for ≥4 years at -20°C as a solid).[1][12]

This compound is sparingly soluble in aqueous buffers.[1] To achieve maximum solubility in an aqueous medium, it is recommended to first dissolve the compound in an organic solvent.

  • Initial Dissolution: Prepare a concentrated stock solution in DMSO or DMF as described above.[1]

  • Serial Dilution: Perform a serial dilution of the organic stock solution into your aqueous buffer of choice (e.g., PBS, cell culture medium) to reach the final desired working concentration.

  • Important Consideration: For maximum aqueous solubility, a 1:1 dilution of a DMF stock into PBS (pH 7.2) can yield a concentration of approximately 0.5 mg/mL.[1]

  • Stability: Aqueous solutions are not recommended for storage for more than one day.[1][9][13] Prepare fresh working solutions for each experiment.

This protocol, adapted from standard methodologies, can be used to determine the equilibrium solubility of this compound in a specific buffer.[5][14][15]

  • Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be more than the expected solubility limit to ensure a saturated solution.

  • Equilibration: Add a precise volume of the desired aqueous buffer to the vial. Seal the vial and place it on an orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (e.g., 4-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the excess, undissolved solid.[5]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any residual microparticulates.

  • Quantification: Dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of a validated analytical method (e.g., HPLC-UV, LC-MS). Determine the concentration of this compound in the diluted sample.

  • Calculation: Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility.

Visualized Workflows and Pathways

This compound directly targets the ATPase activity of non-muscle myosin II. It binds to the myosin head, trapping it in a state with low affinity for actin, which prevents the generation of contractile force.

Myosin_II_Inhibition cluster_cycle Actomyosin Cross-Bridge Cycle cluster_inhibition Inhibition Pathway Actin Actin Filament Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Actin->Myosin_ADP_Pi ATP Binding & Myosin Detachment Myosin_Actin_ADP_Pi Actin-Myosin-ADP-Pi (Weakly bound) Myosin_ADP_Pi->Myosin_Actin_ADP_Pi Binds Actin Inhibited_Complex Myosin-ADP-Pi-Blebbistatin Complex (Low Actin Affinity) Myosin_ADP_Pi->Inhibited_Complex Myosin_Actin_ADP Actin-Myosin-ADP (Strongly bound, Post-power stroke) Myosin_Actin_ADP_Pi->Myosin_Actin_ADP Pi Release & Power Stroke Myosin_Actin_ADP->Actin ADP Release Blebbistatin This compound Blebbistatin->Myosin_ADP_Pi Inhibited_Complex->Myosin_Actin_ADP_Pi Binding Blocked Solubility_Workflow start Start prep 1. Add excess solid This compound to vial start->prep equilibrate 2. Add buffer & equilibrate on orbital shaker prep->equilibrate separate 3. Centrifuge to pellet undissolved solid equilibrate->separate collect 4. Collect clear supernatant separate->collect filter 5. Filter supernatant (0.22 µm filter) collect->filter quantify 6. Dilute & quantify concentration (e.g., HPLC) filter->quantify calculate 7. Calculate original solubility quantify->calculate end End calculate->end

References

An In-depth Technical Guide to the Photostability of (S)-3'-Aminoblebbistatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the photostability of (S)-3'-Aminoblebbistatin, a critical myosin II inhibitor. It addresses the significant limitations of its parent compound, (-)-blebbistatin, and establishes this compound as a superior tool for research, particularly in live-cell imaging applications.

The parent compound, (-)-blebbistatin, is a widely utilized selective inhibitor of non-muscle myosin II ATPases, enabling the study of cytoskeletal dynamics.[1] However, its utility is severely hampered by its inherent photolability. Prolonged exposure to blue light (450-490 nm) leads to its degradation into inactive products via cytotoxic intermediates, making it problematic for fluorescence microscopy.[1][2] This photodegradation not only results in a loss of pharmacological activity but also induces phototoxicity, damaging the cells under investigation.[3][4]

To overcome these challenges, derivatives were developed. This compound emerged as a more stable and less phototoxic alternative.[1][5] The addition of a 3'-amino group to the blebbistatin scaffold effectively reduces its intrinsic fluorescence and enhances its photostability while preserving its inhibitory activity against myosin II.[1][6] Furthermore, this modification confers a 30-fold increase in water solubility compared to the original molecule, further improving its properties as a research tool.[7]

Comparative Properties: this compound vs. (-)-Blebbistatin

The following table summarizes the key physicochemical and biological properties of this compound in comparison to its parent compound, (-)-blebbistatin, and another photostable derivative, para-aminoblebbistatin.

Property(-)-BlebbistatinThis compoundpara-aminoblebbistatinReferences
Myosin II Inhibition (IC50) 0.5-5 µM (non-muscle)Retains activity of parent compound1.3 µM (skeletal), 6.6 µM (non-muscle)[1][4][8]
Photostability Low; degrades under blue light (450-490 nm)High; significantly more stable than (-)-blebbistatinHigh; stable under blue light irradiation[1][4][9]
Phototoxicity High; generates cytotoxic intermediates upon illuminationLow; significantly less phototoxicNon-phototoxic[1][4][5][9]
Cytotoxicity (in dark) Exhibits cytotoxicity in long-term experimentsReduced compared to (-)-blebbistatinNon-cytotoxic[4][9][10]
Fluorescence High intrinsic fluorescenceLow intrinsic fluorescenceNon-fluorescent[1][4][8]
Water Solubility Low (~10 µM)High (30-fold higher than (-)-blebbistatin)Very High (~440 µM)[7][8][9]

Experimental Protocols

This section details the methodologies for assessing the key properties of myosin II inhibitors like this compound.

Protocol 1: Photostability Assessment

This protocol determines the stability of a compound upon exposure to light.

  • Sample Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Dilute the stock solution to a final concentration in an aqueous assay buffer.

    • Prepare a control sample by wrapping an identical sample in aluminum foil to shield it from light. This "dark control" accounts for any thermally induced degradation.[11]

  • Light Exposure:

    • Use a calibrated light source, such as a xenon lamp or a UV lamp with a specific spectral output (e.g., near UV from 320-400 nm).[11][12] For blebbistatin derivatives, irradiation at 480 ± 10 nm is particularly relevant.[4]

    • Expose the unwrapped sample to a defined overall illumination, for instance, not less than 1.2 million lux hours, and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12]

    • Place the dark control alongside the test sample during exposure.

  • Analysis:

    • At predetermined time intervals, take aliquots from both the exposed and dark control samples.

    • Measure the absorbance spectrum of each aliquot using a UV-Vis spectrophotometer. Significant changes in the spectrum of the exposed sample compared to the dark control indicate photodegradation.[4]

    • For more detailed analysis, use High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and identify any photodegradation products.[13]

Protocol 2: Cellular Phototoxicity Assay

This protocol evaluates the toxic effects on cells when a compound is activated by light.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa Kyoto cells expressing fluorescent proteins like H2B-mCherry and eGFP-α-tubulin) in a culture vessel suitable for microscopy.[4]

    • Allow cells to adhere overnight.

    • Treat the cells with the desired concentration of the test compound (e.g., 50 µM this compound) or a control (e.g., (-)-blebbistatin, vehicle).

  • Live-Cell Imaging and Light Exposure:

    • Place the culture vessel on a confocal microscope equipped for time-lapse imaging.

    • Acquire images at regular intervals over an extended period (e.g., 12 hours).[4][14] The laser used for exciting the fluorescent proteins (e.g., a 488 nm laser for eGFP) serves as the light source for inducing phototoxicity.

  • Analysis:

    • Monitor the cells for morphological signs of distress or death, such as membrane blebbing, cell shrinkage, or detachment from the substrate.[14]

    • Quantify cell viability at the end of the experiment using a viability stain (e.g., Propidium Iodide) or by counting the number of surviving cells.

    • Compare the viability of cells treated with the compound and exposed to light against dark controls (compound-treated, no light exposure) and vehicle controls.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts and processes related to the photostability of blebbistatin derivatives.

cluster_0 Myosin II Inhibition & Phototoxicity of (-)-Blebbistatin myosin Myosin II ATPase inhibition Inhibition of ATPase Activity bleb (-)-Blebbistatin bleb->inhibition binds to degradation Photodegradation bleb:e->degradation:w motility Blocks Cell Motility & Cytokinesis inhibition->motility light Blue Light (450-490 nm) light->degradation ros Reactive Oxygen Species (ROS) degradation->ros toxicity Phototoxicity & Cell Death ros->toxicity

Mechanism of Myosin II inhibition and phototoxicity.

cluster_analysis Analytical Methods arrow > start Start: Prepare Compound Solution & Dark Control expose Expose Sample to Calibrated Light Source (e.g., Xenon Lamp) start->expose incubate Incubate Dark Control Alongside Exposed Sample start->incubate aliquot Take Aliquots at Time Intervals expose->aliquot incubate->aliquot analyze Analyze Samples aliquot->analyze uvvis UV-Vis Spectrophotometry (Check for spectral changes) hplc HPLC (Quantify degradation) end End: Determine Photostability Profile analyze->end

Workflow for assessing compound photostability.

problem_node Problem: (-)-Blebbistatin Deficiencies phototoxicity Phototoxicity problem_node->phototoxicity fluorescence High Fluorescence problem_node->fluorescence solubility Low Water Solubility problem_node->solubility goal_node Goal: Develop Superior Research Tool stable High Photostability goal_node->stable low_fluor Low Fluorescence goal_node->low_fluor high_sol High Water Solubility goal_node->high_sol retained_act Retained Myosin II Inhibitory Activity goal_node->retained_act solution_node Solution: This compound

Rationale for the development of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-3'-Aminoblebbistatin: Effects on Actin-Myosin Dynamics

This compound has emerged as a valuable molecular tool for the specific inhibition of myosin II, a key motor protein in a plethora of cellular processes. This guide provides a comprehensive overview of its mechanism, its advantages over the parent compound, blebbistatin, and detailed protocols for its application in research.

This compound is a derivative of (–)-blebbistatin, a selective, cell-permeable inhibitor of non-muscle myosin II ATPases.[1] While blebbistatin itself is a widely used research tool, its utility is hampered by several adverse properties, including poor water solubility, phototoxicity upon exposure to blue light, and inherent fluorescence, which can interfere with imaging studies.[2][3][4] this compound was developed to overcome these limitations, offering superior research tool properties such as increased water solubility and reduced phototoxicity, making it more suitable for live-cell imaging experiments.[3][4][5]

Mechanism of Action

This compound, like its parent compound, targets the ATPase activity of myosin II. Myosin II motors convert chemical energy from ATP hydrolysis into mechanical force through a cyclic interaction with actin filaments. This process is fundamental to muscle contraction, cell division (cytokinesis), cell migration, and maintaining cell shape.[6]

The inhibitor does not compete with ATP for its binding site.[7][8] Instead, it binds to a specific allosteric pocket on the myosin head, located between the nucleotide-binding pocket and the actin-binding cleft.[7][8][9] This binding event traps the myosin in a specific intermediate state of the ATPase cycle: the myosin-ADP-Pi complex.[7][8] In this state, myosin has a very low affinity for actin. By stabilizing this actin-detached state, this compound effectively uncouples the ATPase cycle from force production, preventing the myosin head from strongly binding to actin and executing its power stroke.[2][9] This leads to the relaxation of actomyosin (B1167339) filaments and the inhibition of myosin II-driven cellular processes.[9]

cluster_cycle Myosin II ATPase Cycle cluster_inhibition Inhibition Pathway A Myosin B Myosin-ATP A->B ATP Binding C Myosin-ADP-Pi (Pre-power stroke) B->C ATP Hydrolysis D Acto-Myosin-ADP-Pi C->D Actin Binding InhibitedComplex Inhibited Myosin-ADP-Pi (Low Actin Affinity) E Acto-Myosin-ADP (Post-power stroke) D->E Pi Release (Power Stroke) F Acto-Myosin E->F ADP Release F->A ATP Binding (Actin Dissociation) Inhibitor This compound Inhibitor->C Binds to & traps

Figure 1: Myosin II ATPase cycle and the point of inhibition by this compound.

Quantitative Data: Comparative Analysis

This compound retains the inhibitory potency of its parent compound against key myosin II isoforms while offering significant improvements in its physicochemical properties.

Table 1: Inhibitory Potency (IC₅₀ Values) of Blebbistatin and Derivatives
CompoundNon-muscle Myosin IIANon-muscle Myosin IIBSmooth Muscle MyosinReference(s)
(±)-Blebbistatin~0.5-5 µM~0.5-5 µM~80 µM[1][10]
(S)-(-)-Blebbistatin0.5-5 µM0.5-5 µM80 µM[11]
This compound0.5-5 µM (effective range)0.5-5 µM (effective range)>80 µM (minimal inhibition)[1]
para-AminoblebbistatinSimilar to BlebbistatinSimilar to BlebbistatinNot specified[2][12]
para-NitroblebbistatinSimilar to BlebbistatinSimilar to BlebbistatinNot specified[13][14]

Note: IC₅₀ values can vary depending on the specific assay conditions, such as substrate concentration.[15]

Table 2: Physicochemical Properties of Blebbistatin Derivatives
Property(S)-(-)-BlebbistatinThis compoundpara-AminoblebbistatinReference(s)
Water Solubility Low (~10 µM)~30-fold higher than BlebbistatinHigh (~440 µM)[2][3][4]
Phototoxicity High (under blue light)ReducedNon-phototoxic[2][5][12]
Cytotoxicity Present (long-term)ReducedNon-cytotoxic[2][9][12]
Fluorescence High, forms fluorescent aggregatesReducedNon-fluorescent[1][2][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for assessing the effects of this compound.

Actin-Activated ATPase Assay

This assay measures the rate of inorganic phosphate (B84403) (Pi) release from ATP hydrolysis by myosin in the presence of actin, which is inhibited by this compound.

Materials:

  • Myosin II subfragment 1 (S1) or heavy meromyosin (HMM)

  • F-actin

  • Assay Buffer: 20 mM Imidazole (pH 7.5), 5 mM KCl, 2 mM MgCl₂, 1 mM DTT

  • This compound stock solution (in DMSO or DMF)

  • ATP solution

  • Phosphate detection reagent (e.g., malachite green-based)

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (DMSO/DMF).

  • In a 96-well plate, combine myosin, F-actin, and the inhibitor dilutions. Incubate for 5-10 minutes at room temperature to allow for binding.

  • Initiate the reaction by adding ATP to a final concentration of 1-2 mM.

  • Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding a quenching solution (e.g., SDS or perchloric acid).

  • Add the phosphate detection reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).

  • Generate a standard curve using known phosphate concentrations to determine the amount of Pi released.

  • Plot the ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Motility Assay

This assay directly visualizes the inhibitory effect of this compound on the sliding movement of actin filaments propelled by myosin motors.

Materials:

  • Myosin II (HMM fragment)

  • Rhodamine-phalloidin labeled F-actin

  • Flow cell (coverslip coated with nitrocellulose)

  • Blocking Buffer: Assay Buffer with 1 mg/mL BSA

  • Motility Buffer: Assay Buffer with an ATP regeneration system (phosphocreatine/creatine kinase), an oxygen scavenger system (glucose oxidase/catalase/glucose), and 1-2 mM ATP

  • This compound dilutions in Motility Buffer

Procedure:

  • Infuse the flow cell with HMM (e.g., 100 µg/mL) and incubate for 2 minutes to allow adsorption to the surface.

  • Wash with Assay Buffer and then infuse with Blocking Buffer for 1 minute to passivate the surface.

  • Infuse the flow cell with fluorescently labeled F-actin (~10 nM) and incubate for 1 minute.

  • Wash away unbound actin with Assay Buffer.

  • Initiate motility by infusing the Motility Buffer containing the desired concentration of this compound or vehicle control.

  • Immediately visualize the sliding actin filaments using fluorescence microscopy and record time-lapse image sequences.

  • Analyze the videos using tracking software to quantify the filament velocities. A concentration-dependent decrease in velocity and/or the fraction of motile filaments indicates inhibition.[16][17]

A 1. Coat Flow Cell with Myosin HMM B 2. Block Surface with BSA A->B C 3. Bind Fluorescent Actin Filaments B->C D 4. Infuse Motility Buffer (+/- Inhibitor & ATP) C->D E 5. Visualize & Record Filament Sliding D->E F 6. Quantify Velocity E->F

Figure 2: General experimental workflow for an in vitro motility assay.

Cytokinesis Inhibition Assay

This cell-based assay assesses the functional consequence of myosin II inhibition on cell division. Inhibition of cytokinesis results in the formation of multinucleated cells.

Materials:

  • Adherent cell line (e.g., HeLa, COS-7)

  • Complete cell culture medium

  • This compound stock solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DNA stain (e.g., DAPI)

  • Phalloidin conjugate (for actin staining, optional)

  • Fluorescence microscope

Procedure:

  • Plate cells on coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a duration equivalent to one to two cell cycles (e.g., 24-48 hours). A COS-7 cell-based assay is effective for determining inhibition of NMIIB, as their cytokinesis depends exclusively on this isoform.[18]

  • Wash cells with PBS, fix, and permeabilize.

  • Stain the nuclei with DAPI and, if desired, the actin cytoskeleton with phalloidin.

  • Mount the coverslips onto microscope slides.

  • Using a fluorescence microscope, count the total number of cells and the number of cells with two or more nuclei in multiple random fields of view for each condition.

  • Calculate the percentage of multinucleated cells. A dose-dependent increase in this percentage indicates inhibition of cytokinesis.

Key Advantages and Applications

The improved properties of this compound make it a superior alternative to blebbistatin for a range of applications. Its reduced phototoxicity and fluorescence are particularly advantageous for live-cell imaging techniques, including fluorescence resonance energy transfer (FRET) and long-term tracking of cellular dynamics.[1][5] Researchers utilize this compound to dissect the specific roles of myosin II in:

  • Cell Motility and Migration: Studying the mechanics of cell movement in development, wound healing, and cancer metastasis.[5]

  • Cytokinesis: Investigating the process of cell division.[1][5]

  • Cellular Mechanics: Probing the role of actomyosin contractility in maintaining cell shape, tension, and tissue organization.[5]

  • Disease Modeling: Exploring the pathophysiology of diseases linked to myosin dysfunction, such as certain cancers and cardiovascular disorders.[5]

cluster_bleb Blebbistatin cluster_amino This compound A Low Solubility B High Phototoxicity C Fluorescent D High Solubility Advantage Superior for Live-Cell Imaging D->Advantage E Reduced Phototoxicity E->Advantage F Reduced Fluorescence F->Advantage

Figure 3: Key advantages of this compound over its parent compound.

References

(S)-3'-Aminoblebbistatin: A Technical Guide for the Study of Cytokinesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinesis, the final stage of cell division, is a fundamental process orchestrated by the dynamic interplay of various cellular components. Central to this process in animal cells is the formation and constriction of a contractile ring, primarily composed of actin filaments and non-muscle myosin II (NMII). The study of cytokinesis has been greatly advanced by the use of small molecule inhibitors that can acutely perturb the function of key proteins. (S)-3'-Aminoblebbistatin has emerged as a superior tool for such investigations, offering significant advantages over its parent compound, blebbistatin. This technical guide provides an in-depth overview of this compound, its application in studying cytokinesis, detailed experimental protocols, and a summary of key quantitative data.

(S)-Blebbistatin is a well-established selective inhibitor of non-muscle myosin II ATPase activity.[1] However, its utility in live-cell imaging is hampered by several drawbacks, including photolability, phototoxicity upon exposure to blue light (450-490 nm), low water solubility, and intrinsic fluorescence that can interfere with experimental readouts.[1][2][3][4] this compound, a derivative of blebbistatin, was developed to overcome these limitations. The addition of a 3'-amino group significantly reduces its fluorescence and phototoxicity while retaining the inhibitory activity against non-muscle myosin IIA and IIB.[3][4][5] Furthermore, it exhibits a 30-fold higher water solubility than (S)-blebbistatin, making it a more reliable and convenient tool for cell-based assays.[1]

Mechanism of Action

This compound, like its parent compound, is a selective, cell-permeable inhibitor of non-muscle myosin II ATPases.[3][5] It specifically targets the ATPase activity of myosin II, blocking it in an actin-detached state with ADP and phosphate (B84403) bound in the active site.[6] This prevents the myosin head from cycling through the conformational changes required for force generation and translocation of actin filaments.[7] The primary role of non-muscle myosin II in cytokinesis is to generate the contractile force within the cleavage furrow that ultimately divides the cell.[8][9] By inhibiting NMII, this compound effectively blocks the constriction of the contractile ring, leading to cytokinesis failure and the formation of multinucleated cells.[3][5]

Signaling Pathway: RhoA-Mediated Regulation of Cytokinesis

The formation and function of the contractile ring are tightly regulated by a complex signaling network. The small GTPase RhoA is a master regulator of cytokinesis, and its activation at the cell equator is crucial for initiating contractile ring assembly.[8][10] Activated RhoA triggers a cascade of downstream events, including the activation of Rho-associated kinase (ROCK) and diaphanous-related formins. ROCK, in turn, phosphorylates the myosin light chain (MLC), which activates non-muscle myosin II, enabling it to assemble into bipolar filaments and interact with actin to generate contractile forces.[9]

RhoA_Signaling_Pathway RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) GAP MP-GAP RhoA_GTP->GAP GTP hydrolysis ROCK ROCK RhoA_GTP->ROCK Formin Formin (mDia) RhoA_GTP->Formin GEF Ect2 (GEF) GEF->RhoA_GDP GTP for GDP MLC_P Phosphorylated Myosin Light Chain ROCK->MLC_P Phosphorylation Actin_nucleation Actin Filament Nucleation & Elongation Formin->Actin_nucleation NMII_inactive Non-muscle Myosin II (inactive) MLC_P->NMII_inactive NMII_active Non-muscle Myosin II (active filaments) NMII_inactive->NMII_active Contractile_Ring Contractile Ring Assembly & Constriction NMII_active->Contractile_Ring Actin_nucleation->Contractile_Ring Aminoblebbistatin This compound Aminoblebbistatin->NMII_active Inhibition

Caption: RhoA signaling pathway regulating cytokinesis.

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Inhibitory Concentrations (IC50) of Blebbistatin Analogs

CompoundTargetIC50 (µM)SpeciesReference(s)
This compoundNon-muscle Myosin IIA/IIB0.5 - 5Various[4][5]
(S)-(-)-BlebbistatinNon-muscle Myosin II~0.5 - 5Various[11]
This compoundSmooth Muscle Myosin80Various[4][5]
(S)-(-)-BlebbistatinSmooth Muscle Myosin80Various[4]
para-AminoblebbistatinCell Proliferation (HeLa)17.8 ± 4.7Human[12]
(S)-(-)-BlebbistatinCell Proliferation (HeLa)6.4 ± 4.8Human[12]

Table 2: Solubility of Blebbistatin Analogs

CompoundSolventSolubilityReference(s)
This compoundWater~30-fold higher than (S)-Blebbistatin[1]
This compoundDMSO~12.5 mg/mL[2]
This compoundDMF~20 mg/mL[2]
This compound1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[2]
para-AminoblebbistatinAqueous Buffer440 µM[12]
(S)-(-)-BlebbistatinAqueous Buffer< 10 µM[12]
(S)-(-)-BlebbistatinDMSO29.23 mg/mL (100 mM)

Experimental Protocols

Preparation and Storage of this compound Stock Solutions

This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[2]

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Prepare a stock solution by dissolving the solid in an appropriate volume of DMSO or DMF. For example, to prepare a 10 mM stock solution (Molecular Weight: 307.3 g/mol ), dissolve 3.073 mg in 1 mL of solvent.

  • Purge the headspace of the vial with an inert gas before capping to minimize degradation.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C. For cell-based assays, it is recommended to use fresh dilutions from the stock solution. Aqueous solutions are not recommended for storage for more than one day.[2]

Cytokinesis Inhibition Assay using Live-Cell Imaging

This protocol describes a general method for observing and quantifying the inhibition of cytokinesis in cultured cells using this compound and live-cell imaging.

Materials:

  • Adherent cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • Glass-bottom imaging dishes or multi-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Live-cell imaging system with environmental control (37°C, 5% CO2)

  • Fluorescent nuclear stain (e.g., Hoechst 33342) or a cell line expressing a fluorescently tagged histone (e.g., H2B-GFP)

Procedure:

Experimental Workflow:

Experimental_Workflow Start Start Seed_Cells Seed Cells in Imaging Dish Start->Seed_Cells Incubate_Attach Incubate for Cell Attachment (24h) Seed_Cells->Incubate_Attach Prepare_Drug Prepare Drug Dilutions (this compound & Vehicle) Incubate_Attach->Prepare_Drug Add_Drug Add Drug/Vehicle to Cells Prepare_Drug->Add_Drug Live_Imaging Time-Lapse Imaging (e.g., 24-48h) Add_Drug->Live_Imaging Analyze_Data Image Analysis: Quantify Multinucleated Cells Live_Imaging->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a live-cell imaging cytokinesis assay.

Detailed Steps:

  • Cell Seeding: Seed the cells of interest onto glass-bottom imaging dishes or plates at a density that allows for individual cells to be observed throughout the experiment without becoming overly confluent.

  • Cell Attachment: Incubate the cells for 24 hours in a humidified incubator at 37°C and 5% CO2 to allow for proper attachment and entry into the cell cycle.

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range to test is 1-50 µM. Prepare a vehicle control with the same final concentration of DMSO.

  • Drug Treatment: Gently replace the culture medium in the imaging dishes with the medium containing the different concentrations of this compound or the vehicle control.

  • Live-Cell Imaging: Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber. Acquire images (phase contrast/brightfield and fluorescence for the nuclear marker) at regular intervals (e.g., every 10-30 minutes) for a period of 24-48 hours.

  • Data Analysis: Analyze the time-lapse movies to quantify the percentage of multinucleated cells at different time points for each condition. A cell is considered to have failed cytokinesis if it completes mitosis (chromosome segregation) but then either fails to form a cleavage furrow or the furrow regresses, resulting in a single cell with two or more nuclei.

Cytokinesis-Block Micronucleus (CBMN) Cytome Assay

The CBMN assay is a comprehensive method to measure DNA damage, cytostasis, and cytotoxicity. Inhibition of cytokinesis is a key step in this assay, and this compound can be used as a more photostable alternative to cytochalasin B, especially in protocols involving fluorescence microscopy.

Materials:

  • Suspension cell culture (e.g., human peripheral blood lymphocytes) or adherent cells

  • Complete cell culture medium

  • Mitogen (for lymphocytes, e.g., phytohemagglutinin)

  • This compound stock solution

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa or a fluorescent DNA dye like DAPI)

  • Microscope slides

  • Microscope

Procedure:

  • Cell Culture Initiation: Initiate the cell culture. For lymphocytes, stimulate with a mitogen.

  • Addition of Inhibitor: At a time point that allows for cells to complete one nuclear division (e.g., 44 hours for lymphocytes), add this compound to the culture medium to a final concentration that effectively inhibits cytokinesis without causing excessive toxicity (e.g., 10-20 µM, optimization may be required).

  • Incubation: Continue to incubate the cells for a period that allows the majority of dividing cells to become binucleated (e.g., an additional 24-28 hours).

  • Cell Harvesting: Harvest the cells. For adherent cells, use trypsinization. For suspension cells, centrifuge to pellet.

  • Hypotonic Treatment (for lymphocytes): Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.

  • Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step several times.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Under a microscope, score the frequency of binucleated cells containing micronuclei, nucleoplasmic bridges, and nuclear buds. The proportion of mono-, bi-, and multinucleated cells can also be used to calculate the nuclear division index, a measure of cytostatic effects.[13]

Conclusion

This compound represents a significant advancement for researchers studying the intricate process of cytokinesis. Its superior properties, including reduced phototoxicity, lower fluorescence, and increased water solubility, make it an ideal tool for a wide range of applications, particularly in live-cell imaging experiments.[1][3][5] By providing a reliable and potent method to inhibit non-muscle myosin II, this compound allows for the precise dissection of the molecular and mechanical events that drive the final stages of cell division. This technical guide offers a comprehensive resource for the effective utilization of this valuable research tool.

References

(S)-3'-Aminoblebbistatin: A Technical Guide to its Initial Biological Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3'-Aminoblebbistatin is a derivative of the well-characterized myosin II inhibitor, blebbistatin.[1][2][3] As a research tool, (S)-blebbistatin has been instrumental in elucidating the role of non-muscle myosin II in a myriad of cellular processes, including cell motility, cytokinesis, and intracellular trafficking.[2][4][5] However, its utility is hampered by several unfavorable properties, including low water solubility, photolability, and inherent fluorescence, which can interfere with imaging-based assays.[1] this compound has emerged as a promising alternative, engineered to overcome these limitations while retaining the potent and selective inhibitory activity against non-muscle myosin II. This technical guide provides an in-depth overview of the initial biological investigations into this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Quantitative Data Presentation

The following tables summarize the key quantitative data from initial studies on this compound, comparing its properties to the parent compound, (S)-blebbistatin.

Table 1: Myosin II ATPase Inhibition

CompoundMyosin IsoformIC50 (µM)Reference
(S)-BlebbistatinRabbit Skeletal Muscle Myosin S11.3[4]
(S)-BlebbistatinDictyostelium discoideum Myosin II Motor Domain6.6[4]
(S)-BlebbistatinNon-muscle Myosin IIA~0.5 - 5[5]
(S)-BlebbistatinNon-muscle Myosin IIB~0.5 - 5[5]
(S)-BlebbistatinSmooth Muscle Myosin80[5]
This compoundRabbit Skeletal Muscle Myosin IINot explicitly stated in snippets
para-Aminoblebbistatin (a similar derivative)Rabbit Skeletal Muscle Myosin S11.3[4]
para-Aminoblebbistatin (a similar derivative)Dictyostelium discoideum Myosin II Motor Domain6.6[4]

Table 2: Physicochemical Properties

Property(S)-BlebbistatinThis compoundReference
Water SolubilityLow30-fold higher than (S)-blebbistatin[1]
PhotostabilityUnstable in blue lightMore stable[1]
FluorescenceFluorescentReduced fluorescence[1]
PhototoxicityPhototoxicLess phototoxic[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the initial characterization of this compound. These protocols are based on established methods for evaluating blebbistatin and its analogs.

Myosin II ATPase Activity Assay

This assay quantifies the inhibitory effect of this compound on the ATPase activity of myosin II. A common method is the NADH-linked assay.

Principle: The hydrolysis of ATP by myosin is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Materials:

  • Purified non-muscle myosin II (e.g., from rabbit skeletal muscle or recombinant human non-muscle myosin IIA/IIB)

  • Actin

  • This compound

  • ATP

  • Assay Buffer: 20 mM MOPS (pH 7.0), 5 mM MgCl2, 100 mM KCl, 0.1 mM EGTA

  • NADH

  • Lactate dehydrogenase (LDH)

  • Pyruvate kinase (PK)

  • Phosphoenolpyruvate (PEP)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, LDH, PK, and PEP in a 96-well plate.

  • Add varying concentrations of this compound (typically from nanomolar to micromolar range) to the wells. Include a vehicle control (e.g., DMSO).

  • Add a solution of actin and myosin II to each well.

  • Initiate the reaction by adding ATP to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a microplate reader.

  • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the migratory capacity of cells.

Principle: Cells are seeded in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. The number of migrated cells is quantified after a specific incubation period.

Materials:

  • Adherent cell line (e.g., HeLa, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • This compound

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Calcein AM or Crystal Violet stain

  • Fluorescence microscope or bright-field microscope

  • Plate reader (for Calcein AM)

Procedure:

  • Culture cells to 70-80% confluency.

  • Starve the cells in serum-free medium for 18-24 hours prior to the assay.

  • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.

  • Add the cell suspension to the upper chamber of the transwell inserts, along with varying concentrations of this compound or a vehicle control.

  • Incubate the plate at 37°C in a CO2 incubator for a suitable duration (e.g., 12-24 hours), allowing the cells to migrate.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Crystal Violet) or stain with a live-cell dye like Calcein AM.

  • Count the number of migrated cells in several fields of view using a microscope. For fluorescently labeled cells, the fluorescence can be quantified using a plate reader.

  • Compare the number of migrated cells in the treated groups to the control group to determine the effect of this compound on cell migration.

Cytotoxicity Assay (MTT Assay)

This assay evaluates the potential cytotoxic effects of this compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Adherent cell line (e.g., HeLa, NIH-3T3)

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Signaling Pathway of Myosin II Inhibition

The following diagram illustrates the mechanism of action by which this compound inhibits myosin II activity.

Myosin_Inhibition cluster_myosin_cycle Myosin II ATPase Cycle cluster_actin_interaction Interaction with Actin cluster_inhibition Inhibition by this compound Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_ADP Myosin-ADP Myosin_ADP_Pi->Myosin_ADP Pi Release (Power Stroke) Actomyosin_ADP_Pi Actomyosin-ADP-Pi (Weak Binding) Myosin_ADP_Pi->Actomyosin_ADP_Pi Binds Myosin Myosin Myosin_ADP->Myosin ADP Release Myosin->Myosin_ATP ATP Binding Actin Actin Actomyosin_ADP Actomyosin-ADP (Strong Binding) Actomyosin_ADP_Pi->Actomyosin_ADP Pi Release Actomyosin_ADP->Myosin_ADP Dissociates Aminoblebbistatin This compound Aminoblebbistatin->Myosin_ADP_Pi Inhibits Pi Release

Caption: Mechanism of Myosin II inhibition by this compound.

Experimental Workflow for Myosin II ATPase Assay

This diagram outlines the key steps in determining the IC50 of this compound for myosin II ATPase activity.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Reagents (Buffer, NADH, LDH, PK, PEP) mix Mix Reagents, Inhibitor, and Enzyme in 96-well Plate reagents->mix inhibitor Prepare Serial Dilutions of This compound inhibitor->mix enzyme Prepare Myosin II and Actin Solution enzyme->mix initiate Initiate Reaction with ATP mix->initiate measure Measure Absorbance at 340 nm over time initiate->measure calculate Calculate Rate of ATP Hydrolysis measure->calculate plot Plot % Inhibition vs. log[Inhibitor] calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of Improved Properties

This diagram illustrates the logical progression from the problems of (S)-blebbistatin to the advantages offered by this compound.

Improved_Properties cluster_problem Limitations of (S)-Blebbistatin cluster_solution Advantages of this compound cluster_application Enhanced Research Applications solubility Low Water Solubility high_solubility Increased Water Solubility solubility->high_solubility Addressed by Amino Group phototoxicity Phototoxicity & Photolability stability Improved Photostability & Reduced Phototoxicity phototoxicity->stability Addressed by Amino Group fluorescence Inherent Fluorescence low_fluorescence Reduced Fluorescence fluorescence->low_fluorescence Addressed by Amino Group high_throughput High-Throughput Screening high_solubility->high_throughput in_vivo In Vivo Studies high_solubility->in_vivo live_cell Live-Cell Imaging stability->live_cell low_fluorescence->live_cell

Caption: Advantages of this compound over (S)-blebbistatin.

References

An In-depth Technical Guide on the Specificity of (S)-3'-Aminoblebbistatin for Myosin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3'-Aminoblebbistatin is a polar derivative of the well-established myosin II inhibitor, (S)-blebbistatin.[1][2] Myosin II, a motor protein crucial for muscle contraction and various cellular processes such as cytokinesis and cell migration, exists in several isoforms with distinct tissue distributions and physiological roles.[3] The development of isoform-specific inhibitors is of significant interest for both basic research and therapeutic applications. This guide provides a comprehensive overview of the specificity of this compound for different myosin isoforms, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. This compound offers significant advantages over its parent compound, including approximately 30-fold higher water solubility, reduced phototoxicity, and a lack of interference in fluorescence-based assays, making it a superior tool for studying myosin II.[1][2]

Quantitative Data Presentation: Inhibitory Potency

This compound is a derivative of (S)-blebbistatin and is expected to have a similar, though not identical, inhibitory profile. Direct, comprehensive screening of this compound against a wide array of myosin isoforms is not extensively published. However, data on the closely related analog, para-aminoblebbistatin, indicates it is a slightly weaker inhibitor than blebbistatin.[4] The following tables summarize the half-maximal inhibitory concentrations (IC50) of blebbistatin for various myosin II isoforms, which serves as a strong reference for the expected potency of its amino-derivatives.

Table 1: IC50 Values of Blebbistatin for Myosin II Isoforms

Myosin IsoformSourceIC50 (µM)Reference(s)
Non-muscle Myosin IIA Vertebrate0.5 - 5[5]
Chicken3.58[6]
(S)-Nitroblebbistatin27[4]
Non-muscle Myosin IIB Vertebrate0.5 - 5[5]
Chicken2.30[6]
Non-muscle Myosin IIC Chicken1.57[6]
Skeletal Muscle Myosin II Rabbit (fast)0.5[1][7]
Rabbit (S1 fragment)0.4[7]
Cardiac Muscle Myosin Porcine~2.37 (para-nitroblebbistatin)[8]
Smooth Muscle Myosin Turkey Gizzard~80[9]
Bovine Stomach4.3[10]
Chicken Gizzard~20[9]
Recombinant6.47[6]
Dictyostelium discoideum Myosin II 7[11]

Table 2: Comparative IC50 Values of Blebbistatin and its Amino-Derivative

CompoundMyosin IsoformIC50 (µM)Reference
(S)-BlebbistatinRabbit Skeletal Muscle Myosin S10.3[4]
para-AminoblebbistatinRabbit Skeletal Muscle Myosin S11.3[4]
(S)-BlebbistatinDictyostelium discoideum Myosin II (motor domain)4.4[4]
para-AminoblebbistatinDictyostelium discoideum Myosin II (motor domain)6.6[4]

Experimental Protocols

Myosin ATPase Activity Assay (NADH-Coupled)

This assay determines the rate of ATP hydrolysis by myosin, which is inhibited by this compound. The production of ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[12][13][14][15]

Materials:

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 2 mM MgCl2, 2 mM DTT, 0.06% (w/v) digitonin.[14]

  • Enzyme Mix: Pyruvate kinase (60 µg/ml), lactate (B86563) dehydrogenase (32 µg/ml).[14]

  • Substrate Mix: 9 mM phosphoenolpyruvate, 150 µM NADH.[14]

  • ATP Stock: 10 mM ATP in KMg50 buffer.[13]

  • Purified myosin II isoform of interest.

  • This compound stock solution (in DMSO).

Procedure:

  • Prepare the reaction buffer containing the enzyme and substrate mixes.

  • Add the purified myosin II isoform to the reaction buffer to a final concentration of 20-200 nM.[13]

  • Prepare a series of dilutions of this compound in reaction buffer. Add these to the myosin-containing buffer and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer. Record data at regular intervals for 10-20 minutes.

  • Calculate the rate of ATP hydrolysis from the linear portion of the absorbance curve.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a myosin-coated surface. Inhibition of this movement by this compound can be quantified.[16][17]

Materials:

  • Rigor Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM EGTA.

  • Blocking Solution: Rigor buffer supplemented with 1 mg/ml BSA.

  • Assay Buffer: Rigor buffer with an ATP regeneration system (1 mM ATP, 10 mM phosphocreatine, 0.1 mg/ml creatine (B1669601) phosphokinase) and an oxygen scavenger system (0.5% glucose, 0.1 mg/ml glucose oxidase, 0.02 mg/ml catalase).

  • Heavy meromyosin (HMM) fragment of the myosin II isoform of interest.

  • Rhodamine-phalloidin labeled F-actin.

  • This compound stock solution (in DMSO).

Procedure:

  • Construct a flow cell using a microscope slide and coverslip.

  • Introduce HMM solution (30 µg/ml in Rigor buffer) into the flow cell and incubate for 5 minutes to allow the myosin to adsorb to the surface.[18]

  • Wash the chamber with blocking solution to prevent non-specific binding of actin.

  • Introduce fluorescently labeled F-actin into the chamber and allow it to bind to the myosin heads.

  • Wash with Assay Buffer containing the desired concentration of this compound.

  • Initiate motility by adding Assay Buffer with ATP and the corresponding concentration of this compound.

  • Observe and record the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera.

  • Analyze the videos to determine the velocity of filament sliding.

  • Plot filament velocity as a function of this compound concentration to determine the IC50 value.[17]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways involving non-muscle myosin II, the primary target of this compound.

RhoA_ROCK_Myosin_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Ligand Binding RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits Myosin_II Non-muscle Myosin II ROCK->Myosin_II Phosphorylates MLC pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction (Cell Migration, Adhesion) pMLC->Actomyosin_Contraction Promotes Myosin_II->pMLC Phosphorylation of RLC Cytokinesis_Pathway cluster_spindle Mitotic Spindle Signals cluster_cortex Equatorial Cortex Centralspindlin Centralspindlin Complex ECT2 ECT2 (RhoGEF) Centralspindlin->ECT2 Recruits RhoA Active RhoA ECT2->RhoA Activates ROCK ROCK RhoA->ROCK Activates Citron_Kinase Citron Kinase RhoA->Citron_Kinase Activates Myosin_II Non-muscle Myosin II Activation & Assembly ROCK->Myosin_II Phosphorylates RLC Citron_Kinase->Myosin_II Phosphorylates RLC Contractile_Ring Contractile Ring Formation & Constriction Myosin_II->Contractile_Ring Drives IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Protein_Prep Purify Myosin Isoform and Actin Assay_Setup Set up ATPase or Motility Assay Protein_Prep->Assay_Setup Inhibitor_Prep Prepare Serial Dilutions of this compound Incubation Incubate Myosin with Inhibitor Inhibitor_Prep->Incubation Assay_Setup->Incubation Reaction Initiate Reaction (Add ATP) Incubation->Reaction Data_Collection Measure Activity (Absorbance/Velocity) Reaction->Data_Collection Data_Processing Calculate % Inhibition or Velocity Data_Collection->Data_Processing Curve_Fitting Plot Dose-Response Curve Data_Processing->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination

References

Methodological & Application

Application Notes and Protocols for (S)-3'-Aminoblebbistatin in Live Cell Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3'-Aminoblebbistatin is a selective, cell-permeable inhibitor of non-muscle myosin II ATPases.[1] It is a derivative of (-)-blebbistatin (B1667133), engineered to possess superior properties for live cell fluorescence microscopy applications.[1] Non-muscle myosin II, a key motor protein, plays a crucial role in various cellular processes, including cell migration, cytokinesis, and the maintenance of cell shape.[2][3] this compound offers a significant advantage over its parent compound by being more stable, less phototoxic, and exhibiting reduced intrinsic fluorescence, thereby minimizing interference with fluorescent probes and reducing cellular damage during prolonged imaging experiments.[1] These characteristics make it an invaluable tool for researchers studying the dynamics of the actomyosin (B1167339) cytoskeleton in living cells.

Mechanism of Action

This compound selectively inhibits the Mg-ATPase activity of non-muscle myosin IIA and IIB.[1][3] This inhibition locks the myosin in a state with low affinity for actin, effectively preventing the generation of contractile forces.[4] This targeted inhibition allows for the specific dissection of myosin II-dependent cellular processes.

Physicochemical and Inhibitory Properties

A summary of the key properties of this compound and its comparison with (-)-Blebbistatin is provided in the table below.

PropertyThis compound(-)-BlebbistatinReferences
Molecular Formula C₁₈H₁₇N₃O₂C₁₈H₁₆N₂O₂[5]
Molecular Weight 307.3 g/mol 292.33 g/mol [5]
Solubility Soluble in DMSO (~12.5 mg/mL) and DMF (~20 mg/mL)Soluble in DMSO[5]
IC₅₀ (Non-muscle Myosin IIA/IIB) 0.5-5 µM0.5-5 µM[1][3]
IC₅₀ (Smooth Muscle Myosin) ~80 µM~80 µM[1][3]
Phototoxicity ReducedHigh, especially with blue light (450-490 nm)[6][7][8]
Fluorescence DecreasedStrong fluorophore[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a stock solution by dissolving the crystalline solid in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.07 mg of this compound in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage. The stock solution is stable for at least 6 months when stored properly.

G

Protocol 2: Live Cell Imaging of Myosin II Inhibition in a 2D Cell Migration Assay (Wound Healing)

Materials:

  • Cells of interest (e.g., fibroblasts, epithelial cells)

  • Complete cell culture medium

  • Glass-bottom dishes or multi-well plates suitable for microscopy

  • Pipette tips for creating the "wound"

  • This compound stock solution (10 mM in DMSO)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

  • Fluorescent markers for nucleus (e.g., Hoechst 33342) and/or cytoskeleton (e.g., LifeAct-GFP), if desired.

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or plates to create a confluent monolayer.

  • Wound Creation: Once confluent, create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove dislodged cells.

  • Inhibitor Treatment: Replace the PBS with complete culture medium containing the desired final concentration of this compound. A typical starting concentration is 10-20 µM. Include a vehicle control (DMSO) at the same final concentration.

  • Live Cell Imaging: Immediately place the dish on the microscope stage within the environmental chamber.

  • Image Acquisition: Acquire images (e.g., phase-contrast and/or fluorescence) of the wound area at regular intervals (e.g., every 15-30 minutes) for a period of 12-24 hours.

  • Data Analysis: Measure the area of the wound at each time point for both treated and control samples. The rate of wound closure can be calculated to quantify cell migration speed.

G

Quantitative Data Summary

The following table summarizes quantitative data on the effects of myosin II inhibition.

ParameterCell TypeTreatmentEffectReference
Cell Migration Speed FibroblastsMyosin IIB knockoutIncreased migration distance, but disorganized[9]
Wound Closure Fibroblasts10 µM BlebbistatinNo prevention of PDGF-induced migration[10]
Migration in Confinement Mature Dendritic CellsBlebbistatinReduced speed in highly confined microenvironments[11]
Cytokinesis COS-7 cells20 µM para-aminoblebbistatinAccumulation of binucleated cells after 24h[12]
Actin Polymerization Rate Fibroblasts20 µM para-amino-blebbistatinReduced actin polymerization rates[13]

Myosin II Signaling Pathway

Non-muscle myosin II activity is tightly regulated by a complex signaling network. A key pathway involves the Rho family of small GTPases and Rho-associated coiled-coil containing protein kinase (ROCK).

G

Conclusion

This compound is a superior tool for investigating the role of non-muscle myosin II in live cells. Its reduced phototoxicity and fluorescence compared to (-)-blebbistatin allow for longer and more reliable imaging experiments with minimal artifacts. The protocols and data presented here provide a starting point for researchers to effectively utilize this potent inhibitor in their studies of dynamic cellular processes.

References

Protocol for dissolving (S)-3'-Aminoblebbistatin for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: (S)-3'-Aminoblebbistatin

This compound is a selective, cell-permeable inhibitor of non-muscle myosin II ATPases.[1][2] It is a derivative of the widely used myosin II inhibitor, (-)-blebbistatin. The key advantages of this compound include its enhanced stability and significantly lower phototoxicity, particularly under blue light (450-490 nm) exposure, which is a known issue with the parent compound (-)-blebbistatin.[1][2][3] These characteristics make it an exceptional tool for live-cell imaging and fluorescence microscopy applications, as it minimizes the risk of generating cytotoxic intermediates that can affect experimental outcomes.[1][2][4]

This compound effectively blocks processes dependent on non-muscle myosin II, such as cytokinesis, directed cell migration, and apoptosis-related bleb formation in vertebrate cells.[1][2][3] The introduction of a 3'-amino group reduces the molecule's inherent fluorescence while preserving its inhibitory activity, making it a superior alternative for modern cell biology research.[1][2]

Physicochemical and Solubility Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C₁₈H₁₇N₃O₂[1]
Molecular Weight 307.3 g/mol [1]
Purity ≥95%[1]
Appearance Crystalline solid[1]
Storage (Solid) -20°C[1][3]
Stability (Solid) ≥ 4 years at -20°C[1]
Solubility in DMSO ~12.5 mg/mL[1]
Solubility in DMF ~20 mg/mL[1]
Aqueous Solubility Sparingly soluble[1]
Solubility in 1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be stored for long-term use and diluted to a working concentration immediately before an experiment.

Materials:

  • This compound (crystalline solid)

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated precision balance and appropriate weighing tools

  • Vortex mixer or sonicator

Procedure:

  • Safety First: Handle this compound in a fume hood or designated area. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The material should be considered hazardous until more information is available.[1]

  • Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 307.3 g/mol × 1000 mg/g = 3.073 mg

  • Weighing: Carefully weigh out 3.073 mg of the crystalline solid and place it into a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of high-quality DMSO to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly. If necessary, gentle warming or brief sonication can be used to ensure the solid is completely dissolved.[5]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6] The solid compound is stable for at least four years when stored at -20°C.[1]

Preparation of a Working Solution for Cell Culture

This protocol details the dilution of the stock solution into a cell culture medium for immediate use.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium appropriate for your cell line

  • Sterile laboratory equipment (pipettes, tubes)

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 20 µM:

    • Use the formula: C₁V₁ = C₂V₂

    • (10,000 µM) × V₁ = (20 µM) × (10 mL)

    • V₁ = (20 µM × 10 mL) / 10,000 µM = 0.02 mL = 2 µL

  • Dilution: Add 2 µL of the 10 mM stock solution directly to 10 mL of pre-warmed cell culture medium.

    • Important: To avoid precipitation, add the stock solution to the medium while gently vortexing or swirling the tube.[7] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

  • Final Mix and Application: Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to your cells.

  • Stability Note: Aqueous solutions of aminoblebbistatin are not recommended for storage beyond one day.[1][8] Always prepare the working solution fresh for each experiment.

Visualized Workflows

G cluster_0 Stock Solution Preparation (10 mM) cluster_1 Working Solution Preparation (e.g., 20 µM) weigh 1. Weigh 3.07 mg of This compound Solid add_dmso 2. Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex or Sonicate to Dissolve Completely add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw One Aliquot of Stock Solution store->thaw For Experiment dilute 7. Dilute Stock into Pre-warmed Cell Medium (e.g., 2 µL in 10 mL) thaw->dilute mix 8. Mix Thoroughly dilute->mix apply 9. Apply to Cells Immediately mix->apply

Caption: Workflow for preparing and applying this compound.

References

Application Notes and Protocols: (S)-3'-Aminoblebbistatin in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to (S)-3'-Aminoblebbistatin

This compound is a polar, cell-permeable derivative of (-)-Blebbistatin, a highly selective and reversible inhibitor of non-muscle and muscle myosin II ATPases.[1][2] Myosin II is the motor protein responsible for muscle contraction and various cellular processes, including cytokinesis and cell migration.[3] In cardiovascular research, inhibiting myosin II allows for the specific uncoupling of mechanical contraction from the electrical excitation of cardiomyocytes.

The parent compound, (-)-Blebbistatin, suffers from several drawbacks that limit its use, particularly in live-cell imaging studies. It has low water solubility, is photolabile, and degrades under blue light (450-490 nm) into cytotoxic intermediates that can interfere with fluorescence-based assays.[1][4][5] The development of this compound overcomes these critical limitations. The addition of a 3'-amino group to the blebbistatin scaffold significantly enhances its utility as a research tool by:

  • Reducing Phototoxicity and Fluorescence: The amino modification decreases the molecule's inherent fluorescence and its degradation into cytotoxic products upon exposure to light, making it ideal for prolonged live-cell imaging experiments.[1][2]

  • Increasing Water Solubility: this compound has a 30-fold higher water solubility than (S)-Blebbistatin, simplifying its preparation and use in aqueous experimental buffers.[4][5]

  • Retaining Potency: The modification does not compromise its inhibitory effect on myosin II, retaining a similar inhibitory profile to the parent compound.[2]

These improved properties make this compound a superior alternative to (S)-Blebbistatin for studying cardiovascular physiology and pathophysiology.[4][5]

Core Applications in Cardiovascular Research

The primary application of this compound in cardiovascular research is as an excitation-contraction uncoupler . It specifically inhibits the actin-myosin interaction that generates force, effectively stopping muscle contraction without altering the upstream electrical events (i.e., the action potential) or calcium signaling.[6][7]

Key Research Areas:

  • Cardiac Electrophysiology and Optical Mapping: Motion artifacts from the beating heart are a major challenge in high-resolution optical mapping of action potentials using voltage-sensitive dyes. This compound is used to arrest cardiac contraction, enabling stable and clear recordings of electrical wave propagation across the myocardium.[8][9]

  • Calcium Dynamics Studies: By arresting motion, the compound allows for precise measurement of intracellular calcium transients in cardiomyocytes without the complications of cellular displacement, providing clearer insights into calcium handling and signaling.[7]

  • Myosin Function and Pathophysiology: The inhibitor is a crucial tool for investigating the role of cardiac myosin II in the mechanics of contraction and its dysfunction in diseases like hypertrophic cardiomyopathy and heart failure.[3][10]

  • Mechanotransduction Studies: It helps in dissecting the cellular responses to mechanical stress by allowing researchers to control the contractile state of cardiomyocytes independently of other stimuli.

Quantitative Data

The following tables summarize the inhibitory concentrations and effects of blebbistatin and its derivatives on various myosin types and cardiac preparations. As this compound was designed to retain the activity of its parent compound, these values serve as a close reference.

Table 1: Inhibitory Concentrations (IC50/EC50) of Blebbistatin

TargetPreparationInhibitorIC50 / EC50Reference(s)
Non-muscle Myosin IIA/IIBIsolated Protein(-)-Blebbistatin0.5 - 5 µM[1][2]
Smooth Muscle MyosinIsolated Protein(-)-Blebbistatin~80 µM[1][2]
Cardiac MyosinMouse Papillary MuscleBlebbistatin1.3 - 2.8 µM[6]
Cardiac MyosinSkinned Rat Cardiac TrabeculaeBlebbistatin0.38 µM[7]
Basal ATPase ActivityBovine Cardiac Myosinpara-nitroblebbistatin2.37 µM[10]

Table 2: Electrophysiological and Contractile Effects of Blebbistatin

PreparationParameterConcentrationEffectReference(s)
Isolated Rabbit HeartApical MAPD5 µMIncreased from 129.9 ms (B15284909) to 170.7 ms[9]
Isolated Rabbit HeartEffective Refractory Period5 µMIncreased from 141.3 ms to 175.6 ms[9]
Isolated Rabbit HeartOptically Recorded APD5 µMIncreased from 136.5 ms to 173.0 ms[11]
Rat Cardiac TrabeculaeTwitch Force10 µMSignificant reduction[7]
Zebrafish LarvaeHeart Contraction75 µM (para-aminoblebbistatin)Almost complete suppression[12]

Note: MAPD = Monophasic Action Potential Duration; APD = Action Potential Duration.

Experimental Protocols

This protocol describes the use of this compound to arrest motion for optical mapping studies in an isolated mammalian heart.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit (KH) buffer, oxygenated (95% O2, 5% CO2)

  • This compound

  • DMSO (for stock solution)

  • Voltage-sensitive dye (e.g., di-4-ANEPPS)

  • Optical mapping imaging setup

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.

  • Heart Isolation and Perfusion:

    • Isolate the heart from an anesthetized animal (e.g., rabbit, rat) and immediately cannulate the aorta on the Langendorff apparatus.

    • Begin retrograde perfusion with warm (37°C), oxygenated KH buffer to clear the coronary circulation of blood.

  • Stabilization: Allow the heart to stabilize for a period of 20-40 minutes, ensuring a steady coronary flow and heart rate.[13]

  • Dye Loading: Perfuse the heart with KH buffer containing the voltage-sensitive dye according to the dye manufacturer's protocol.

  • Inhibitor Perfusion:

    • Prepare the working solution by diluting the this compound stock solution into the KH buffer to a final concentration of 5-10 µM.

    • Switch the perfusion to the buffer containing this compound.

    • Continue perfusion for 15-20 minutes, or until all visible contractions cease.

  • Data Acquisition: With the heart electrically active but mechanically arrested, begin optical mapping recordings to measure action potential duration and propagation.

  • Washout (Optional): To test for reversibility, switch the perfusion back to the standard KH buffer and monitor for the return of contractile function.

This protocol outlines the measurement of contractile force in single cardiomyocytes.

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Cell culture medium

  • IonOptix or similar contractility measurement system

  • This compound

  • Field stimulation electrodes

Procedure:

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols.[14] Allow the cells to adhere to laminin-coated coverslips.

  • Baseline Measurement:

    • Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a contractility measurement system.

    • Perfuse with Tyrode's solution at 37°C.

    • Pace the cardiomyocytes using field stimulation (e.g., at 1 Hz) and record baseline parameters, including peak shortening, time-to-peak, and time-to-90% relaxation.

  • Inhibitor Application:

    • Prepare a working solution of this compound (e.g., 1-10 µM) in Tyrode's solution.

    • Perfuse the chamber with the inhibitor-containing solution.

    • Allow 10-15 minutes for the compound to take effect.

  • Post-Treatment Measurement: While continuing to pace the cells, record the contractile parameters again. A significant reduction or complete cessation of cell shortening is expected.[6]

  • Data Analysis: Compare the contractility parameters before and after the application of this compound to quantify its inhibitory effect.

This protocol describes an in vitro assay to measure the effect of this compound on the actin-activated ATPase activity of cardiac myosin.

Materials:

  • Purified cardiac myosin

  • Actin

  • ATPase assay buffer (e.g., 12 mM PIPES pH 6.8, 2 mM MgCl2, 10 mM KCl, 1 mM DTT)[10]

  • ATP

  • Enzymatically coupled assay system (e.g., NADH-linked)

  • 96-well microplate reader

  • This compound

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare the myosin and actin solutions in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the components of the enzymatically coupled system, and the desired concentration of this compound to each well.

    • Add cardiac myosin (e.g., to a final concentration of 1 µM) and actin (e.g., 14 µM) to the appropriate wells.[10]

  • Initiate Reaction: Start the reaction by adding ATP to all wells.

  • Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 340 nm for NADH oxidation) and temperature (e.g., 23°C).[10]

  • Data Analysis:

    • Measure the rate of ATP hydrolysis by monitoring the change in absorbance over time.

    • Plot the ATPase activity against the concentration of this compound.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations (Diagrams)

Myosin_Inhibition_Pathway cluster_process Myosin ATPase Cycle Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke state) Myosin_Actin Actin-Myosin-ADP (Post-power stroke) Myosin_ADP_Pi->Myosin_Actin Pi Release (Power Stroke) Result Force Generation BLOCKED Rigor Actin-Myosin (Rigor State) Myosin_Actin->Rigor ADP Release ATP_Binding Myosin + ATP Rigor->ATP_Binding ATP Binding Hydrolysis Myosin-ATP (Detached) ATP_Binding->Hydrolysis Detachment Hydrolysis->Myosin_ADP_Pi ATP Hydrolysis Inhibitor This compound Inhibitor->Myosin_ADP_Pi Optical_Mapping_Workflow A 1. Isolate Heart & Mount on Langendorff B 2. Perfuse with KH Buffer (Stabilization, 20-40 min) A->B C 3. Perfuse with Voltage-Sensitive Dye B->C D 4. Perfuse with this compound (5-10 µM) until Contraction Stops C->D E 5. Record Electrical Activity (Optical Mapping) D->E F 6. Data Analysis (APD, Conduction Velocity) E->F Blebbistatin_Advantages cluster_problems Limitations cluster_solutions Improvements Parent (-)-Blebbistatin P1 Low Water Solubility Parent->P1 P2 Phototoxic under Blue Light Parent->P2 P3 Fluorescent Interference Parent->P3 Derivative This compound Parent->Derivative 3'-Amino Group Addition S1 30x Higher Solubility Derivative->S1 S2 Reduced Phototoxicity Derivative->S2 S3 Decreased Fluorescence Derivative->S3 Outcome Superior Research Tool for Live-Cell & In-Vivo Imaging S1->Outcome S2->Outcome S3->Outcome

References

Application Notes and Protocols for (S)-3'-Aminoblebbistatin in Cell Migration and Invasion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3'-Aminoblebbistatin is a selective and photostable inhibitor of non-muscle myosin II (NM-II), making it an invaluable tool for investigating the molecular mechanisms underlying cell migration and invasion. These processes are fundamental to various physiological and pathological events, including embryonic development, wound healing, immune responses, and cancer metastasis. By specifically targeting the ATPase activity of NM-II, this compound allows for the elucidation of the role of actomyosin (B1167339) contractility in these complex cellular behaviors.

This document provides detailed application notes and protocols for utilizing this compound to study cell migration and invasion. It includes information on the mechanism of action, recommended working concentrations, and step-by-step procedures for key in vitro assays.

Mechanism of Action

This compound is a derivative of (-)-blebbistatin (B1667133) that offers superior photostability and reduced cytotoxicity, making it ideal for long-term live-cell imaging experiments.[1][2] It specifically inhibits the Mg2+-ATPase activity of non-muscle myosin IIA and IIB, with IC50 values typically in the low micromolar range (0.5-5 µM).[3] NM-II is a motor protein that, in conjunction with actin filaments, generates the contractile forces necessary for various cellular processes, including the formation of stress fibers and focal adhesions, which are crucial for cell motility.[4][5]

Inhibition of NM-II by this compound disrupts the actomyosin cytoskeleton, leading to a reduction in intracellular tension, disassembly of stress fibers, and altered focal adhesion dynamics.[6] This ultimately impacts a cell's ability to protrude, adhere to the extracellular matrix (ECM), and translocate, thereby affecting its migratory and invasive potential.

Data Presentation

The following tables summarize quantitative data for non-muscle myosin II inhibitors. While specific data for this compound is emerging, the data for its parent compound, blebbistatin, provides a strong reference for expected efficacy.

Compound Target IC50 (µM) Assay Condition
(-)-BlebbistatinNon-muscle myosin IIA/IIB0.5 - 5In vitro Mg-ATPase activity
(-)-BlebbistatinSmooth muscle myosin~80In vitro Mg-ATPase activity
This compoundNon-muscle myosin IIA/IIB0.5 - 5In vitro Mg-ATPase activity

Table 1: Inhibitory concentrations of blebbistatin and this compound against non-muscle myosin II.[3]

Assay Cell Line Blebbistatin Concentration (µM) Observed Effect
Wound HealingMouse Hepatic Stellate Cells12.5, 25, 50Increased cell migration (faster wound closure)
Transwell InvasionPancreatic Adenocarcinoma CellsDose-dependent inhibitionReduced cellular migration and invasiveness

Table 2: Exemplary effective concentrations of blebbistatin in cell-based assays.[6][7] It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.

Mandatory Visualizations

Signaling Pathway of Non-Muscle Myosin II in Cell Migration

NonMuscleMyosinII_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Chemokines) Receptor Receptor Tyrosine Kinase / GPCR Extracellular_Stimuli->Receptor Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Receptor->Rho_GTPases ROCK ROCK Rho_GTPases->ROCK MLCK MLCK Rho_GTPases->MLCK MLC_P MLC-p ROCK->MLC_P phosphorylates MLCK->MLC_P phosphorylates NM_II_inactive Inactive Non-Muscle Myosin II NM_II_active Active Non-Muscle Myosin II NM_II_inactive->NM_II_active activated by MLC-p Actin_Filaments Actin Filaments NM_II_active->Actin_Filaments binds to Stress_Fibers Stress Fiber Formation NM_II_active->Stress_Fibers generates tension Actin_Filaments->Stress_Fibers Focal_Adhesions Focal Adhesion Maturation Stress_Fibers->Focal_Adhesions Cell_Contraction Cell Contraction Focal_Adhesions->Cell_Contraction Cell_Migration_Invasion Cell Migration & Invasion Cell_Contraction->Cell_Migration_Invasion Aminoblebbistatin This compound Aminoblebbistatin->NM_II_active inhibits ATPase activity

Caption: Signaling pathway illustrating the regulation of non-muscle myosin II and its role in cell migration, with the inhibitory action of this compound.

Experimental Workflow for a Wound Healing (Scratch) Assay

Wound_Healing_Workflow Start Start Seed_Cells Seed cells in a multi-well plate Start->Seed_Cells Confluent_Monolayer Grow to a confluent monolayer Seed_Cells->Confluent_Monolayer Create_Scratch Create a 'scratch' with a sterile pipette tip Confluent_Monolayer->Create_Scratch Wash Wash with PBS to remove debris Create_Scratch->Wash Add_Treatment Add medium with this compound or vehicle control Wash->Add_Treatment Image_T0 Image the scratch at Time 0 Add_Treatment->Image_T0 Incubate Incubate for 12-24 hours Image_T0->Incubate Image_Tx Image the scratch at subsequent time points Incubate->Image_Tx Analyze Analyze wound closure rate Image_Tx->Analyze End End Analyze->End

Caption: Step-by-step workflow for conducting a wound healing assay to assess cell migration.

Experimental Workflow for a Transwell Invasion Assay

Transwell_Invasion_Workflow Start Start Coat_Insert Coat transwell insert with Matrigel Start->Coat_Insert Prepare_Cells Prepare cell suspension in serum-free medium with this compound or control Coat_Insert->Prepare_Cells Seed_Cells Seed cells into the upper chamber Prepare_Cells->Seed_Cells Add_Chemoattractant Add chemoattractant (e.g., FBS) to the lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24-48 hours Add_Chemoattractant->Incubate Remove_Noninvading Remove non-invading cells from the top of the membrane Incubate->Remove_Noninvading Fix_Stain Fix and stain invading cells on the bottom of the membrane Remove_Noninvading->Fix_Stain Image_Quantify Image and quantify the number of invaded cells Fix_Stain->Image_Quantify End End Image_Quantify->End

Caption: Workflow for performing a transwell invasion assay to measure the invasive capacity of cells.

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

This assay is used to study collective cell migration in a two-dimensional (2D) context.

Materials:

  • Cultured cells of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Sterile 24- or 48-well tissue culture plates

  • Sterile p200 pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach 100% confluence.

  • Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free medium and incubate for 2-4 hours before creating the scratch.

  • Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.

  • Treatment: Replace the PBS with fresh cell culture medium containing the desired concentration of this compound or vehicle control (DMSO). A good starting range, based on blebbistatin studies, is 10-50 µM.

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. These images will serve as the baseline (T=0).

  • Incubation: Return the plate to the incubator and allow the cells to migrate into the scratch.

  • Subsequent Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the initial scratch area.

Protocol 2: Transwell Migration and Invasion Assay

This assay assesses the ability of individual cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion) towards a chemoattractant.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract (for invasion assay)

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Methanol (B129727) or 4% paraformaldehyde for fixation

  • Crystal violet staining solution (0.5% in 25% methanol)

  • Microscope

Procedure:

  • Insert Preparation (for Invasion Assay): Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the top of the transwell inserts. Incubate at 37°C for at least 1 hour to allow the gel to solidify. For migration assays, this step is omitted.

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Treatment: Add the desired concentration of this compound or vehicle control to the cell suspension.

  • Cell Seeding: Add 100-200 µL of the cell suspension to the upper chamber of each transwell insert.

  • Chemoattractant: Add 600-800 µL of medium containing the chemoattractant to the lower chamber.

  • Incubation: Incubate the plate at 37°C for 12-48 hours, depending on the cell type's migratory/invasive capacity.

  • Removal of Non-Migrated/Non-Invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the non-migratory/non-invasive cells.

  • Fixation: Fix the cells that have migrated/invaded to the underside of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes.

  • Staining: Stain the fixed cells by immersing the insert in crystal violet solution for 15-30 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry. Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view.

Protocol 3: Immunofluorescence Staining for Cytoskeletal Changes

This protocol allows for the visualization of changes in the actin cytoskeleton and myosin localization following treatment with this compound.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against non-muscle myosin II

  • Fluorescently labeled secondary antibody

  • Fluorescently labeled phalloidin (B8060827) (for F-actin staining)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow. Treat the cells with the desired concentration of this compound or vehicle control for the desired duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the cells three times with PBS and then block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against non-muscle myosin II diluted in 1% BSA/PBS for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody and Phalloidin Incubation: Incubate the cells with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin (to stain F-actin) in 1% BSA/PBS for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.

  • Mounting: Wash the cells once with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets. Observe changes in stress fiber formation (phalloidin staining) and the localization of non-muscle myosin II.

References

Application Notes and Protocols for Long-Term Cell Migration Assays Using Blebbistatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell migration is a fundamental biological process crucial in development, tissue repair, and immune response. Its dysregulation is a hallmark of diseases such as cancer metastasis. In vitro cell migration assays are indispensable tools for studying the molecular mechanisms governing cell motility and for screening compounds that modulate this process. Blebbistatin and its derivatives are valuable pharmacological tools for investigating the role of non-muscle myosin II (NMII), a key motor protein in cell migration. However, the inherent cytotoxicity and phototoxicity of blebbistatin can complicate long-term studies. This document provides detailed protocols for long-term cell migration assays using more stable and less toxic blebbistatin derivatives, along with data interpretation guidelines and visualizations of the underlying signaling pathways.

Mechanism of Action of Blebbistatin and its Derivatives

Blebbistatin is a selective inhibitor of NMII ATPase activity.[1] It binds to a pocket on the myosin head, locking it in a state with low affinity for actin, thereby preventing the conformational changes necessary for force generation and filament sliding.[1] This inhibition of actomyosin (B1167339) contractility disrupts the formation and function of stress fibers and focal adhesions, which are critical for cell adhesion and migration.[2][3]

While effective, blebbistatin suffers from several drawbacks for long-term live-cell imaging, including phototoxicity upon exposure to blue light, intrinsic fluorescence, and cytotoxicity with prolonged incubation.[1][4] To overcome these limitations, several derivatives have been developed:

  • para-Nitroblebbistatin and para-Aminoblebbistatin: These derivatives are photostable, non-fluorescent, and exhibit lower cytotoxicity, making them ideal for long-term migration assays.[1]

  • Azidoblebbistatin: A photo-crosslinkable derivative used for target identification.[1]

These derivatives retain the myosin II inhibitory activity of the parent compound, offering a more robust toolset for long-term cell migration studies.

Signaling Pathway of Myosin II Inhibition

The following diagram illustrates the signaling pathway affected by blebbistatin and its derivatives, leading to the inhibition of cell migration.

G cluster_0 RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MyosinII Inactive Myosin II ActiveMyosinII Active Myosin II (Filament Assembly) MyosinII->ActiveMyosinII Activated by pMLC StressFibers Stress Fiber Formation ActiveMyosinII->StressFibers Blebbistatin Blebbistatin Derivatives Blebbistatin->ActiveMyosinII Inhibits ATPase Activity Actin Actin Filaments Actin->StressFibers FocalAdhesions Focal Adhesion Maturation StressFibers->FocalAdhesions Migration Cell Migration FocalAdhesions->Migration

Caption: Myosin II signaling pathway and the inhibitory action of blebbistatin derivatives.

Experimental Protocols

Two common and robust methods for assessing long-term cell migration are the wound healing (scratch) assay and the Transwell (Boyden chamber) assay.

Long-Term Wound Healing (Scratch) Assay

This assay measures collective cell migration into a cell-free gap created in a confluent monolayer.

Experimental Workflow

G Start Seed Seed cells in a multi-well plate Start->Seed Confluence Grow to a confluent monolayer (18-24h) Seed->Confluence Scratch Create a 'wound' with a pipette tip Confluence->Scratch Wash Wash with PBS to remove debris Scratch->Wash Treat Add media with Blebbistatin derivative or vehicle control Wash->Treat Image0 Image at T=0 Treat->Image0 Incubate Incubate (24-72h) Image0->Incubate ImageT Acquire images at regular intervals Incubate->ImageT Analyze Analyze wound closure over time ImageT->Analyze End Analyze->End

Caption: Workflow for the long-term wound healing assay.

Detailed Protocol

  • Cell Seeding:

    • Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[5] For example, plate fibroblasts at approximately 5 x 104 cells/cm2.[2]

    • Culture cells in complete medium at 37°C and 5% CO2.

  • Creating the Wound:

    • Once cells reach confluence, gently create a scratch in the monolayer using a sterile 1 mm or 200 µL pipette tip.[5] Create a straight line across the center of the well. For consistency, a cross-shaped scratch can also be made.[5]

    • To avoid user-dependent variability, automated scratch tools or culture inserts that create a defined cell-free zone can be used.[6][7]

  • Washing and Treatment:

    • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.[8]

    • Replace the PBS with fresh, serum-free or low-serum medium containing the desired concentration of the blebbistatin derivative or a vehicle control (e.g., DMSO). The use of low-serum media minimizes cell proliferation, ensuring that wound closure is primarily due to migration.[2]

  • Imaging and Incubation:

    • Capture initial images of the wounds (T=0) using a phase-contrast microscope at 4x or 10x magnification.[5] Mark the position of the images to ensure the same field of view is captured at subsequent time points.

    • Incubate the plate at 37°C and 5% CO2.

    • Acquire images at regular intervals (e.g., every 4, 8, 12, or 24 hours) for up to 72 hours, depending on the cell type's migration rate.[6] For detailed kinetic analysis, use an automated live-cell imaging system.

  • Data Analysis:

    • Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure at each time point relative to the initial wound area at T=0.

    • Plot the percentage of wound closure over time for each condition to compare migration rates.

Long-Term Transwell Migration Assay

This assay, also known as the Boyden chamber assay, measures the migration of individual cells through a porous membrane towards a chemoattractant.[9][10]

Detailed Protocol

  • Preparation of Transwell Inserts:

    • Use Transwell inserts with a pore size appropriate for your cell type (e.g., 8 µm for many cancer cell lines).[11][12]

    • For invasion assays, the inserts can be coated with a basement membrane matrix like Matrigel.[11] For migration assays, no coating is necessary.

    • Pre-hydrate the inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.

  • Cell Preparation and Seeding:

    • Culture cells to 70-90% confluency.

    • Starve the cells in serum-free medium for 3-24 hours prior to the assay to reduce background migration.

    • Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of the blebbistatin derivative or vehicle control.

    • Count the cells and adjust the concentration to 1 x 105 cells/mL.

    • Remove the pre-hydration medium from the inserts and add 100-200 µL of the cell suspension to the upper chamber of each insert.[12]

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600-750 µL of complete medium (containing a chemoattractant, e.g., 10% FBS) or serum-free medium as a negative control.

    • Carefully place the cell-seeded inserts into the wells, avoiding air bubbles.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO2 for a duration appropriate for the cell type, typically 18-48 hours.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[10]

    • Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or 70% ethanol (B145695) for 10-15 minutes.[10]

    • Stain the fixed cells with a solution such as 0.1% crystal violet or DAPI.

    • Wash the inserts to remove excess stain and allow them to air dry.

    • Image the stained cells on the underside of the membrane using a microscope.

    • Count the number of migrated cells in several representative fields of view for each insert.

    • Alternatively, the stain can be eluted (e.g., with 10% acetic acid for crystal violet) and the absorbance measured on a plate reader.

Data Presentation

The following tables summarize representative quantitative data on the effects of blebbistatin on cell migration from published studies.

Table 1: Effect of Blebbistatin on Wound Healing Assays

Cell TypeBlebbistatin Concentration (µM)Incubation Time (h)Effect on Wound ClosureReference
3T3 Fibroblasts0.1 - 1024Dose-dependent inhibition[6]
Mouse Hepatic Stellate Cells12.5 - 5024Promoted migration[2]
Madin-Darby Canine Kidney (MDCK) Cells5030 min pre-treatmentWeakly significant axial reorientation[13]

Table 2: Effect of Blebbistatin on Transwell/Chemotaxis Assays

Cell TypeBlebbistatin Concentration (µM)ChemoattractantEffect on Migration/InvasionReference
Vascular Smooth Muscle Cells (GbaSM-4)IC50 = 26.1SphingosylphosphorylcholineInhibition of chemotaxis[14]
Vascular Smooth Muscle Cells (A7r5)IC50 = 27.5SphingosylphosphorylcholineInhibition of chemotaxis[14]
Ovarian Cancer Cells (IGROV)Not specified10% FBSDecreased invasion[15]
Ovarian Cancer Cells (Ovca429-TβRIII)Not specified10% FBSDecreased invasion[15]

Conclusion

Long-term cell migration assays are critical for understanding the sustained effects of compounds on cell motility. The use of photostable and less cytotoxic blebbistatin derivatives is highly recommended for these studies to ensure data integrity and biological relevance. The detailed protocols for wound healing and Transwell assays provided herein offer robust frameworks for investigating the role of myosin II in cell migration and for screening novel therapeutic agents targeting this process. Careful experimental design and quantitative analysis are paramount for generating reproducible and meaningful results.

References

Application Notes and Protocols for (S)-3'-Aminoblebbistatin in Cellular Mechanics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3'-Aminoblebbistatin is a second-generation inhibitor of non-muscle myosin II, offering significant advantages over its parent compound, (-)-blebbistatin. Its enhanced water solubility and reduced phototoxicity make it an ideal tool for studying the intricate role of myosin II in a variety of cellular processes, particularly in live-cell imaging applications. [1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in cellular mechanics research.

Introduction

Non-muscle myosin II is a key motor protein that drives a multitude of cellular functions, including cell migration, division (cytokinesis), and the maintenance of cell shape and tension.[3][4] this compound is a potent and selective inhibitor of non-muscle myosin IIA and IIB ATPases.[1][3] By binding to the myosin-ADP-Pi complex, it prevents the power stroke, leading to muscle relaxation and a decrease in intracellular tension.[5] These characteristics make it an invaluable tool for dissecting the contributions of myosin II to cellular mechanics.

Compared to (-)-blebbistatin, this compound exhibits superior properties for research applications:

  • Higher Water Solubility: This allows for easier preparation of stock solutions and reduces the risk of precipitation in aqueous culture media.[2]

  • Reduced Phototoxicity: It is more stable in blue light, minimizing cell damage during prolonged live-cell imaging experiments.[1][3]

  • Lower Intrinsic Fluorescence: This reduces interference in fluorescence microscopy applications.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its parent compound, (-)-blebbistatin, to aid in experimental design.

Table 1: Inhibitory Concentrations (IC50) of Blebbistatin Analogs

CompoundTargetIC50SpeciesReference
(-)-BlebbistatinNon-muscle myosin IIA0.5-5 µMVarious[1][3][6]
(-)-BlebbistatinNon-muscle myosin IIB0.5-5 µMVarious[1][3][6]
(-)-BlebbistatinSmooth muscle myosin80 µMVarious[1][3][6]
This compoundMyosin II14.1 µMNot Specified[7]

Table 2: Recommended Working Concentrations for Cellular Assays

ApplicationCell TypeCompoundConcentrationIncubation TimeObserved EffectReference
Inhibition of CytokinesisCOS-7para-aminoblebbistatin20 µM24 hoursFormation of binucleated cells[8]
Inhibition of CytokinesisNRK(-)-Blebbistatin30 µMNot SpecifiedInhibition of contractile ring formation[9]
Inhibition of Traction ForcesNIH 3T3 Fibroblasts(-)-Blebbistatin10 µM30 minutesStrong inhibition of traction forces[10]
Wound Healing AssayHeLapara-aminoblebbistatin20 µM24 hoursIncreased cell motility[11]
Live-Cell ImagingHeLapara-aminoblebbistatin20 µMSeveral hoursNo significant phototoxicity[11]
Spheroid CompactionMDA-MB-231(-)-Blebbistatin≥ 5 µMNot SpecifiedEfficient cell compaction[5]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the inhibitory mechanism of blebbistatin analogs on the myosin II ATPase cycle.

Myosin Myosin Myosin_ADP_Pi Myosin-ADP-Pi Complex Myosin->Myosin_ADP_Pi ATP Hydrolysis Actin_Myosin_ADP_Pi Actin-Myosin-ADP-Pi Myosin_ADP_Pi->Actin_Myosin_ADP_Pi Actin Binding Actin_Myosin_ADP Actin-Myosin-ADP (Rigor) Actin_Myosin_ADP_Pi->Actin_Myosin_ADP Pi Release (Power Stroke) Actin_Myosin Actin-Myosin Actin_Myosin_ADP->Actin_Myosin ADP Release Actin_Myosin->Myosin ATP Binding (Detachment) Blebbistatin This compound Blebbistatin->Myosin_ADP_Pi Inhibition

Caption: Inhibition of the Myosin II ATPase Cycle.

General Experimental Workflow for Studying Cellular Mechanics

This diagram outlines a typical workflow for investigating the role of myosin II in cellular mechanics using this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Treatment Treat Cells with This compound Cell_Culture->Treatment Control Control Group (Vehicle) Cell_Culture->Control Prepare_Inhibitor Prepare this compound Stock Solution Prepare_Inhibitor->Treatment Incubation Incubation Treatment->Incubation Control->Incubation TFM Traction Force Microscopy Incubation->TFM AFM Atomic Force Microscopy Incubation->AFM Live_Imaging Live-Cell Imaging Incubation->Live_Imaging Data_Analysis Data Analysis and Interpretation TFM->Data_Analysis AFM->Data_Analysis Live_Imaging->Data_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound has improved water solubility compared to (-)-blebbistatin. However, for high concentration stock solutions, an organic solvent is recommended.

Materials:

Procedure:

  • Calculate the required amount of this compound and DMSO to prepare a stock solution of 10-20 mM.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: For final working concentrations in aqueous cell culture medium, ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Protocol 2: Inhibition of Cytokinesis

This protocol is designed to assess the effect of this compound on cell division, leading to the formation of multinucleated cells.

Materials:

  • Cells of interest (e.g., HeLa, COS-7) cultured on glass-bottom dishes

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Fluorescence microscope

  • Nuclear stain (e.g., Hoechst 33342)

  • Cytoskeletal stain (e.g., Phalloidin-Alexa Fluor 488)

Procedure:

  • Seed cells on glass-bottom dishes at a density that allows for proliferation and visualization of individual cells.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare working solutions of this compound in pre-warmed complete cell culture medium. A typical starting concentration is 10-20 µM. Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for a period that allows for at least one cell cycle (e.g., 24 hours).

  • After incubation, fix and permeabilize the cells.

  • Stain the cells with a nuclear stain and a cytoskeletal stain to visualize the nuclei and actin filaments.

  • Image the cells using a fluorescence microscope.

  • Quantify the percentage of multinucleated cells in the treated and control groups.

Protocol 3: Traction Force Microscopy (TFM)

This protocol provides a general framework for measuring the effect of this compound on cellular traction forces. The specific details of TFM gel preparation and analysis can be found in specialized protocols.

Materials:

  • Cells of interest cultured on polyacrylamide gels embedded with fluorescent beads

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Live-cell fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2)

  • TFM analysis software

Procedure:

  • Seed cells on the prepared TFM gels and allow them to adhere and spread for several hours.

  • Mount the TFM gel on the microscope stage and locate a suitable cell for analysis.

  • Acquire a "before treatment" image of the fluorescent beads underneath the cell and a corresponding brightfield or phase-contrast image of the cell.

  • Carefully add a pre-warmed solution of this compound to the culture medium to achieve the desired final concentration (e.g., 10 µM).

  • Incubate for 30-60 minutes to allow for complete inhibition of myosin II.

  • Acquire an "after treatment" image of the fluorescent beads and the cell.

  • After the experiment, detach the cell from the gel (e.g., using trypsin) and acquire a reference image of the beads in their unstrained state.

  • Use TFM analysis software to calculate the bead displacement field and the corresponding traction forces before and after treatment with this compound.

Protocol 4: Atomic Force Microscopy (AFM) for Cell Stiffness

This protocol outlines the use of AFM to measure changes in cell stiffness upon treatment with this compound.

Materials:

  • Cells of interest cultured on a petri dish or glass coverslip

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Atomic Force Microscope with a fluid cell and cantilever appropriate for cell mechanics

  • AFM analysis software

Procedure:

  • Seed cells at a low density to allow for easy identification and measurement of individual cells.

  • Mount the cell culture dish in the AFM fluid cell filled with pre-warmed complete culture medium.

  • Calibrate the AFM cantilever's spring constant.

  • Locate a cell and perform force-indentation measurements on the cell body (typically over the nucleus) to obtain baseline stiffness (Young's Modulus).

  • Introduce this compound into the fluid cell to the desired final concentration.

  • Incubate for 30-60 minutes.

  • Perform a second set of force-indentation measurements on the same cell or similarly treated cells.

  • Analyze the force curves to calculate the Young's Modulus before and after treatment. A decrease in Young's Modulus is expected upon myosin II inhibition.

Protocol 5: Live-Cell Imaging of Cell Migration

This protocol describes how to use this compound in a live-cell imaging experiment to study the role of myosin II in cell migration.

Materials:

  • Migratory cells of interest (e.g., fibroblasts, cancer cells) expressing a fluorescent protein (e.g., GFP-actin) or stained with a live-cell dye.

  • Glass-bottom dishes or plates suitable for live-cell imaging

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Time-lapse fluorescence microscope with an environmental chamber

Procedure:

  • Seed cells on the imaging dish. For a wound-healing assay, create a scratch in a confluent monolayer of cells.

  • Place the dish on the microscope stage and allow the environment to equilibrate.

  • Acquire baseline time-lapse images of migrating cells or cells at the wound edge.

  • Add this compound or vehicle control to the medium.

  • Continue acquiring time-lapse images for several hours.

  • Analyze the images to quantify cell migration speed, directionality, and changes in cell morphology.

By providing these detailed notes and protocols, we aim to facilitate the effective use of this compound as a superior tool for investigating the complexities of cellular mechanics.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3'-Aminoblebbistatin is a selective and cell-permeable inhibitor of non-muscle myosin II ATPases.[1][2] It is a more stable and less phototoxic analog of (-)-blebbistatin, making it particularly well-suited for long-term live-cell imaging experiments.[1][2][3] This compound inhibits the Mg-ATPase activity of non-muscle myosin IIA and IIB, thereby interfering with cellular processes such as cytokinesis, cell migration, and apoptosis-related bleb formation.[1][2] The addition of a 3'-amino group reduces the inherent fluorescence and enhances photostability compared to its parent compound, (-)-blebbistatin.[1][2]

Recommended Storage Conditions for Stock Solutions

Proper storage of this compound stock solutions is critical to maintain its biological activity and ensure experimental reproducibility. The following table summarizes the recommended storage conditions based on the solvent and desired storage duration.

ParameterRecommendationDetails
Form Supplied Crystalline solid
Storage of Solid -20°CStable for ≥ 4 years.[1][4]
Recommended Solvents DMSO (Dimethyl sulfoxide)Solubility is approximately 12.5 mg/mL.[1][4]
DMF (Dimethylformamide)Solubility is approximately 20 mg/mL.[1][4]
Stock Solution Storage -80°C (Long-term)Recommended for up to 6 months.[5]
-20°C (Short-term)Recommended for up to 1 month.[5]
Storage Precautions Protect from light.[5]Store under an inert gas (e.g., nitrogen or argon).[1][4][5] Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Solutions Not Recommended for StoragePrepare fresh for each use. Do not store for more than one day.[1][4]

Experimental Protocols

3.1. Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (FW: 307.3 g/mol )[1]

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Inert gas (Nitrogen or Argon)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • To prepare a 10 mM stock solution, add 325.4 µL of anhydrous DMSO to 1 mg of this compound (adjust volume based on the actual amount of compound).

  • Vortex briefly to dissolve the solid completely.

  • Purge the headspace of the vial with an inert gas (nitrogen or argon) to displace oxygen and prevent oxidation.[1][4]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will minimize contamination and degradation from repeated freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • For long-term storage, place the aliquots at -80°C. For short-term storage, -20°C is sufficient.

3.2. Preparation of Working Solutions in Aqueous Buffer

This compound has limited solubility in aqueous buffers.[1][4] Therefore, working solutions should be prepared by diluting the concentrated stock solution.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution directly into the pre-warmed aqueous buffer to the desired final concentration. For example, to make a 10 µM working solution in 10 mL of media, add 10 µL of the 10 mM stock solution.

  • Mix the working solution thoroughly by gentle inversion or pipetting.

  • Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

G cluster_0 Cellular Processes cluster_1 Myosin II Activity Cytokinesis Cytokinesis CellMigration Cell Migration Blebbing Bleb Formation MyosinII Non-Muscle Myosin II ATPase Myosin II ATPase Activity MyosinII->ATPase Contraction Actomyosin Contraction ATPase->Contraction Actin Actin Filaments Actin->Contraction Contraction->Cytokinesis Contraction->CellMigration Contraction->Blebbing Aminoblebbistatin This compound Aminoblebbistatin->ATPase G start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock store_stock Aliquot and Store at -80°C prep_stock->store_stock thaw_stock Thaw Single Aliquot store_stock->thaw_stock prep_working Prepare Working Solution in Aqueous Buffer thaw_stock->prep_working treat_cells Treat Cells prep_working->treat_cells assay Perform Assay (e.g., Imaging, Migration Assay) treat_cells->assay end End assay->end

References

Application Notes and Protocols for In Vitro Motility Assays Using (S)-3'-Aminoblebbistatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3'-Aminoblebbistatin is a photostable, water-soluble, and non-fluorescent derivative of the well-characterized myosin II inhibitor, blebbistatin.[1][2] These improved properties make it an exceptional tool for in vitro motility assays, particularly those involving fluorescence microscopy, by minimizing phototoxicity and artifacts associated with compound precipitation.[1] Like its parent compound, this compound is a selective, cell-permeable, and reversible inhibitor of non-muscle myosin IIA and IIB ATPases.[3][4] It exerts its inhibitory effect by binding to a hydrophobic pocket in the myosin motor domain, locking the myosin-ADP-Pi complex in a state with low affinity for actin and thereby preventing the force-producing power stroke.[5][6][7]

These application notes provide detailed protocols and quantitative data for utilizing this compound in in vitro motility assays to study the function of myosin II.

Data Presentation

The inhibitory effect of blebbistatin, and by extension this compound, on the in vitro motility of actin filaments powered by myosin II is dose-dependent. The half-maximal inhibitory concentration (IC50) for non-muscle myosin IIA and IIB is in the range of 0.5-5 µM.[3][4] Below are tables summarizing the quantitative effects of blebbistatin on actin filament velocity, which serves as a close proxy for the effects of this compound due to their similar inhibitory mechanisms and potency.

Table 1: Inhibition of Myosin II Isoforms by Blebbistatin

Myosin II IsoformIC50 (µM)Reference
Non-muscle Myosin IIA0.5 - 5[3][4]
Non-muscle Myosin IIB0.5 - 5[3][4]
Smooth Muscle Myosin~80 (poorly inhibited)[3]

Table 2: Dose-Response of Blebbistatin on Actin Filament Gliding Velocity

Data extracted from studies on blebbistatin and is expected to be comparable for this compound.

Blebbistatin Concentration (µM)Mean Actin Filament Velocity (% of Control)Reference
0100[8]
1~75[8]
2~50[8]
5~30[8]
10~20[8]
30~10[8]

Experimental Protocols

This section provides a detailed methodology for performing an in vitro motility assay to assess the inhibitory effects of this compound on myosin II activity.

Materials and Reagents
  • Proteins:

    • Myosin II (e.g., heavy meromyosin (HMM) fragment from skeletal or non-muscle sources)

    • Actin (fluorescently labeled, e.g., with phalloidin-rhodamine)

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

  • Buffers and Solutions:

    • Myosin Buffer: 0.5 M KCl, 10 mM MOPS (pH 7.0), 2 mM MgCl2, 0.1 mM EGTA, 2 mM DTT.

    • Actin Buffer (AB): 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT.

    • Blocking Solution: 1 mg/mL Bovine Serum Albumin (BSA) in AB.

    • Motility Buffer: AB supplemented with an oxygen scavenger system (e.g., 0.5% glucose, 0.05 mg/mL glucose oxidase, and 0.01 mg/mL catalase) and 2 mM ATP.

    • Wash Buffer: AB.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_acq Data Acquisition & Analysis prep_proteins Prepare Myosin and Fluorescent Actin coat_surface 1. Coat Flow Cell with Myosin prep_proteins->coat_surface prep_inhibitor Prepare this compound Stock Solution add_inhibitor 4. Add Motility Buffer with this compound prep_inhibitor->add_inhibitor prep_buffers Prepare Buffers and Motility Mix block 2. Block Surface with BSA prep_buffers->block add_actin 3. Add Fluorescent Actin Filaments prep_buffers->add_actin prep_buffers->add_inhibitor coat_surface->block block->add_actin add_actin->add_inhibitor acquire_images 5. Image Filament Movement add_inhibitor->acquire_images analyze_velocity 6. Analyze Actin Filament Velocity acquire_images->analyze_velocity

Figure 1. Experimental workflow for the in vitro motility assay.
Step-by-Step Protocol

  • Flow Cell Preparation:

    • Construct a flow cell (~20 µL volume) using a microscope slide, coverslip, and double-sided tape.

  • Myosin Coating:

    • Introduce myosin solution (e.g., 100 µg/mL HMM in Myosin Buffer) into the flow cell.

    • Incubate for 5 minutes at room temperature to allow the myosin to adsorb to the surface.

  • Blocking:

    • Wash the flow cell with 2-3 volumes of Wash Buffer.

    • Introduce the Blocking Solution (1 mg/mL BSA in AB) and incubate for 1 minute to block non-specific binding sites.

  • Actin Filament Binding:

    • Wash the flow cell with 2-3 volumes of Wash Buffer.

    • Introduce fluorescently labeled actin filaments (e.g., 10 nM in AB) and incubate for 1 minute.

  • Initiation of Motility and Inhibition:

    • Prepare serial dilutions of this compound in Motility Buffer to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).

    • Wash the flow cell with 2-3 volumes of Motility Buffer (without inhibitor).

    • Introduce the Motility Buffer containing the desired concentration of this compound to initiate filament movement.

  • Data Acquisition and Analysis:

    • Immediately after adding the final solution, place the slide on a fluorescence microscope equipped with a camera capable of time-lapse imaging.

    • Record movies of actin filament movement for at least 30 seconds at multiple locations in the flow cell.

    • Use appropriate software (e.g., ImageJ with tracking plugins) to track the movement of individual actin filaments and calculate their velocities.

    • Plot the average filament velocity as a function of this compound concentration to generate a dose-response curve and determine the IC50.

Signaling Pathway and Mechanism of Action

This compound inhibits myosin II by directly interfering with the ATPase cycle. It binds to the myosin head after ATP hydrolysis, stabilizing the myosin-ADP-Pi intermediate. This prevents the release of inorganic phosphate (B84403) (Pi), which is the key step that triggers the power stroke and strong binding to actin. Consequently, the myosin head remains in a weakly bound, pre-power stroke state, unable to generate force and translocate the actin filament.

G cluster_cycle Myosin II ATPase Cycle cluster_inhibition Inhibition by this compound M_ATP Myosin-ATP (Low Actin Affinity) M_ADP_Pi Myosin-ADP-Pi (Pre-Power Stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly Bound) M_ADP_Pi->AM_ADP_Pi Actin Binding Inhibited_Complex Myosin-ADP-Pi-Inhibitor (Locked State, Low Actin Affinity) M_ADP_Pi->Inhibited_Complex Binding AM_ADP Actin-Myosin-ADP (Strongly Bound, Post-Power Stroke) AM_ADP_Pi->AM_ADP Pi Release & Power Stroke AM Actin-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding & Actin Detachment Inhibitor This compound Inhibitor->Inhibited_Complex Inhibited_Complex->AM_ADP_Pi Inhibited

References

Troubleshooting & Optimization

How to prevent precipitation of (S)-3'-Aminoblebbistatin in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (S)-3'-Aminoblebbistatin in aqueous media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a selective, cell-permeable inhibitor of non-muscle myosin II ATPases.[1] It is an analog of (-)-blebbistatin (B1667133) with improved properties, including increased stability and reduced phototoxicity.[1] Its primary mechanism of action involves blocking the Mg-ATPase activity of non-muscle myosin IIA and IIB, which in turn inhibits processes such as cell migration, cytokinesis, and apoptosis-related bleb formation.[1][2][3]

Q2: Why does this compound precipitate in aqueous solutions?

Like its parent compound, blebbistatin, this compound is sparingly soluble in aqueous buffers.[1] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium. This is a common issue when diluting a concentrated stock solution (typically in an organic solvent like DMSO or DMF) into a larger volume of aqueous buffer or cell culture medium.[4]

Q3: How does the solubility of this compound compare to other blebbistatin derivatives?

The addition of a 3'-amino group significantly improves the water solubility of this compound compared to (S)-blebbistatin.[5] Research has shown that this compound has a 30-fold higher water solubility than (S)-blebbistatin.[5] Another related compound, para-aminoblebbistatin, also exhibits significantly enhanced water solubility (approximately 400 µM) compared to the original blebbistatin (less than 10 µM).[6][7][8]

Troubleshooting Guide: Preventing Precipitation

This guide provides a step-by-step protocol and troubleshooting tips to prevent the precipitation of this compound in your experiments.

Recommended Protocol for Solubilization

To achieve maximal solubility and prevent precipitation, a two-step dilution process is recommended.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Your choice of aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve the crystalline this compound in an organic solvent such as DMSO or DMF.[1]

    • The solubility in these solvents is approximately 12.5 mg/mL for DMSO and 20 mg/mL for DMF.[1]

    • For example, to prepare a 10 mM stock solution in DMSO (MW: 307.3 g/mol ), dissolve 3.073 mg of this compound in 1 mL of DMSO.

    • Ensure the stock solution is stored at -20°C.[1]

  • Dilute the Stock Solution in Aqueous Buffer:

    • Warm the aqueous buffer to 37°C or the temperature of your experimental setup. Some reports suggest that warming the solution to 42-45°C might aid in solubility.[4]

    • For maximum solubility in aqueous buffers, it is recommended to first dissolve (S)-3'-amino blebbistatin in DMF and then dilute it with the aqueous buffer of choice.[1]

    • A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1]

    • When diluting, add the stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing or stirring. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • The final concentration of the organic solvent in your aqueous solution should be kept as low as possible to minimize potential cytotoxicity. For cell culture experiments, the DMSO concentration should ideally be below 0.1%.[4]

Important Considerations:

  • Aqueous solutions of this compound are not recommended for storage for more than one day.[1][2] Prepare fresh dilutions for each experiment.

  • Always use high-purity, anhydrous organic solvents to prepare your stock solution. Moisture can reduce the solubility of blebbistatin derivatives in DMSO.[9]

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Precipitation upon dilution The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. A final concentration of 0.1% - 1% DMSO is often used.[10] - Decrease the final concentration of this compound. - Add the stock solution to pre-warmed buffer while stirring.
Cloudy or hazy solution Formation of fine precipitates or aggregates.- Centrifuge the solution to pellet the precipitate and use the supernatant, although this will reduce the effective concentration. - Re-prepare the solution following the recommended protocol, ensuring gradual dilution and adequate mixing.
Inconsistent experimental results Degradation of the compound or inaccurate concentration due to precipitation.- Prepare fresh aqueous solutions for each experiment.[1][2] - Visually inspect the solution for any signs of precipitation before use.

Quantitative Data Summary

The following table summarizes the solubility data for this compound and related compounds.

CompoundSolventApproximate SolubilityReference
This compound DMSO12.5 mg/mL[1]
DMF20 mg/mL[1]
1:1 DMF:PBS (pH 7.2)0.5 mg/mL[1]
para-Aminoblebbistatin Aqueous Buffer (with 0.1-1% DMSO)300-420 µM (~0.09-0.13 mg/mL)[10]
(-)-Blebbistatin Aqueous Buffer< 10 µM (~0.003 mg/mL)[6][7]
DMSO~39-58 mg/mL[9]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[11]

Visual Guides

Signaling Pathway Inhibition

The following diagram illustrates the inhibitory effect of this compound on the non-muscle myosin II complex, a key component of the cellular contractile machinery.

G cluster_0 Cellular Processes cluster_1 Molecular Components Cell Migration Cell Migration Cytokinesis Cytokinesis Bleb Formation Bleb Formation Actin Filaments Actin Filaments Contraction Contraction Actin Filaments->Contraction Myosin II Myosin II ADP_Pi ADP_Pi Myosin II->ADP_Pi Myosin II->Contraction ATP ATP ATP->Myosin II Aminoblebbistatin This compound Aminoblebbistatin->Myosin II Inhibits ATPase Activity Contraction->Cell Migration Contraction->Cytokinesis Contraction->Bleb Formation G cluster_workflow Solubilization Workflow Start Start Dissolve Dissolve this compound in DMSO or DMF Start->Dissolve StockSolution Prepare Concentrated Stock Solution Dissolve->StockSolution Dilute Add Stock Solution Dropwise to Buffer with Stirring StockSolution->Dilute WarmBuffer Pre-warm Aqueous Buffer (e.g., to 37°C) WarmBuffer->Dilute FinalSolution Precipitate-Free Aqueous Solution Dilute->FinalSolution End End FinalSolution->End

References

Technical Support Center: Minimizing Phototoxicity of Blebbistatin Derivatives During Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing phototoxicity associated with blebbistatin and its derivatives during live-cell imaging experiments.

Troubleshooting Guides

Problem: I am observing significant cell death or abnormal cell morphology after imaging with blebbistatin.

This is a common issue arising from the phototoxicity of blebbistatin, which is activated by blue light (365-490 nm).[1][2] This can lead to dose-dependent cell death.[1] Here’s a step-by-step guide to troubleshoot this problem:

  • Assess the Wavelength: Confirm the excitation wavelength of your fluorescence imaging setup. Blebbistatin exhibits phototoxicity when illuminated at wavelengths between 365 and 490 nm.[1]

  • Switch to a Photostable Derivative: If your experimental setup requires blue light excitation, consider switching to a more photostable blebbistatin derivative.

    • para-Nitroblebbistatin: This derivative is photostable and non-cytotoxic, making it a suitable replacement for blebbistatin in experiments involving blue light.[3][4]

    • para-Aminoblebbistatin: This derivative is highly soluble, non-phototoxic, and non-fluorescent, offering another excellent alternative.[5][6][7]

  • Modify Your Imaging Protocol: If using standard blebbistatin is unavoidable, adjust your imaging parameters:

    • Use Longer Wavelengths: Whenever possible, use excitation wavelengths above 500 nm to avoid activating blebbistatin's phototoxic properties.[2]

    • Minimize Exposure: Reduce the intensity and duration of the excitation light. Use the lowest possible light dose that still provides a usable signal.

    • Reduce Frequency of Imaging: Decrease the number of time points in your time-lapse experiment.

  • Perform a Phototoxicity Control Experiment: To confirm that the observed effects are due to phototoxicity, image blebbistatin-treated cells with and without the excitation light. If cell death is only observed in the illuminated group, phototoxicity is the likely cause.

Problem: My blebbistatin seems to lose its inhibitory effect over the course of my experiment.

Illumination with blue light not only induces phototoxicity but also leads to the photoinactivation of blebbistatin, rendering it unable to inhibit myosin II.[1][8]

  • Confirm Photoinactivation: The loss of the characteristic blebbistatin-induced cellular phenotype (e.g., disruption of myosin distribution) during imaging suggests photoinactivation.[1]

  • Use a Photostable Derivative: As with phototoxicity, the most effective solution is to use a photostable derivative like para-nitroblebbistatin or para-aminoblebbistatin.[3][5]

  • Limit Light Exposure: If you must use standard blebbistatin, minimizing light exposure as described in the previous troubleshooting guide will also help to reduce photoinactivation.

  • Consider a Photoreactive Derivative for Irreversible Inhibition: For certain applications, azidoblebbistatin can be a useful tool. This derivative can be covalently crosslinked to myosin upon UV irradiation, leading to irreversible inhibition. This eliminates issues related to the compound washing out or losing activity over time.[9]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of blebbistatin's phototoxicity?

A1: When exposed to blue light (390-470 nm), blebbistatin generates reactive oxygen species (ROS), which are damaging to cells.[10][11] This light-induced reaction can cause blebbistatin to bind to cellular proteins, leading to cytotoxicity.[1][2]

Q2: Are there any alternatives to blebbistatin that are not phototoxic?

A2: Yes, several derivatives have been developed to address this issue. The most common are:

  • para-Nitroblebbistatin: A photostable and non-cytotoxic derivative.[3][4]

  • para-Aminoblebbistatin: A highly soluble, non-phototoxic, and non-fluorescent derivative.[5][6][7] These derivatives retain the myosin II inhibitory properties of blebbistatin without the adverse photochemical effects.[3][6]

Q3: At what concentrations does blebbistatin become toxic to cells, even without light?

A3: Blebbistatin can exhibit cytotoxicity even in the absence of light, particularly in long-term experiments.[11] Toxic concentrations can be as low as 10-25 μmol/L (TC10) and 50-100 μmol/L (TC50) in various human cell lines.[10][11]

Q4: Can I use GFP imaging with blebbistatin?

A4: Standard GFP imaging, which typically uses excitation wavelengths around 488 nm, will induce phototoxicity and photoinactivation of blebbistatin.[1][2] It is highly recommended to use a photostable derivative like para-nitroblebbistatin or para-aminoblebbistatin for experiments involving GFP.[3][5] If using standard blebbistatin, you would need to use a red-shifted fluorescent protein that can be excited at wavelengths above 500 nm.

Q5: How does blebbistatin inhibit myosin II?

A5: Blebbistatin is a non-competitive inhibitor of myosin II ATPase activity. It binds to a pocket on the myosin head, trapping it in a state with low affinity for actin. This prevents the conformational changes necessary for force generation and muscle contraction.[12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of blebbistatin and its derivatives.

Table 1: Cytotoxicity and Phototoxicity of Blebbistatin in Human Cell Lines

Cell LineTC10 (μmol/L)TC50 (μmol/L)TC90 (μmol/L)Cytotoxicity Enhancement Ratio with Blue Light
FEMX-I melanoma~10-25~50-100~140-190~9
LNCaP prostate adenocarcinoma~10-25~50-100~140-1905
Du145 prostate adenocarcinoma~10-25~50-100~140-1903
U87 glioma~10-25~50-100>2002
F11-hTERT fibroblasts~10-25~50-100~140-1901.7

Data extracted from Mikulich et al., 2012.[10]

Table 2: Comparison of Blebbistatin and its Derivatives

Property(-)-Blebbistatin(S)-Nitroblebbistatinpara-Nitroblebbistatinpara-Aminoblebbistatin
Phototoxicity High with blue lightReducedNoneNone
Cytotoxicity (dark) Present in long-term studiesReducedNoneNone
Fluorescence Yes (interferes with GFP)Autofluorescent at >10µMLowNone
Photostability LowImprovedHighHigh
Water Solubility Low (~10 µM)LowLowHigh (~440 µM)
Myosin II Inhibition YesYesYesYes

Data compiled from various sources.[3][4][5][6][12][15]

Experimental Protocols

Protocol 1: Assessing Phototoxicity using a Cell Viability Assay

This protocol is adapted from standard methods for evaluating photocytotoxicity.[16]

Objective: To determine if a blebbistatin derivative exhibits phototoxicity under specific imaging conditions.

Materials:

  • Cell line of interest (e.g., 3T3 fibroblasts, HeLa)

  • Complete cell culture medium

  • Blebbistatin or derivative stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., Neutral Red, Calcein-AM/Propidium Iodide)

  • 96-well clear-bottom black plates

  • Fluorescence microscope with controlled illumination

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment. Incubate for 24 hours.

  • Compound Incubation: Prepare serial dilutions of the blebbistatin derivative in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known photosensitizer like Rose Bengal). Incubate for 1-2 hours.

  • Illumination:

    • Designate two identical sets of plates: one for illumination ("+Light") and one to be kept in the dark ("-Light").

    • On the "+Light" plate, expose the cells to the desired wavelength and intensity of light using your fluorescence microscope for a defined period (e.g., corresponding to a typical imaging experiment).

    • Keep the "-Light" plate in the dark for the same duration.

  • Post-Illumination Incubation: Wash the cells with PBS and replace the medium with fresh complete medium. Incubate for another 24 hours.

  • Cell Viability Assessment:

    • Use a cell viability assay of your choice. For example, with a Neutral Red Uptake assay, incubate the cells with Neutral Red solution, followed by washing and extraction of the dye.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Compare the viability curves of the "+Light" and "-Light" groups. A significant decrease in viability in the "+Light" group compared to the "-Light" group indicates phototoxicity.

Visualizations

Below are diagrams illustrating key concepts related to blebbistatin's function and the experimental workflow for assessing phototoxicity.

Blebbistatin_Signaling_Pathway cluster_actin Actin Filament cluster_myosin Myosin II Actin Actin Myosin_ADP_Pi Myosin-ADP-Pi (Low Actin Affinity) Myosin_ADP Myosin-ADP (High Actin Affinity) Myosin_ADP_Pi->Myosin_ADP Pi Release & Attaches to Actin Myosin_ADP_Pi->Myosin_ADP Myosin_Rigor Myosin (Rigor) Myosin_ADP->Myosin_Rigor Power Stroke & ADP Release Myosin_Rigor->Myosin_ADP_Pi ATP Hydrolysis & Detachment from Actin ATP ATP ATP->Myosin_Rigor Binds Blebbistatin Blebbistatin Blebbistatin->Myosin_ADP_Pi Binds & Stabilizes Phototoxicity_Workflow start Start: Choose Blebbistatin Derivative is_photostable Is the derivative photostable? start->is_photostable use_long_lambda Use Excitation > 500nm Minimize Light Dose is_photostable->use_long_lambda No proceed Proceed with Live-Cell Imaging is_photostable->proceed Yes use_long_lambda->proceed observe_phototoxicity Observe Cell Stress or Death? proceed->observe_phototoxicity observe_phototoxicity->proceed No, continue experiment troubleshoot Troubleshoot: - Further reduce light dose - Use photostable derivative observe_phototoxicity->troubleshoot Yes troubleshoot->start Re-evaluate Experimental_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Blebbistatin Derivative (and Controls) A->B C 3. Divide into two groups: '+Light' and '-Light' B->C D 4. Expose '+Light' group to imaging illumination C->D E 5. Incubate both groups for 24 hours D->E F 6. Perform Cell Viability Assay E->F G 7. Analyze and Compare '+Light' vs. '-Light' Viability F->G

References

Troubleshooting inconsistent results in (S)-3'-Aminoblebbistatin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-3'-Aminoblebbistatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this selective non-muscle myosin II inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from (-)-Blebbistatin?

This compound is a derivative of (-)-Blebbistatin, a well-characterized inhibitor of non-muscle myosin II. The key advantages of this compound include reduced phototoxicity and lower intrinsic fluorescence, making it a superior choice for live-cell imaging experiments, especially those involving blue light excitation.[1][2][3][4][5] It retains the inhibitory activity of the parent compound against non-muscle myosin II isoforms.[6][7]

Q2: What is the mechanism of action of this compound?

This compound, like its parent compound, is a selective inhibitor of the ATPase activity of non-muscle myosin II.[6][7] It binds to a pocket on the myosin motor domain, trapping it in a state with low affinity for actin.[8] This prevents the conformational changes necessary for force production and cellular contraction, effectively inhibiting processes such as cell migration, cytokinesis, and blebbing.

Q3: How should I prepare stock and working solutions of this compound?

This compound has low solubility in aqueous buffers. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C. The working solution should be prepared by diluting the stock solution in the desired aqueous buffer or cell culture medium immediately before use. It is not recommended to store aqueous solutions for extended periods.

Q4: What is the recommended working concentration for this compound?

The optimal working concentration will vary depending on the cell type and the specific biological process being studied. Based on the IC50 values of the parent compound, a starting concentration range of 1-20 µM is often effective.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: Can I use (+)-Blebbistatin as a negative control?

Yes, (+)-Blebbistatin is the inactive enantiomer of (-)-Blebbistatin and is an excellent negative control for your experiments. It is crucial to include this control to ensure that the observed effects are due to the specific inhibition of myosin II and not off-target effects of the chemical scaffold.

Data Presentation

Table 1: Comparative Properties of Blebbistatin and its Derivatives
Property(-)-BlebbistatinThis compound
Mechanism of Action Selective inhibitor of non-muscle myosin II ATPaseSelective inhibitor of non-muscle myosin II ATPase
IC50 (Non-muscle Myosin IIA/IIB) 0.5 - 5 µM[6][7]Similar to (-)-Blebbistatin
Aqueous Solubility LowImproved
Phototoxicity High, especially with blue light (450-490 nm)[1][2]Significantly reduced[1][2][3][4]
Intrinsic Fluorescence FluorescentReduced
Primary Applications Inhibition of cell motility, cytokinesisLive-cell imaging, long-term inhibition studies
Table 2: Solubility of this compound
SolventApproximate Solubility
DMSO~10 mg/mL
DMF~10 mg/mL
Aqueous Buffer (e.g., PBS)Sparingly soluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium or buffer

Procedure:

  • Stock Solution (10 mM):

    • Allow the this compound powder to equilibrate to room temperature.

    • Weigh out the appropriate amount of powder. The molecular weight of this compound is approximately 307.35 g/mol .

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 3.07 mg in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or experimental buffer immediately before use. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.

    • Gently mix the working solution by pipetting. Do not vortex.

    • Use the working solution immediately. Do not store aqueous solutions of this compound.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound working solution in culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the inhibitor).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate in working solution Low aqueous solubility of this compound.Ensure the final concentration of DMSO in the working solution is low (typically <0.5%). Prepare the working solution immediately before use and do not store it. If precipitation persists, consider using a derivative with higher solubility, such as para-aminoblebbistatin.
No observable effect on cells Incorrect concentration. Inactive compound.Perform a dose-response experiment to determine the optimal concentration. Ensure the stock solution has been stored correctly at -20°C and protected from light. Use the active enantiomer, this compound, and include a positive control if possible.
High cell death (cytotoxicity) Concentration is too high. Off-target effects.Reduce the working concentration of the inhibitor. Use the lowest effective concentration determined from a dose-response curve. Include (+)-Blebbistatin as a negative control to rule out non-specific toxicity.
Inconsistent results between experiments Variability in cell density. Inconsistent incubation times. Degradation of the compound.Standardize cell seeding density and incubation times. Always prepare fresh working solutions from a frozen stock for each experiment.
Phototoxicity during live-cell imaging Although reduced, some phototoxicity can still occur with prolonged exposure to high-intensity light.Use the lowest possible light intensity and exposure time required to obtain a good signal. If using a confocal microscope, increase the pinhole size to reduce light exposure. Consider using a derivative with even lower phototoxicity if the issue persists.[2]
Fluorescence interference Although reduced, this compound may still have some residual fluorescence.Perform a control experiment with the compound alone to assess its fluorescence spectrum. If there is significant overlap with your fluorescent probes, consider using a different fluorescent channel or a non-fluorescent derivative like para-aminoblebbistatin.

Visualizations

Myosin_II_Inhibition_Pathway cluster_0 Myosin II ATPase Cycle Myosin_ADP_Pi Myosin-ADP-Pi (Low Actin Affinity) Myosin_Actin_ADP_Pi Actin-Myosin-ADP-Pi Myosin_ADP_Pi->Myosin_Actin_ADP_Pi Actin Binding Inhibition Inhibition of Contraction Myosin_ADP_Pi->Inhibition Power_Stroke Power Stroke (Pi release) Myosin_Actin_ADP_Pi->Power_Stroke Actin_Myosin_ADP Actin-Myosin-ADP (High Actin Affinity) Power_Stroke->Actin_Myosin_ADP ATP_Binding ATP Binding (Actin Dissociation) Actin_Myosin_ADP->ATP_Binding ATP_Hydrolysis ATP Hydrolysis ATP_Binding->ATP_Hydrolysis ATP_Hydrolysis->Myosin_ADP_Pi Aminoblebbistatin This compound Aminoblebbistatin->Myosin_ADP_Pi Binds and Stabilizes

Caption: Mechanism of this compound action on the Myosin II ATPase cycle.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Solubility Is there a precipitate in the working solution? Start->Check_Solubility Check_Concentration Is the concentration optimal? Check_Solubility->Check_Concentration No Solubility_Yes Prepare fresh solution Lower final DMSO% Check_Solubility->Solubility_Yes Yes Check_Toxicity Is there high cell death? Check_Concentration->Check_Toxicity Yes Concentration_No Perform dose-response Check stock solution Check_Concentration->Concentration_No No Check_Phototoxicity Are you performing live-cell imaging? Check_Toxicity->Check_Phototoxicity No Toxicity_Yes Lower concentration Use negative control Check_Toxicity->Toxicity_Yes Yes Phototoxicity_Yes Reduce light exposure Use photostable derivative Check_Phototoxicity->Phototoxicity_Yes Yes Consistent_Results Consistent Results Check_Phototoxicity->Consistent_Results No Solubility_Yes->Check_Concentration Concentration_No->Check_Toxicity Toxicity_Yes->Check_Phototoxicity Phototoxicity_Yes->Consistent_Results

Caption: Troubleshooting workflow for inconsistent results in experiments.

Experimental_Workflow Prepare_Stock Prepare 10 mM Stock in DMSO Prepare_Working Prepare Fresh Working Solution in Medium Prepare_Stock->Prepare_Working Compound_Treatment Treat Cells with this compound Prepare_Working->Compound_Treatment Cell_Seeding Seed Cells in Multi-well Plate Cell_Seeding->Compound_Treatment Incubation Incubate for Desired Time Compound_Treatment->Incubation Assay Perform Assay (e.g., Viability, Imaging) Incubation->Assay Data_Analysis Analyze and Interpret Results Assay->Data_Analysis

References

Optimizing incubation time of (S)-3'-Aminoblebbistatin for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-3'-Aminoblebbistatin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the use of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, cell-permeable inhibitor of non-muscle myosin II (NMII) ATPases.[1] NMII is a motor protein crucial for generating mechanical force within cells by interacting with actin filaments.[2][3] this compound functions by binding to the myosin head, locking it in a state with low affinity for actin, which prevents the conformational changes required for force production. This inhibition disrupts various cellular processes that depend on actomyosin (B1167339) contractility, such as cytokinesis (the final stage of cell division), cell migration, and membrane blebbing.[1]

Q2: What are the advantages of using this compound over standard Blebbistatin?

Standard Blebbistatin suffers from several drawbacks that limit its use, especially in live-cell imaging. These include poor water solubility, inherent fluorescence, and significant phototoxicity and photo-instability when exposed to blue or UV light (365-490 nm).[1][4][5] this compound was developed to overcome these limitations. Its key advantages include:

  • Reduced Phototoxicity: It is more stable and significantly less toxic to cells upon exposure to light, making it ideal for prolonged fluorescence microscopy experiments.[1][6]

  • Lower Intrinsic Fluorescence: The addition of the 3'-amino group reduces the compound's own fluorescence, minimizing interference with fluorescent probes like GFP.[1]

  • Improved Solubility: It exhibits higher water solubility compared to the parent compound.[7][8]

Q3: What is the optimal incubation time for this compound?

The optimal incubation time is highly dependent on the specific cell type and the biological process being investigated. There is no single universal time.

  • For fast processes like inhibiting cell blebbing or observing rapid changes in cytoskeletal dynamics, a pre-incubation of 30 minutes to 2 hours is often sufficient.

  • For cell migration assays (e.g., wound healing or transwell assays), incubation times can range from a few hours to 24 hours or longer , depending on the migratory speed of the cells.[9][10]

  • For long-term assays like those measuring inhibition of cytokinesis or cell proliferation, incubation periods of 24 to 72 hours are common.[11][12]

It is strongly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.

Q4: What is a recommended working concentration for this compound?

The effective concentration can vary between cell lines. The parent compound, (-)-Blebbistatin, has an IC50 value (the concentration that inhibits 50% of enzyme activity) in the range of 0.5-5 µM for non-muscle myosin IIA and IIB.[1] this compound is reported to have similar activity.

  • A common starting concentration for many cell-based assays is between 10 µM and 50 µM .

  • For example, a cytokinesis inhibition assay used a final concentration of 20 µM of a similar derivative, para-aminoblebbistatin, as a positive control.[11]

  • Studies on cell migration and cytotoxicity have used concentrations up to 50 µM.[12][13]

A dose-response experiment is essential to identify the lowest effective concentration that produces the desired phenotype without causing significant off-target effects or cytotoxicity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Weak Inhibitory Effect 1. Incubation time is too short: The inhibitor has not had enough time to permeate the cells and inhibit the target. 2. Inhibitor concentration is too low: The concentration is insufficient to fully inhibit NMII activity in your cell type. 3. Compound degradation: Improper storage or handling of the compound.1. Perform a time-course experiment: Test a range of incubation times (e.g., 1, 4, 12, 24 hours) to find the optimal duration. 2. Perform a dose-response experiment: Test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the EC50 for your assay. 3. Ensure proper handling: Prepare fresh stock solutions in an appropriate solvent like DMSO. Store stock solutions at -20°C as recommended. Avoid repeated freeze-thaw cycles.
High Cell Death or Cytotoxicity 1. Concentration is too high: Excessive inhibition of NMII can be toxic, especially over long incubation periods. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high in the final culture medium. 3. Contamination: The compound or media may be contaminated.1. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Check solvent concentration: Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.5%). Run a vehicle-only control (cells treated with the same amount of DMSO). 3. Use sterile techniques: Ensure all reagents and solutions are sterile.
Inconsistent Results Between Experiments 1. Variability in cell conditions: Differences in cell passage number, confluency, or cell cycle synchronization. 2. Inaccurate pipetting: Errors in preparing dilutions or adding the compound. 3. Precipitation of the compound: Although more soluble than blebbistatin, precipitation can still occur at high concentrations.1. Standardize cell culture: Use cells within a consistent passage number range and plate them to achieve a consistent confluency at the start of the experiment. 2. Calibrate pipettes: Ensure pipettes are properly calibrated and use careful technique. 3. Check for precipitates: Visually inspect the media after adding the compound. If precipitation occurs, try preparing the final dilution in pre-warmed media and mix thoroughly.
Artifacts in Fluorescence Imaging 1. Using standard Blebbistatin: The user may be inadvertently using standard Blebbistatin, which is known to be phototoxic and fluorescent.[4][5]1. Confirm the compound: Double-check that you are using this compound or another photostable analog for live-cell fluorescence imaging. If using standard Blebbistatin, use its inactive enantiomer, (+)-Blebbistatin, as a control for non-myosin related toxic effects.[4]

Quantitative Data Summary

The following table summarizes typical concentration ranges for Blebbistatin and its derivatives used in various cell-based assays. This compound is expected to have similar efficacy to (-)-Blebbistatin and para-aminoblebbistatin.

Compound Assay Type Cell Line Concentration Range Incubation Time Reference
(-)-BlebbistatinMyosin II ATPase ActivityNon-muscle Myosin IIA/IIB0.5 - 5 µM (IC50)N/A (In vitro)[1]
BlebbistatinCell MigrationMouse Hepatic Stellate Cells25 µMNot specified[14]
BlebbistatinCell Migration3T3 Fibroblasts0.1 - 10 µM24 hours[10]
BlebbistatinPancreatic Cancer InvasionMultiple10 - 100 µMNot specified[15]
para-aminoblebbistatinCytokinesis InhibitionHeLa20 µM (as control)48 hours[11]
para-aminoblebbistatinCytotoxicity / ProliferationHeLa25 - 50 µM72 hours[12]
para-aminoblebbistatinLive-Cell ImagingHeLa50 µM12 hours[13]

Experimental Protocols

Protocol: Cell Migration (Wound Healing / Scratch Assay)

This protocol provides a general framework for assessing the effect of this compound on collective cell migration.

1. Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Cell line of interest (e.g., HeLa, 3T3 fibroblasts)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • 24-well or 96-well culture plates

  • Sterile p200 pipette tip or dedicated scratch tool

  • Live-cell imaging system or standard microscope

2. Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-50 mM). Aliquot and store at -20°C.

  • Cell Seeding: Plate cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Create the Wound: Once cells reach 95-100% confluency, use a sterile p200 pipette tip to make a straight "scratch" or wound in the center of each well.

  • Wash: Gently wash each well twice with PBS to remove dislodged cells and debris.

  • Add Inhibitor: Prepare working solutions of this compound in pre-warmed complete culture medium at various concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM). The 0 µM well should contain an equivalent percentage of DMSO as the highest concentration well (vehicle control).

  • Incubation and Imaging: Place the plate in a live-cell imaging system incubator (37°C, 5% CO2). Acquire images of the scratch in each well at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Data Analysis: Measure the area of the cell-free gap at each time point for each condition. Quantify the rate of wound closure by calculating the change in area over time. Compare the migration rates of treated cells to the vehicle control.

Visualizations

Non-Muscle Myosin II Signaling Pathway and Inhibition

G cluster_0 Upstream Signals cluster_2 Non-Muscle Myosin II (NMII) Regulation cluster_3 Downstream Cellular Functions RhoA RhoA GTPase ROCK ROCK RhoA->ROCK CaM Ca2+/Calmodulin MLCK MLCK CaM->MLCK RLC Myosin Regulatory Light Chain (RLC) ROCK->RLC Phosphorylates MLCK->RLC Phosphorylates pRLC Phosphorylated RLC (p-Ser19/Thr18) RLC->pRLC NMII_Active Active NMII (Extended, Filament Assembly) pRLC->NMII_Active Activates NMII_Inactive Inactive NMII (Folded) NMII_Inactive->NMII_Active Contraction Actomyosin Contraction NMII_Active->Contraction Actin Actin Filaments Actin->Contraction Functions Cell Migration Cytokinesis Adhesion Maturation Contraction->Functions Inhibitor This compound Inhibitor->NMII_Active Inhibits ATPase Activity (Traps in low actin-affinity state)

Caption: Inhibition of the Non-Muscle Myosin II (NMII) pathway by this compound.

General Experimental Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis A Prepare Stock Solution (e.g., 10mM in DMSO) B Seed Cells in Multi-well Plate C Culture to Desired Confluency (e.g., 95%) B->C D Prepare Working Dilutions of Inhibitor in Media C->D E Treat Cells (Include Vehicle Control) D->E F Incubate for Optimized Time (e.g., 30 min to 48 hrs) E->F G Perform Assay Readout (e.g., Imaging, Viability Stain) F->G H Acquire Data G->H I Analyze and Compare Treated vs. Control H->I

Caption: General workflow for a cell-based assay using this compound.

Troubleshooting Logic Flowchart

G Start Experiment Shows No or Weak Effect CheckConc Is Concentration Optimized? Start->CheckConc CheckTime Is Incubation Time Optimized? CheckConc->CheckTime Yes DoseResponse Action: Perform Dose-Response Curve CheckConc->DoseResponse No CheckCells Are Cell Conditions Consistent? CheckTime->CheckCells Yes TimeCourse Action: Perform Time-Course Experiment CheckTime->TimeCourse No Success Problem Solved CheckCells->Success Yes Standardize Action: Standardize Seeding & Passage No. CheckCells->Standardize No DoseResponse->CheckConc TimeCourse->CheckTime Standardize->CheckCells

Caption: Troubleshooting flowchart for weak or absent inhibitor effects.

References

Technical Support Center: Managing Blebbistatin-Related Cytotoxicity in Prolonged Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the cytotoxic effects of blebbistatin and its derivatives in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our long-term cell culture experiment with blebbistatin. What could be the cause?

A1: Blebbistatin is known to exhibit cytotoxicity in long-term experiments, which is independent of its myosin-inhibiting function.[1][2][3][4] This inherent cytotoxicity can lead to increased cell death over time. Additionally, if your experimental setup involves fluorescence microscopy with blue light (wavelengths below 500 nm), you may be encountering phototoxicity.[1][4][5] Blebbistatin is photosensitive and, upon irradiation, generates reactive oxygen species (ROS) that are damaging to cells.[1][4]

Q2: What is the difference between blebbistatin's cytotoxicity and phototoxicity?

A2: Cytotoxicity refers to the intrinsic property of a substance to cause damage or death to cells, which for blebbistatin, occurs even in the absence of light during long-term incubation.[1][2][4] Phototoxicity, on the other hand, is a light-dependent toxicity. In the case of blebbistatin, exposure to blue light causes the molecule to change, leading to the production of harmful ROS and subsequent cell damage.[1][4][5]

Q3: Are there alternatives to blebbistatin that are less cytotoxic for long-term studies?

A3: Yes, several derivatives of blebbistatin have been developed to mitigate its adverse effects. The most promising alternatives for long-term studies are para-nitroblebbistatin and para-aminoblebbistatin.[1][6][7][8][9] para-Nitroblebbistatin is photostable and not phototoxic or cytotoxic.[9] para-Aminoblebbistatin also lacks photo- and cytotoxicity and has the added advantage of being highly water-soluble.[1][6]

Q4: My blebbistatin solution appears to have precipitated in the culture medium. How can I avoid this?

A4: Blebbistatin has poor water solubility (below 10 µM) and can precipitate in aqueous-based media, especially at higher concentrations.[1][6] To avoid this, ensure your final DMSO concentration is kept low (typically below 1%) and that the blebbistatin concentration does not exceed its solubility limit in your specific medium.[3] For experiments requiring higher concentrations, consider using the highly soluble derivative, para-aminoblebbistatin, which has a solubility of up to 440 µM in aqueous buffer.[1][6]

Q5: What is the mechanism of blebbistatin's inhibitory action on myosin II?

A5: Blebbistatin inhibits the ATPase activity of myosin II.[2][10] It binds to a pocket on the myosin head, trapping the myosin-ADP-Pi complex in a state with low affinity for actin.[3][10] This prevents the formation of strongly-bound, force-producing cross-bridges, leading to muscle relaxation and inhibition of cell motility processes driven by non-muscle myosin II.[1][3]

Troubleshooting Guides

Issue 1: High Levels of Cell Death in Long-Term Cultures
Potential Cause Troubleshooting Step Rationale
Inherent Cytotoxicity 1. Determine the lowest effective concentration of blebbistatin for your specific cell line and application through a dose-response experiment. 2. Consider switching to a less cytotoxic derivative like para-nitroblebbistatin or para-aminoblebbistatin.[1][6][9]Blebbistatin exhibits cytotoxicity that is dose- and time-dependent. Using the minimum necessary concentration can reduce off-target effects. Derivatives have been specifically designed to have lower cytotoxicity.[11][12]
Phototoxicity 1. If live-cell imaging is part of your long-term study, avoid using excitation wavelengths below 500 nm.[4][5] 2. Perform all cell culture manipulations in the dark or under red light.[13] 3. Switch to a photostable derivative such as para-nitroblebbistatin or para-aminoblebbistatin.[1][6][9]Exposure to blue light causes blebbistatin to become phototoxic, generating ROS and damaging cells.[1][4] Photostable derivatives are not susceptible to this light-induced toxicity.
Solvent Toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically ≤ 0.5%). 2. Run a solvent-only control to assess its impact on cell viability.High concentrations of solvents like DMSO can be toxic to cells.
Issue 2: Inconsistent or Unexpected Experimental Results
Potential Cause Troubleshooting Step Rationale
Compound Precipitation 1. Prepare fresh blebbistatin solutions for each experiment. 2. Do not exceed the solubility limit of blebbistatin in your culture medium (typically < 10 µM).[1][6] 3. For higher concentration needs, use the highly soluble para-aminoblebbistatin.[1][6]Blebbistatin's poor aqueous solubility can lead to the formation of aggregates, reducing the effective concentration of the inhibitor and leading to variability.[1]
Photoinactivation 1. Protect blebbistatin-containing solutions and treated cells from light, especially blue light.[5][13]Illumination can not only make blebbistatin phototoxic but also inactivate its myosin-inhibiting properties.[5]
Off-Target Effects 1. Use the lowest effective concentration determined from a dose-response study. 2. Include a control with the inactive (+)-enantiomer of blebbistatin to distinguish myosin II-specific effects from off-target effects.[13]High concentrations of any inhibitor increase the likelihood of off-target effects. The inactive enantiomer serves as a crucial negative control.

Data Presentation

Table 1: Comparative Cytotoxicity of Blebbistatin and its Derivatives
CompoundCell LineAssayIC50 / TC50Reference
Blebbistatin Various Cancer CellsCytotoxicityTC50: 50-100 µM[14]
HeLaCell ProliferationIC50: 6.4 ± 4.8 µM[1]
para-Nitroblebbistatin HeLaCell ProliferationIC50: 14.7 ± 4.2 µM[1]
para-Aminoblebbistatin HeLaCell ProliferationIC50: 17.8 ± 4.7 µM[1]
Table 2: Solubility of Blebbistatin and its Derivatives
CompoundSolventSolubilityReference
Blebbistatin Aqueous Buffer< 10 µM[1][6]
para-Nitroblebbistatin Aqueous Buffer~3.3-3.6 µM[1]
para-Aminoblebbistatin Aqueous Buffer~440 µM[1][6]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the blebbistatin compound in DMSO. Serially dilute the stock solution in a culture medium to achieve a range of final concentrations. Include a vehicle control (DMSO only) and an untreated control.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the blebbistatin compound.

  • Incubation: Incubate the plate for the desired long-term duration (e.g., 24, 48, 72 hours) under standard cell culture conditions. If testing for phototoxicity, one set of plates should be exposed to a controlled dose of blue light, while a parallel set is kept in the dark.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Blebbistatin_Mechanism cluster_myosin_cycle Myosin II ATPase Cycle Myosin_ADP_Pi Myosin-ADP-Pi (Low Actin Affinity) Myosin_Actin Myosin-Actin (Strongly Bound) Myosin_ADP_Pi->Myosin_Actin Pi Release Power_Stroke Power Stroke (Force Generation) Myosin_Actin->Power_Stroke ADP Release ATP_Binding ATP Binding (Detachment) Power_Stroke->ATP_Binding ATP_Binding->Myosin_ADP_Pi ATP Hydrolysis Blebbistatin Blebbistatin Blebbistatin->Myosin_ADP_Pi Inhibits Pi Release

Caption: Mechanism of Blebbistatin Inhibition of Myosin II.

Phototoxicity_Workflow Blebbistatin Blebbistatin Photoconversion Photoconversion of Blebbistatin Blebbistatin->Photoconversion Blue_Light Blue Light (<500nm) Blue_Light->Photoconversion ROS Reactive Oxygen Species (ROS) Generation Photoconversion->ROS Cell_Damage Cell Damage and Death ROS->Cell_Damage Troubleshooting_Logic Start High Cell Death Observed in Long-Term Experiment Check_Light Is Live-Cell Imaging with Blue Light Used? Start->Check_Light Phototoxicity_Suspected High Likelihood of Phototoxicity Check_Light->Phototoxicity_Suspected Yes Check_Concentration Is Blebbistatin Concentration High? Check_Light->Check_Concentration No Use_Photostable_Derivative Action: Use para-nitroblebbistatin or para-aminoblebbistatin Phototoxicity_Suspected->Use_Photostable_Derivative Inherent_Cytotoxicity Potential Inherent Cytotoxicity Check_Concentration->Inherent_Cytotoxicity Yes Check_Solubility Is there evidence of precipitation? Check_Concentration->Check_Solubility No Inherent_Cytotoxicity->Use_Photostable_Derivative Lower_Concentration Action: Perform Dose-Response and Use Lowest Effective Dose Inherent_Cytotoxicity->Lower_Concentration Solubility_Issue Compound Precipitation Affecting Viability Check_Solubility->Solubility_Issue Yes Use_Soluble_Derivative Action: Use para-aminoblebbistatin Solubility_Issue->Use_Soluble_Derivative

References

How to prepare fresh (S)-3'-Aminoblebbistatin solutions to avoid degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper handling and preparation of (S)-3'-Aminoblebbistatin solutions to ensure experimental success and prevent compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a selective, cell-permeable inhibitor of non-muscle myosin II ATPases. It is a derivative of (-)-blebbistatin (B1667133) designed to have improved properties, including greater stability and reduced phototoxicity.[1][2] Researchers use it to study the role of non-muscle myosin II in various cellular processes such as cell migration, cytokinesis, and adhesion.[3][4]

Q2: How should I store the solid form of this compound?

The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[5][6]

Q3: What is the best solvent for making a stock solution?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[6] High-quality, anhydrous grades of these solvents should be used to prepare stock solutions.

Q4: How long can I store the stock solution and under what conditions?

For long-term storage, it is recommended to store stock solutions of this compound in DMSO or DMF at -20°C or -80°C. One manufacturer suggests that a similar compound, para-aminoblebbistatin, can be stored at -20°C for one month or at -80°C for six months when protected from light and stored under nitrogen.[7] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q5: How do I prepare a working solution in an aqueous buffer or cell culture medium?

This compound has limited solubility in aqueous solutions. To prepare a working solution, first, dissolve the compound in DMF to make a concentrated stock solution.[6] This stock solution can then be diluted with the aqueous buffer or cell culture medium of your choice to the final desired concentration. It is crucial to ensure thorough mixing during dilution to prevent precipitation.

Q6: How stable is this compound in aqueous solutions?

Aqueous solutions of this compound are not recommended for long-term storage. It is strongly advised to prepare fresh aqueous working solutions daily.[6] A related compound, para-aminoblebbistatin, has been shown to be stable in aqueous solutions for several days, suggesting that this compound may have similar enhanced stability compared to the parent blebbistatin.[8][9]

Q7: Is this compound sensitive to light?

This compound is designed to be more photostable than its parent compound, (-)-blebbistatin, which is known to degrade upon exposure to blue light (450-490 nm).[1][2] While it is more stable, it is still good laboratory practice to minimize exposure of both stock and working solutions to direct, high-intensity light, especially for prolonged periods.[10]

Troubleshooting Guide

Problem Possible Cause Solution
Compound precipitates out of solution when making the working solution. The aqueous solubility limit has been exceeded.Ensure the final concentration in your aqueous buffer or media does not exceed the solubility limit. Prepare the working solution by diluting a high-concentration stock in DMF or DMSO. Add the stock solution to the aqueous buffer while vortexing to ensure rapid and thorough mixing.
Inconsistent or no biological effect observed in experiments. The compound may have degraded.Prepare fresh working solutions daily from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Confirm the activity of a new batch of the compound in a well-established assay.
The compound was not fully dissolved.Ensure the compound is completely dissolved in the organic solvent before preparing the stock solution. Gentle warming and vortexing can aid in dissolution.
Cell toxicity is observed. The concentration of the organic solvent (DMSO/DMF) is too high in the final working solution.Ensure the final concentration of the organic solvent in your cell culture medium is at a level that is non-toxic to your specific cell line (typically <0.5%).
The compound itself is causing toxicity at the concentration used.Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your cell type and experimental duration.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

Solvent Solubility Reference
DMSO~12.5 mg/mL[6]
DMF~20 mg/mL[6]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[6]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for Cell-Based Assays

Materials:

  • This compound (solid)

  • Anhydrous, high-quality DMSO or DMF

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium or aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO or DMF needed to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 307.3 g/mol , dissolve 3.073 mg in 1 mL of solvent).

    • Add the calculated volume of solvent to the vial of solid compound.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquot and Store the Stock Solution:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] Protect from light.

  • Prepare the Final Working Solution (e.g., 10 µM):

    • On the day of the experiment, thaw one aliquot of the stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the final desired working concentration in your cell culture medium or buffer. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of the stock to 999 µL of medium).

    • Add the pre-warmed cell culture medium or buffer to a sterile tube.

    • While gently vortexing the medium, add the calculated volume of the stock solution. This rapid mixing is crucial to prevent precipitation.

    • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions.[6]

Visualizations

Signaling Pathway of Non-Muscle Myosin II Inhibition

NonMuscleMyosinII_Pathway cluster_upstream Upstream Signaling cluster_kinases Kinases cluster_myosin Non-Muscle Myosin II Regulation RhoA RhoA ROCK ROCK RhoA->ROCK Activates Ca2_Calmodulin Ca2+/Calmodulin MLCK Myosin Light Chain Kinase Ca2_Calmodulin->MLCK Activates Myosin_LC Myosin Regulatory Light Chain (RLC) ROCK->Myosin_LC Phosphorylates MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated RLC Myosin_II_Active Active Myosin II (Extended, Filament Assembly) Myosin_LC_P->Myosin_II_Active Myosin_II_Inactive Inactive Myosin II (Folded Conformation) Myosin_II_Inactive->Myosin_II_Active Activation Actin_Filaments Actin Filaments Myosin_II_Active->Actin_Filaments Binds to Contraction Cellular Contraction & Motility Actin_Filaments->Contraction Aminoblebbistatin This compound Aminoblebbistatin->Myosin_II_Active Inhibits ATPase Activity

Caption: Non-muscle myosin II signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solution Preparation

Solution_Preparation_Workflow cluster_storage Long-Term Storage cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Daily) Solid Solid this compound (Store at -20°C) Dissolve Dissolve in DMSO or DMF (e.g., 10 mM) Solid->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store_Stock Store aliquots at -20°C or -80°C Aliquot->Store_Stock Thaw Thaw one aliquot Store_Stock->Thaw On day of experiment Dilute Dilute in pre-warmed aqueous buffer/medium (with vortexing) Thaw->Dilute Use Use immediately in experiment Dilute->Use

Caption: Recommended workflow for preparing this compound solutions.

References

Stability of (S)-3'-Aminoblebbistatin in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of (S)-3'-Aminoblebbistatin in common cell culture media. Due to the limited availability of specific quantitative stability data in public literature, this guide offers detailed protocols to empower researchers to determine its stability within their unique experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a derivative of (-)-blebbistatin, a selective and cell-permeable inhibitor of non-muscle myosin II ATPases. The addition of a 3'-amino group enhances its properties, making it a more stable and less phototoxic alternative to its parent compound. This makes it particularly suitable for long-term live-cell imaging experiments where the phototoxicity and degradation of blebbistatin under blue light can be problematic.

Q2: Is there quantitative data on the stability of this compound in cell culture media like DMEM or RPMI-1640?

Currently, there is a lack of publicly available quantitative studies detailing the half-life or degradation kinetics of this compound in specific cell culture media such as DMEM and RPMI-1640, with or without fetal bovine serum (FBS). While manufacturers state that it is more stable than blebbistatin, researchers should verify its stability under their specific experimental conditions.

Q3: What factors can influence the stability of this compound in my experiments?

Several factors can affect the stability of small molecules in cell culture media:

  • Temperature: Standard incubation at 37°C can accelerate the degradation of some compounds.

  • pH: The pH of the culture medium (typically 7.2-7.4) can influence the rate of hydrolysis.

  • Media Components: Reactive components within the media, such as certain amino acids or vitamins, could potentially interact with the compound.

  • Serum Enzymes: If the medium is supplemented with serum, enzymes like esterases and proteases may metabolize the compound.

  • Light Exposure: Although this compound is designed to be more photostable than blebbistatin, prolonged exposure to high-intensity light should still be minimized.

Q4: My cells are not responding as expected to this compound. What could be the issue?

If you observe a diminished or inconsistent effect of this compound, consider the following troubleshooting steps:

  • Verify Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C, protected from light) and that stock solutions are freshly prepared in a suitable solvent like DMSO.

  • Assess Stability in Your System: The compound may be degrading over the course of your experiment. It is highly recommended to perform a stability study using the protocol provided below.

  • Optimize Concentration: The effective concentration may vary between cell types and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific application.

  • Consider Cell Density: The number of cells can influence the effective concentration of the compound. Ensure consistent cell seeding densities across experiments.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to quantify the stability of this compound in your chosen cell culture medium using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile, microcentrifuge tubes (1.5 mL)

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog of blebbistatin, if available).

  • LC-MS/MS system

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Spiked Media:

    • Pre-warm your cell culture medium (with or without FBS, as per your experimental conditions) to 37°C.

    • Spike the pre-warmed medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.

  • Incubation and Sampling:

    • Aliquot the spiked media into sterile microcentrifuge tubes.

    • Time Zero (T=0): Immediately take an aliquot of the spiked media. This will serve as your baseline.

    • Incubate the remaining tubes at 37°C in a CO₂ incubator.

    • Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • To each collected aliquot (e.g., 100 µL), add a protein precipitation agent, such as 3 volumes of ice-cold acetonitrile containing the internal standard (e.g., 300 µL).

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of this compound and the internal standard. This will involve optimizing the precursor and product ion transitions and collision energies.

    • Analyze the processed samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each time point.

    • Determine the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to visualize the degradation kinetics. The half-life (T₁/₂) can be calculated from the degradation curve.

Data Presentation

As no specific quantitative data is publicly available, the following tables provide a template for organizing the results from your own stability studies.

Table 1: Stability of this compound in DMEM + 10% FBS at 37°C

Time (hours)Mean Peak Area Ratio (Analyte/IS)% Remaining (Mean ± SD)
0[Insert Data]100
2[Insert Data][Calculate]
4[Insert Data][Calculate]
8[Insert Data][Calculate]
24[Insert Data][Calculate]
48[Insert Data][Calculate]
72[Insert Data][Calculate]

Table 2: Stability of this compound in RPMI-1640 + 10% FBS at 37°C

Time (hours)Mean Peak Area Ratio (Analyte/IS)% Remaining (Mean ± SD)
0[Insert Data]100
2[Insert Data][Calculate]
4[Insert Data][Calculate]
8[Insert Data][Calculate]
24[Insert Data][Calculate]
48[Insert Data][Calculate]
72[Insert Data][Calculate]

Visualizations

Signaling Pathways

This compound, as a myosin II inhibitor, primarily affects cellular processes dependent on actomyosin (B1167339) contractility. This is largely regulated by the RhoA/ROCK signaling pathway.

MyosinII_Regulation Ext_Signal Extracellular Signals (e.g., Growth Factors, LPA) GPCR GPCRs Ext_Signal->GPCR RhoGEFs RhoGEFs GPCR->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP (by GAPs) ROCK ROCK RhoA_GTP->ROCK Activates MLC_Pase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Pase Inhibits pMLC Phosphorylated MLC (pMLC) ROCK->pMLC Phosphorylates MLC MLC_Pase->pMLC Dephosphorylates MyosinII Myosin II Activation & Assembly pMLC->MyosinII Contractility Actomyosin Contractility MyosinII->Contractility Aminoblebbistatin This compound Aminoblebbistatin->MyosinII Inhibits ATPase Activity

Caption: Regulation of Myosin II by the RhoA/ROCK signaling pathway.

Experimental Workflow

The following diagram illustrates the workflow for determining the stability of this compound in cell culture media.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Stock Prepare Stock Solution (10 mM in DMSO) Spike Spike Pre-warmed Media (e.g., to 10 µM) Stock->Spike T0 T=0 Sample Spike->T0 Incubate Incubate at 37°C Spike->Incubate Precipitate Protein Precipitation (cold ACN + IS) T0->Precipitate Timepoints Collect Samples at Time Points (2-72h) Incubate->Timepoints Timepoints->Precipitate Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (% Remaining vs. Time) LCMS->Data

Caption: Experimental workflow for assessing compound stability.

Technical Support Center: Overcoming Challenges with Low Water Solubility of Blebbistatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing blebbistatin and its analogs, with a focus on overcoming their inherent low water solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my blebbistatin solution precipitate when diluted in aqueous buffer?

Blebbistatin and many of its analogs are characterized by poor water solubility, typically below 10 μM in aqueous solutions.[1][2][3] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into a larger volume of aqueous buffer, the final concentration may exceed its solubility limit, leading to precipitation. This is a well-documented issue, especially at the commonly used experimental concentrations of 50–100 μM.[1] The formation of these precipitates can interfere with experiments by reducing the effective concentration of the inhibitor, increasing light scattering, and creating fluorescent aggregates that can complicate imaging studies.[1][2]

Q2: What is the recommended solvent for preparing blebbistatin stock solutions?

The most common and recommended solvent for preparing blebbistatin stock solutions is dimethyl sulfoxide (B87167) (DMSO).[4][5][6] Dimethylformamide (DMF) is also a suitable alternative.[5][6][7] (-)-Blebbistatin is soluble in DMSO at concentrations of ≥14.62 mg/mL.[4][8] For (±)-blebbistatin, solubility is approximately 10 mg/mL in DMSO and 20 mg/mL in DMF.[5]

Q3: Are there more water-soluble alternatives to blebbistatin?

Yes, several analogs have been synthesized to address the poor water solubility and other disadvantageous properties of blebbistatin, such as phototoxicity and fluorescence.[9] Notable examples include:

  • para-aminoblebbistatin: This C15 amino-substituted derivative offers significantly improved water solubility (up to 440 μM in aqueous buffer) and is non-fluorescent, non-phototoxic, and not cytotoxic.[1][3]

  • (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: These D-ring modified analogs exhibit a 30-fold higher water solubility compared to (S)-blebbistatin.[10]

  • para-nitroblebbistatin: While it has reduced fluorescence and phototoxicity, its water solubility remains poor, similar to the parent compound.[1][11]

Q4: What is the mechanism of action of blebbistatin?

Blebbistatin is a selective inhibitor of non-muscle myosin II ATPase activity.[12][13] It specifically binds to the myosin-ADP-phosphate complex, slowing down the rate of phosphate (B84403) release.[12][13] This traps the myosin head in a state with low affinity for actin, thereby inhibiting actomyosin (B1167339) contractility.[12] This mechanism is responsible for its effects on cellular processes such as cytokinesis, cell migration, and bleb formation.[5][6][7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous media The final concentration of the blebbistatin analog exceeds its aqueous solubility limit.- Ensure the final concentration is within the known solubility range for the specific analog. - Prepare fresh working solutions immediately before use.[14] - When diluting the DMSO stock, add it to a pre-warmed (37-45°C) aqueous solution while vortexing to aid dissolution.[8][15] - For cell culture, ensure the final DMSO concentration remains low (≤0.1%) to minimize solvent toxicity.[8]
Inconsistent experimental results - Degradation of the compound due to improper storage or handling (e.g., repeated freeze-thaw cycles, exposure to light). - Precipitation of the compound over the course of a long experiment.- Aliquot stock solutions and store them at -20°C, protected from light.[4][8] Avoid repeated freeze-thaw cycles.[4] - For long-term experiments, consider using a more soluble and stable analog like para-aminoblebbistatin.[14]
Cell toxicity observed - The concentration of the blebbistatin analog is too high. - The final concentration of the organic solvent (e.g., DMSO) is toxic to the cells. - Phototoxicity due to exposure to blue light, particularly with standard blebbistatin.- Determine the optimal, non-toxic working concentration for your specific cell line and assay (typically 0.5–10 μM for non-muscle myosin II inhibition).[4] - Keep the final DMSO concentration at or below 0.1%.[8] If higher concentrations of the inhibitor are needed, consider using a more water-soluble analog. - Protect solutions and cell cultures from light, especially if using light-sensitive analogs like blebbistatin.[8] Use a photostable analog like para-aminoblebbistatin or para-nitroblebbistatin for fluorescence microscopy experiments.[1][14]
Fluorescent aggregates interfering with imaging Standard blebbistatin is fluorescent and can form highly fluorescent precipitates.[1][2]- Use a non-fluorescent analog such as para-aminoblebbistatin or para-nitroblebbistatin.[1] - Ensure the working concentration is below the solubility limit to prevent the formation of aggregates.

Quantitative Data Summary

Table 1: Solubility of Blebbistatin and its Analogs

CompoundSolvent/MediumSolubility
(-)-BlebbistatinDMSO≥14.62 mg/mL[4][8]
(±)-BlebbistatinDMSO~10 mg/mL[5][6][7]
(±)-BlebbistatinDMF~20 mg/mL[5]
(±)-Blebbistatin1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[5][7]
BlebbistatinAqueous Buffer (0.1 vol/vol% DMSO)10.9 ± 0.9 μM[1]
BlebbistatinAqueous Buffer (1 vol/vol% DMSO)9.3 ± 0.7 μM[1]
para-nitroblebbistatinAqueous Buffer (0.1 vol/vol% DMSO)3.3 ± 0.1 μM[1]
para-nitroblebbistatinAqueous Buffer (1 vol/vol% DMSO)3.6 ± 0.2 μM[1]
para-aminoblebbistatinAqueous Buffer~440 μM[3]
para-aminoblebbistatinAqueous Buffer (0.1 vol/vol% DMSO)298 ± 2.5 μM[1]
para-aminoblebbistatinAqueous Buffer (1 vol/vol% DMSO)426 ± 1.7 μM[1]
para-aminoblebbistatinDMSO~12.5 mg/mL[16]
para-aminoblebbistatinDMF~20 mg/mL[16]

Table 2: Inhibitory Concentrations (IC₅₀) of Blebbistatin and Analogs

CompoundTargetIC₅₀
(-)-BlebbistatinNon-muscle Myosin IIA/IIB0.5 - 5 μM[5][6]
(-)-BlebbistatinSmooth Muscle Myosin~80 μM[6][12]
para-aminoblebbistatinInhibition of cell proliferation (HeLa)~10-15 µM

Experimental Protocols

Protocol 1: Preparation of a (-)-Blebbistatin Stock Solution

  • Under dim light, weigh the desired amount of solid (-)-blebbistatin.[8]

  • Add 100% DMSO to the solid to achieve the desired stock concentration (e.g., 10 mM).[8]

  • To aid dissolution, the solution can be gently warmed to 37°C or sonicated for 1-2 minutes until the solid is completely dissolved.[4][8]

  • Aliquot the stock solution into light-protected tubes.[8]

  • Store the aliquots at -20°C. Stock solutions are stable for several months under these conditions.[4][8]

Protocol 2: Preparation of Working Solution for Cell Culture

  • Thaw a single aliquot of the blebbistatin stock solution.

  • Pre-warm the cell culture medium to 37°C.

  • Dilute the stock solution directly into the pre-warmed medium to the final desired working concentration (e.g., 1-10 μM).

  • Ensure the final concentration of DMSO in the cell culture medium is ≤0.1% to avoid solvent-related cytotoxicity.[8]

  • Mix thoroughly and add to the cell cultures immediately. It is recommended to use freshly prepared working solutions.[14]

Protocol 3: Solubility Assay for Blebbistatin Analogs

This protocol is adapted from Várkuti et al., 2016.[1]

  • Prepare solutions of the blebbistatin analog (e.g., 50 μM) in the desired assay buffer (e.g., 40 mM NaCl, 4 mM MgCl₂, 20 mM HEPES pH 7.3) containing a fixed percentage of DMSO (e.g., 1%).

  • At various time points (e.g., 0, 5, 25, 60, and 240 minutes), take an aliquot of each solution.

  • Centrifuge the aliquots at 13,000 x g for 1 minute to pellet any precipitated compound.

  • Carefully collect the supernatant.

  • Measure the absorbance spectrum of the supernatant and determine the concentration of the dissolved inhibitor using its known extinction coefficient.

Visualizations

Blebbistatin_Mechanism_of_Action cluster_myosin_cycle Myosin II ATPase Cycle cluster_outcome Functional Outcome Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Actomyosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Inhibition Inhibition of Actomyosin Contractility Acto_Myosin_ADP Actomyosin-ADP Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Inhibits Pi Release Acto_Myosin Actomyosin (Rigor) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Actin Dissociation) Blebbistatin Blebbistatin Blebbistatin->Myosin_ADP_Pi Binds and stabilizes this intermediate

Caption: Mechanism of Action of Blebbistatin on the Myosin II ATPase Cycle.

experimental_workflow cluster_prep Preparation cluster_treatment Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Point stock Prepare concentrated stock solution in DMSO working Dilute stock into pre-warmed aqueous buffer stock->working Immediately before use cells Treat cells/sample with working solution working->cells precipitation Precipitation? working->precipitation incubation Incubate for desired time (protect from light) cells->incubation assay Perform assay (e.g., microscopy, migration assay) incubation->assay data Data acquisition and analysis assay->data precipitation->stock Re-optimize dilution (e.g., warming, vortexing)

Caption: General experimental workflow for using blebbistatin analogs.

References

Validation & Comparative

A Head-to-Head Comparison: (S)-3'-Aminoblebbistatin vs. (-)-Blebbistatin for Myosin II Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular biology and drug discovery, the specific and potent inhibition of non-muscle myosin II is crucial for dissecting its role in a myriad of cellular processes, including cytokinesis, cell migration, and tissue morphogenesis. (-)-Blebbistatin (B1667133) has long been the go-to small molecule inhibitor for these studies. However, its utility has been hampered by several unfavorable physicochemical properties. The development of (S)-3'-Aminoblebbistatin, a derivative of (-)-blebbistatin, sought to address these limitations, offering researchers a more robust tool for investigating myosin II function. This guide provides a detailed comparison of the efficacy and key characteristics of these two compounds, supported by experimental data and protocols.

Mechanism of Action: A Shared Path to Myosin II Inhibition

Both (-)-blebbistatin and this compound share the same fundamental mechanism of action. They are selective inhibitors of the ATPase activity of non-muscle myosin II isoforms (IIA and IIB).[1][2] These inhibitors bind to a unique allosteric pocket on the myosin motor domain, trapping it in a conformation with low affinity for actin.[3][4] This prevents the hydrolysis of ATP and the subsequent power stroke, effectively uncoupling myosin from the actin cytoskeleton and inhibiting actomyosin-based contractility. The inhibition is reversible.

Quantitative Comparison of Efficacy and Physicochemical Properties

The key differences between (-)-blebbistatin and this compound lie in their potency against specific myosin isoforms and their physicochemical characteristics, which have significant implications for experimental design and data interpretation.

Parameter(-)-BlebbistatinThis compound/para-aminoblebbistatinKey Advantage of this compound
Potency (IC50) Retains potent inhibition of key targets
Non-muscle Myosin IIA~0.5 - 5 µM[1][2]~0.5 - 5 µM[1][2]Similar potency for non-muscle myosin IIA/IIB
Non-muscle Myosin IIB~0.5 - 5 µM[1][2]~0.5 - 5 µM[1][2]
Smooth Muscle MyosinPoorly inhibitory (~80 µM)[1][2]Poorly inhibitory (~80 µM)[1][2]Maintains selectivity against smooth muscle myosin
Rabbit Skeletal Muscle Myosin S1~1.3 µM[5]Slightly weaker inhibitor[5]
Physicochemical Properties Significantly improved experimental utility
Water Solubility~10 µM[5][6]~400 µM (para-aminoblebbistatin)[5][6]>30-fold higher solubility, preventing precipitation in aqueous buffers
PhotostabilityUnstable under blue light (450-490 nm)[7]Photostable[5]Enables use in live-cell imaging with fluorescent proteins (e.g., GFP) without photo-inactivation
FluorescenceStrong fluorophore[8]Non-fluorescent[5]Avoids interference with fluorescent readouts in microscopy experiments
PhototoxicityPhototoxic upon blue light illumination[9]Non-phototoxic[5][9]Greatly improves cell viability during live-cell imaging experiments
CytotoxicityCan be cytotoxic with long-term incubation[8]Neither cytotoxic nor phototoxic[5]Suitable for longer-term experiments with minimal off-target effects on cell health

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of myosin inhibitors. Below are summaries of key experimental protocols.

Myosin ATPase Activity Assay

This assay quantifies the rate of ATP hydrolysis by myosin, which is inhibited by blebbistatin and its derivatives. A common method is the NADH-linked assay.

Principle: The hydrolysis of ATP to ADP by myosin is coupled to the oxidation of NADH to NAD+ by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Protocol Outline:

  • Reaction Mixture Preparation: A buffer solution containing MOPS or HEPES, KCl, MgCl2, and the NADH-linked assay components (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH) is prepared.

  • Myosin Preparation: Purified myosin II (e.g., non-muscle myosin IIA or IIB) is added to the reaction mixture.

  • Inhibitor Addition: Varying concentrations of (-)-blebbistatin or this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixture. A control with no inhibitor is also prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Data Acquisition: The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

  • Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. The IC50 value is determined by plotting the inhibition of ATPase activity against the inhibitor concentration.

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.

Principle: Myosin motors are immobilized on a glass surface. Fluorescently labeled actin filaments are added in the presence of ATP. The myosin heads bind to the actin and, through ATP hydrolysis, cause the filaments to glide over the surface. The velocity of this movement is a measure of myosin activity.

Protocol Outline:

  • Flow Cell Preparation: A flow cell is constructed using a microscope slide and a coverslip. The surface of the coverslip is coated with nitrocellulose or a silanizing agent to facilitate myosin binding.

  • Myosin Immobilization: A solution containing myosin II is introduced into the flow cell and allowed to adsorb to the surface.

  • Blocking: The surface is blocked with a protein like bovine serum albumin (BSA) to prevent non-specific binding of actin filaments.

  • Actin Addition: Fluorescently labeled actin filaments are introduced into the flow cell.

  • Initiation of Motility: A motility buffer containing ATP and an oxygen-scavenging system (to reduce photobleaching) is added. The inhibitor of interest is also included in this buffer at various concentrations.

  • Image Acquisition: The movement of the actin filaments is observed and recorded using a fluorescence microscope equipped with a sensitive camera.

  • Data Analysis: The velocity of the gliding actin filaments is determined using tracking software. The effect of the inhibitor is quantified by the reduction in filament velocity.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of myosin II inhibition and a typical experimental workflow.

Myosin_ATPase_Cycle_Inhibition cluster_cycle Actomyosin ATPase Cycle cluster_inhibition Inhibition by Blebbistatin Myosin_ATP Myosin-ATP (low actin affinity) Myosin_ADP_Pi Myosin-ADP-Pi (weak actin binding) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi (strong binding) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi + Actin Inhibited_Complex Myosin-ADP-Pi-Blebbistatin (Actin binding blocked) Myosin_ADP_Pi->Inhibited_Complex Binds to Myosin-ADP-Pi Acto_Myosin_ADP Acto-Myosin-ADP (strong binding, post-powerstroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Powerstroke) Acto_Myosin Acto-Myosin (rigor state) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP + ATP (Actin Dissociation) Blebbistatin Blebbistatin (- or (S)-3'-amino) Blebbistatin->Inhibited_Complex Inhibited_Complex->Acto_Myosin_ADP_Pi Prevents transition to strong actin binding

Diagram 1: Inhibition of the Myosin II ATPase Cycle by Blebbistatin.

ATPase_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Buffer (NADH, PK, LDH, PEP) Start->Prepare_Reagents Add_Myosin Add Purified Myosin II Prepare_Reagents->Add_Myosin Add_Inhibitor Add Blebbistatin Derivative (varying concentrations) Add_Myosin->Add_Inhibitor Incubate Pre-incubate Add_Inhibitor->Incubate Start_Reaction Initiate with ATP Incubate->Start_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Start_Reaction->Measure_Absorbance Analyze_Data Calculate ATPase Rate and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Diagram 2: Experimental Workflow for Myosin ATPase Activity Assay.

Conclusion: A Superior Tool for Myosin II Research

While (-)-blebbistatin has been an invaluable tool for cell biology, its inherent limitations, particularly its phototoxicity and poor solubility, have presented significant experimental challenges. The development of this compound and similar amino-derivatives has successfully addressed these shortcomings. By retaining the potent and selective inhibitory activity against non-muscle myosin II while offering vastly improved water solubility, photostability, and reduced fluorescence and phototoxicity, this compound emerges as a superior alternative for a wide range of applications, especially in the context of live-cell imaging and long-duration experiments. For researchers and drug development professionals investigating the intricate roles of myosin II, this compound represents a more reliable and versatile molecular probe.

References

The Superiority of (S)-3'-Aminoblebbistatin in Myosin II Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a potent and reliable tool for studying the intricate roles of non-muscle myosin II, (S)-3'-Aminoblebbistatin emerges as a superior alternative to other available inhibitors. This guide provides an objective comparison of this compound with its parent compound, (S)-blebbistatin, and other widely used myosin II inhibitors, supported by experimental data and detailed protocols.

This compound, a derivative of the well-established myosin II inhibitor (S)-blebbistatin, has been engineered to overcome the significant limitations of its predecessor. While retaining the potent and selective inhibitory activity against non-muscle myosin II ATPases, this compound offers enhanced physicochemical properties that are critical for robust and reproducible experimental outcomes, particularly in live-cell imaging applications.

Key Advantages of this compound

The primary advantages of this compound lie in its improved water solubility, reduced phototoxicity, and lower intrinsic fluorescence. These features collectively address the major drawbacks associated with (S)-blebbistatin, making this compound a more reliable and versatile research tool.

  • Enhanced Water Solubility: this compound exhibits a significant increase in water solubility compared to (S)-blebbistatin.[1] This property is crucial for achieving effective inhibitor concentrations in aqueous buffers and cell culture media without the need for high concentrations of organic solvents like DMSO, which can have confounding effects on cellular processes.

  • Reduced Phototoxicity: A major challenge in using (S)-blebbistatin, especially in fluorescence microscopy, is its phototoxicity.[2][3] Upon illumination with blue light, (S)-blebbistatin can generate cytotoxic intermediates, leading to cell damage and artifacts.[4][5] this compound has been specifically designed to be less phototoxic, ensuring cell viability and data integrity during prolonged live-cell imaging experiments.

  • Lower Fluorescence: (S)-blebbistatin is inherently fluorescent, which can interfere with the detection of fluorescent probes used in multicolor imaging experiments. This compound possesses a lower intrinsic fluorescence, minimizing spectral overlap and improving the signal-to-noise ratio in fluorescence-based assays.

Comparative Performance Data

The following tables summarize the quantitative data comparing this compound with other myosin II inhibitors.

Table 1: Physicochemical and Photochemical Properties

FeatureThis compound(S)-Blebbistatin(S)-Nitroblebbistatinpara-Aminoblebbistatin
Water Solubility HighLowLowHigh[4]
Phototoxicity ReducedHigh[2][3]ReducedNon-phototoxic[4][6]
Photostability ImprovedLow (unstable in blue light)[4]High[4]Photostable[4][6]
Fluorescence LowHighLowNon-fluorescent[4][6]

Table 2: Inhibitory Potency (IC50) against Myosin II Isoforms

Myosin II IsoformThis compound (µM)(S)-Blebbistatin (µM)(S)-Nitroblebbistatin (µM)para-Aminoblebbistatin (µM)
Non-muscle IIAData not available0.5 - 5[7]27[4]Similar to Blebbistatin[6]
Non-muscle IIBData not available0.5 - 5[7]Data not availableData not available
Skeletal MuscleData not available~0.5[7]Data not available1.3[4]
Cardiac MuscleData not available~2.0[8]Data not availableData not available
Smooth MuscleData not available~80[7]Data not availableData not available

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of myosin II inhibition and a typical experimental workflow for evaluating inhibitor efficacy.

MyosinII_Inhibition_Pathway cluster_0 Myosin II ATPase Cycle cluster_1 Inhibitor Action Myosin_ADP_Pi Myosin-ADP-Pi Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor) Acto_Myosin_ADP->Acto_Myosin ADP Release Myosin_ATP Myosin-ATP Acto_Myosin->Myosin_ATP ATP Binding Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Inhibitor This compound Inhibitor->Myosin_ADP_Pi Binds to Myosin-ADP-Pi complex Inhibitor->Acto_Myosin_ADP_Pi Prevents Pi Release

Myosin II Inhibition Pathway

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A Prepare Myosin II Inhibitor Stock Solutions (this compound, etc.) C Treat Cells/Protein with Inhibitors at Various Concentrations A->C B Culture Target Cells or Purify Myosin II Protein B->C D ATPase Activity Assay C->D E Cell Motility / Cytokinesis Assay C->E F Phototoxicity Assay C->F G Photostability Assay C->G H Determine IC50 Values D->H I Quantify Cellular Phenotypes E->I J Assess Cell Viability and Compound Degradation F->J G->J

Experimental Workflow for Inhibitor Evaluation

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of myosin II inhibitors.

Myosin II ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin II, which is directly proportional to its enzymatic activity.

Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

Materials:

  • Purified myosin II protein

  • Actin filaments

  • Myosin II inhibitors (e.g., this compound)

  • Assay buffer (e.g., 20 mM imidazole (B134444) pH 7.5, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Malachite green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the myosin II inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, actin, and the inhibitor.

  • Initiate the reaction by adding purified myosin II.

  • Start the ATPase reaction by adding ATP.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period.

  • Stop the reaction by adding the malachite green reagent, which also develops the color.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Calculate the rate of ATP hydrolysis and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Phototoxicity Assay

This assay assesses the cytotoxic effects of a compound upon exposure to light.

Principle: Cells are treated with the inhibitor and then exposed to a specific wavelength of light. Cell viability is subsequently measured using a suitable assay, such as the MTT or CellTiter-Glo assay.

Materials:

  • Adherent cell line (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • Myosin II inhibitors

  • Light source with a specific wavelength (e.g., 450-490 nm for blebbistatin derivatives)

  • MTT reagent or CellTiter-Glo reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor for a specified duration.

  • Expose the cells to a controlled dose of light. A parallel plate should be kept in the dark as a control.

  • After light exposure, incubate the cells for a further 24-48 hours.

  • Measure cell viability using the MTT or CellTiter-Glo assay according to the manufacturer's instructions.

  • Compare the viability of light-exposed cells to the dark control to determine the phototoxic effect.

Photostability Assay

This assay evaluates the degradation of a compound upon exposure to light.

Principle: A solution of the compound is exposed to light, and its concentration is measured over time using analytical techniques like HPLC or UV-Vis spectroscopy.

Materials:

  • Myosin II inhibitor

  • Solvent (e.g., DMSO, aqueous buffer)

  • Light source

  • Quartz cuvette or HPLC vials

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a solution of the inhibitor at a known concentration.

  • Measure the initial absorbance spectrum or HPLC peak area of the solution.

  • Expose the solution to a controlled light source for different durations.

  • At each time point, measure the absorbance spectrum or HPLC peak area again.

  • Calculate the percentage of the compound remaining at each time point to determine its photostability.

Conclusion

References

A Researcher's Guide to Control Experiments for (S)-3'-Aminoblebbistatin Treatment in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3'-Aminoblebbistatin has emerged as a valuable tool for researchers studying the intricate roles of non-muscle myosin II (NMII) in cellular processes. Its improved photostability and reduced cytotoxicity compared to its parent compound, (-)-blebbistatin, make it particularly suitable for live-cell imaging experiments.[1][2] However, rigorous and well-designed control experiments are paramount to ensure that the observed cellular effects are specifically due to the inhibition of NMII and not off-target effects. This guide provides a comprehensive comparison of this compound with its alternatives and details essential control experiments to validate your research findings.

Understanding the Tool: this compound and its Alternatives

This compound is a selective, cell-permeable inhibitor of non-muscle myosin II ATPases.[1] It functions by binding to the myosin-ADP-Pi complex, which slows down phosphate (B84403) release and traps the myosin head in a state with low affinity for actin.[3] This ultimately inhibits the contractile activity of NMII, affecting processes such as cell migration, cytokinesis, and cell adhesion.

Several alternatives to this compound are available, each with distinct properties. The choice of inhibitor and the corresponding controls will depend on the specific experimental context, particularly for applications involving fluorescence microscopy.

Quantitative Comparison of NMII Inhibitors

To aid in the selection of the most appropriate inhibitor for your experimental needs, the following table summarizes the key quantitative data for this compound and its common alternatives.

CompoundTarget(s)IC50 (NMIIA)IC50 (NMIIB)Water SolubilityPhototoxicityKey Features
This compound Non-muscle myosin II~0.5-5 µM[1]~0.5-5 µM[1]Improved over (-)-blebbistatinReducedLess phototoxic and more stable than (-)-blebbistatin.[1]
(-)-Blebbistatin Non-muscle myosin II~0.5-5 µM[4]~2.30 µM[5]~10 µM[2]HighParent compound, prone to phototoxicity and degradation under blue light.[6][7]
(+)-Blebbistatin Inactive enantiomer>100 µM>100 µM~10 µMLowThe ideal negative control for assessing off-target effects of the blebbistatin scaffold.[2][8]
(S)-Nitroblebbistatin Non-muscle myosin II~27 µM[2]Not specifiedLowReducedMore photostable but has a significantly lower affinity for NMIIA compared to (-)-blebbistatin.[2]
para-Aminoblebbistatin Non-muscle myosin IINot specifiedNot specified~400 µM[2][9]LowHighly water-soluble, non-phototoxic, and non-fluorescent.[2][9]

Essential Control Experiments for this compound Treatment

To ensure the specificity of your experimental results, a series of control experiments should be performed. These controls are designed to distinguish between the effects of NMII inhibition and potential off-target or compound-specific artifacts.

Inactive Enantiomer Control: (+)-Blebbistatin

The most critical control for any experiment involving a blebbistatin derivative is the use of its inactive enantiomer, (+)-blebbistatin.[2][8] This compound is structurally identical to the active form but does not inhibit myosin II ATPase activity.[2]

  • Purpose: To demonstrate that the observed phenotype is a direct result of myosin II inhibition and not due to non-specific chemical effects of the blebbistatin molecule.

  • Experimental Design: Treat cells with the same concentration of (+)-blebbistatin as this compound. The expected outcome is that the cellular process under investigation will not be affected by (+)-blebbistatin.

Vehicle Control
  • Purpose: To control for the effects of the solvent used to dissolve the inhibitor. This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Experimental Design: Treat cells with the same final concentration of DMSO as that used in the this compound-treated samples. This is crucial as DMSO can have its own effects on cellular processes.

Dose-Response Analysis
  • Purpose: To establish a concentration-dependent effect of this compound. This helps to confirm that the observed effect is not due to a single, potentially toxic, concentration.

  • Experimental Design: Treat cells with a range of this compound concentrations. The severity of the phenotype should correlate with the concentration of the inhibitor.

Rescue Experiments
  • Purpose: To demonstrate the reversibility of the inhibitor's effect, confirming that it is not causing permanent cellular damage.

  • Experimental Design: After treating cells with this compound for a defined period, wash out the inhibitor and monitor the cells for recovery of the normal phenotype.

Orthogonal Inhibition
  • Purpose: To confirm that the observed phenotype is due to the inhibition of the intended target (NMII) by using an alternative inhibitor with a different chemical structure and mechanism of action.

  • Experimental Design: Treat cells with another well-characterized NMII inhibitor, such as a Rho-kinase (ROCK) inhibitor (e.g., Y-27632), which acts upstream of myosin II activation. While the mechanism is different, the ultimate effect on myosin II-dependent processes should be similar.

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed with this compound and its controls.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Cell Seeding: Plate cells in a 24-well plate and grow to confluence.

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove dislodged cells and then add fresh media containing the desired concentration of this compound, (+)-blebbistatin, or vehicle (DMSO).

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours using a microscope equipped with a camera.

  • Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.

Cytotoxicity Assay (e.g., MTT or LDH Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

  • Treatment: After allowing the cells to adhere, replace the media with fresh media containing a range of concentrations of this compound, (+)-blebbistatin, or vehicle. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Performance: Perform the cytotoxicity assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before measuring absorbance. For an LDH assay, a sample of the culture supernatant is analyzed for lactate (B86563) dehydrogenase activity.

  • Analysis: Calculate the percentage of cell viability or cytotoxicity for each treatment condition relative to the vehicle control.

Immunofluorescence Staining for Myosin II Localization
  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound, (+)-blebbistatin, or vehicle for the desired time.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1-5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a non-muscle myosin II isoform (e.g., NMIIA or NMIIB) diluted in the blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody diluted in the blocking solution for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizing the Concepts

To further clarify the experimental logic and biological context, the following diagrams illustrate the NMII signaling pathway, a typical experimental workflow, and a logical comparison of the inhibitors.

NMII_Inhibition_Pathway Upstream Upstream Signals (e.g., GPCRs, RTKs) RhoA RhoA-GTP Upstream->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) NMII_active Active NMII Hexamers pMLC->NMII_active Activates NMII_inactive Inactive NMII NMII_inactive->NMII_active Assembly Filaments Myosin II Filaments NMII_active->Filaments Contraction Cellular Contraction (e.g., Migration, Cytokinesis) Filaments->Contraction Interacts with Actin Actin Filaments Actin->Contraction Aminoblebbistatin This compound Aminoblebbistatin->NMII_active Inhibits ATPase Activity

Caption: NMII Signaling and Inhibition by this compound.

Experimental_Workflow start Start: Hypothesis (NMII is involved in Process X) prepare Prepare Stock Solutions: This compound (+)-Blebbistatin Vehicle (DMSO) start->prepare treat Treat Cells prepare->treat group1 Group 1: This compound (Dose-Response) treat->group1 group2 Group 2: (+)-Blebbistatin (Negative Control) treat->group2 group3 Group 3: Vehicle (DMSO) (Vehicle Control) treat->group3 assay Perform Cellular Assay (e.g., Migration, Cytotoxicity) group1->assay group2->assay group3->assay analyze Data Acquisition and Analysis assay->analyze conclusion Conclusion: Confirm Specific Role of NMII analyze->conclusion

Caption: Workflow for a Controlled this compound Experiment.

Inhibitor_Comparison Inhibitors NMII Inhibitor This compound (-)-Blebbistatin (S)-Nitroblebbistatin para-Aminoblebbistatin Properties Properties Improved Photostability High Phototoxicity Reduced Affinity High Solubility Inhibitors:f0->Properties:f0 Inhibitors:f1->Properties:f1 Inhibitors:f2->Properties:f2 Inhibitors:f3->Properties:f3 Controls Controls (+)-Blebbistatin (Inactive) Vehicle (DMSO) Dose-Response Rescue Inhibitors->Controls Outcome Reliable Interpretation of NMII Function Controls->Outcome

Caption: Logical Comparison of NMII Inhibitors and Controls.

References

A Comparative Analysis of the Phototoxicity of (S)-3'-Aminoblebbistatin and para-nitroblebbistatin

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular biology and drug development, the use of small molecule inhibitors is indispensable for dissecting complex biological processes. Blebbistatin, a selective inhibitor of non-muscle myosin II, has been a valuable tool in studying cytokinesis, cell migration, and other cellular functions. However, its utility has been hampered by its inherent phototoxicity, particularly under blue light, which can lead to experimental artifacts and misinterpretation of data. This has spurred the development of blebbistatin derivatives with improved photochemical properties. This guide provides a comparative overview of the phototoxicity of two such derivatives: (S)-3'-Aminoblebbistatin and para-nitroblebbistatin, for researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and para-nitroblebbistatin were engineered to mitigate the phototoxic effects observed with the parent compound, blebbistatin. While both derivatives represent significant improvements, current literature suggests that para-nitroblebbistatin exhibits lower phototoxicity and higher photostability compared to this compound, which is characterized as being less phototoxic than the original blebbistatin. The choice between these compounds will depend on the specific experimental requirements, including the intensity and duration of light exposure.

Data Presentation: A Qualitative Comparison

While direct quantitative, side-by-side experimental data comparing the phototoxicity of this compound and para-nitroblebbistatin is limited in the current literature, a qualitative comparison based on available information is presented below.

FeatureThis compoundpara-nitroblebbistatinBlebbistatin (Parent Compound)
Phototoxicity Less phototoxic than blebbistatin.[1][2]Described as non-phototoxic and photostable.[3][4][5][6]Phototoxic, especially under blue light (450-490 nm).[7][8]
Photostability More stable than blebbistatin.[1][2]Photostable.[3][4][5]Undergoes photodegradation.
Fluorescence Decreased inherent fluorescence compared to blebbistatin.[1]Low fluorescence.[4]Strong fluorophore.
Cytotoxicity Not explicitly detailed, but developed to be a superior research tool.[2]Described as non-cytotoxic.[3][5][6]Can exhibit cytotoxicity independent of light exposure.[6]

Experimental Protocols

To quantitatively assess and compare the phototoxicity of this compound and para-nitroblebbistatin, a combination of the following experimental protocols would be employed.

Cell Viability Assay

This assay directly measures the extent of cell death following exposure to the compounds and light.

  • Cell Culture: HeLa cells, or another suitable cell line, are cultured in 96-well plates to form a confluent monolayer.

  • Compound Incubation: The cells are incubated with varying concentrations of this compound, para-nitroblebbistatin, a positive control (e.g., original blebbistatin), and a vehicle control (e.g., DMSO) for a predetermined period (e.g., 1 hour) in the dark.

  • Light Exposure: The plates are then exposed to a controlled light source, typically blue light (e.g., 450-490 nm), for a specific duration. A parallel set of plates is kept in the dark to assess cytotoxicity independent of light.

  • Viability Assessment: Following light exposure, cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining kit (e.g., Calcein-AM/Propidium Iodide).

  • Data Analysis: The percentage of viable cells is calculated for each condition relative to the vehicle control in the dark.

Morphological Assessment

This qualitative method provides visual evidence of phototoxic effects on cellular structure.

  • Experimental Setup: Cells are cultured on glass-bottom dishes and treated with the compounds as described above.

  • Live-Cell Imaging: The cells are then subjected to time-lapse microscopy with a fluorescence microscope, exposing them to light conditions similar to those used in fluorescence imaging experiments.

  • Observation: Cellular morphology is monitored over time for signs of distress, such as cell rounding, blebbing, detachment from the substrate, and membrane blebbing.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of ROS, a key mediator of phototoxicity. The OECD Test Guideline 495 provides a standardized protocol for this in chemico method.[9][10][11]

  • Principle: The assay quantifies the generation of singlet oxygen and superoxide (B77818) anion by the test compound upon exposure to simulated sunlight.

  • Methodology: The compound is added to two different reaction mixtures, one for detecting singlet oxygen (using the bleaching of p-nitrosodimethylaniline) and the other for superoxide anion (using the reduction of nitroblue tetrazolium).[9]

  • Irradiation and Measurement: The mixtures are exposed to a standardized light source, and the change in absorbance is measured spectrophotometrically to quantify ROS production.[9]

  • Interpretation: The amount of ROS generated is indicative of the photoreactive and, by extension, the phototoxic potential of the compound.

Mandatory Visualization

To facilitate a clearer understanding of the experimental workflow and the underlying mechanism of phototoxicity, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cell_culture Cell Seeding in 96-well plates compound_prep Prepare Compound Solutions (this compound, para-nitroblebbistatin, Controls) incubation Incubate cells with compounds compound_prep->incubation light_exposure Expose to Blue Light (450-490 nm) incubation->light_exposure dark_control Keep in Dark (Cytotoxicity Control) incubation->dark_control viability_assay Cell Viability Assay (MTT) light_exposure->viability_assay morphology Morphological Assessment (Microscopy) light_exposure->morphology ros_assay ROS Production Assay light_exposure->ros_assay dark_control->viability_assay

Caption: Experimental workflow for assessing phototoxicity.

Phototoxicity_Pathway cluster_trigger Trigger cluster_mechanism Mechanism cluster_effect Cellular Effect light Light Exposure (e.g., Blue Light) excitation Compound Excitation light->excitation photosensitizer Photosensitizing Compound (e.g., Blebbistatin) photosensitizer->excitation ros Reactive Oxygen Species (ROS) Generation excitation->ros photodegradation Photodegradation Products excitation->photodegradation damage Oxidative Damage to Cellular Components ros->damage photodegradation->damage cytotoxicity Cell Death / Apoptosis damage->cytotoxicity

Caption: General signaling pathway of phototoxicity.

References

(S)-3'-Aminoblebbistatin: A Comparative Guide to its Cross-reactivity with Cellular Motors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3'-Aminoblebbistatin is a derivative of blebbistatin, a well-established and selective inhibitor of non-muscle myosin II. Developed to overcome some of the limitations of its parent compound, this compound offers improved water solubility and photostability, making it a more robust tool for cellular research.[1] This guide provides a comprehensive comparison of the cross-reactivity of this compound and its parent compound, blebbistatin, with other cellular motors, supported by experimental data and detailed methodologies.

Note on Data Availability: Direct quantitative cross-reactivity data for this compound is limited. Therefore, this guide primarily presents data for its extensively studied parent compound, (-)-blebbistatin. Derivatives such as para-aminoblebbistatin, which are structurally similar to this compound, exhibit a slightly weaker inhibitory effect on myosin II isoforms compared to blebbistatin.[1] It is therefore reasonable to infer that this compound possesses a similar high selectivity for myosin II, with potentially minor variations in potency.

Quantitative Comparison of Inhibitory Activity

The selectivity of a motor protein inhibitor is paramount for accurately interpreting experimental results. The following table summarizes the half-maximal inhibitory concentrations (IC50) of blebbistatin against a range of cellular motors. A higher IC50 value indicates lower potency and thus lower cross-reactivity.

Cellular MotorMotor ClassSpecies/IsoformIC50 (µM)Reference(s)
Target Motor
Non-muscle Myosin IIAMyosin IIHuman0.5 - 5[2]
Non-muscle Myosin IIBMyosin IIHuman0.5 - 5[2]
Non-muscle Myosin IICMyosin IIHuman1.57[3]
Skeletal Muscle MyosinMyosin IIRabbit0.5 - 5[2]
Cardiac Muscle MyosinMyosin IIPorcine0.5 - 5[1]
Dictyostelium Myosin IIMyosin IIDictyostelium discoideum~7[4]
Other Myosins
Smooth Muscle MyosinMyosin IIVarious6.47 - 80[2][3]
Myosin IbMyosin IRatNo inhibition[4]
Myosin VMyosin VMouseNo inhibition[4]
Myosin XMyosin XBovineNo inhibition[4]
Microtubule-Based Motors
KinesinKinesin SuperfamilyVariousNo direct inhibition reported[5]
DyneinDynein SuperfamilyVariousNo direct inhibition reported[6]

Key Findings from the Data:

  • High Specificity for Myosin II: Blebbistatin and its derivatives are highly potent inhibitors of non-muscle and striated muscle myosin II isoforms, with IC50 values in the low micromolar range.[2]

  • Limited Cross-Reactivity with Other Myosin Classes: There is no significant inhibition of myosin I, V, and X, demonstrating high selectivity within the myosin superfamily.[4]

  • Lower Potency Against Smooth Muscle Myosin: While still a target, smooth muscle myosin is significantly less sensitive to blebbistatin than non-muscle and striated muscle myosins.[2][3]

  • No Reported Direct Inhibition of Kinesins and Dyneins: Extensive literature on blebbistatin focuses on its interaction with the actin-myosin system. There is no direct evidence to suggest that it inhibits the ATPase activity or motility of the microtubule-based motors, kinesin and dynein. Studies that have used blebbistatin in the context of microtubule-dependent processes have noted indirect effects due to the interplay between the actin and microtubule cytoskeletons, rather than direct inhibition of microtubule motors.[5][6]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental assays: ATPase assays and in vitro motility assays.

ATPase Assay

This assay directly measures the enzymatic activity of the motor protein by quantifying the rate of ATP hydrolysis. Inhibition of this activity is a direct measure of the compound's effect on the motor's energy-transducing function.

General Protocol:

  • Protein Purification: Purify the motor protein of interest (e.g., myosin subfragment-1, kinesin heavy chain) and its corresponding cytoskeletal filament (actin or microtubules).

  • Reaction Mixture Preparation: Prepare a reaction buffer containing appropriate salts, ions (Mg2+), and a defined concentration of the purified motor protein.

  • Initiation of Reaction: Add a known concentration of ATP to initiate hydrolysis. For actin-activated myosin ATPase assays, filamentous actin is included in the reaction mixture.

  • Incubation with Inhibitor: To determine the IC50, a range of concentrations of this compound (or the compound of interest) is pre-incubated with the motor protein before the addition of ATP.

  • Measurement of Phosphate (B84403) Release: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be achieved through various methods, including:

    • Malachite Green Assay: A colorimetric method where a complex of malachite green and molybdate (B1676688) binds to free phosphate, resulting in a color change that can be measured spectrophotometrically.

    • NADH-Coupled Assay: An enzymatic assay where the regeneration of ATP from ADP and phosphoenolpyruvate (B93156) is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

    • Radioactive Assay: Using [γ-32P]ATP and measuring the release of radioactive 32Pi.

  • Data Analysis: The ATPase activity at each inhibitor concentration is normalized to the activity in the absence of the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vitro Motility Assay

This assay visualizes the movement of cytoskeletal filaments propelled by surface-adsorbed motor proteins, providing a direct measure of the motor's mechanical function.

General Protocol:

  • Flow Cell Preparation: Construct a flow cell by creating a small chamber between a microscope slide and a coverslip.

  • Motor Protein Immobilization: The surface of the coverslip is coated with the motor protein of interest (e.g., myosin or kinesin).

  • Filament Visualization: Fluorescently labeled cytoskeletal filaments (actin for myosins, microtubules for kinesins and dyneins) are introduced into the flow cell in a buffer containing ATP and an ATP regeneration system.

  • Inhibitor Introduction: To test for inhibition, this compound is included in the buffer at various concentrations.

  • Microscopy and Data Acquisition: The movement of the fluorescent filaments is observed using fluorescence microscopy (often TIRF microscopy for improved signal-to-noise) and recorded as a time-lapse video.

  • Data Analysis: The velocity of filament gliding is quantified using tracking software. A decrease in velocity in the presence of the inhibitor indicates a reduction in motor function. The IC50 can be determined by plotting the filament velocity against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation of Biological Reagents cluster_assays Biochemical & Biophysical Assays cluster_atpase_steps ATPase Assay Workflow cluster_motility_steps Motility Assay Workflow p1 Purify Motor Proteins (Myosins, Kinesins, Dyneins) a1 ATPase Assay p1->a1 a2 In Vitro Motility Assay p1->a2 p2 Purify & Fluorescently Label Cytoskeletal Filaments (Actin or Microtubules) p2->a2 atp1 Incubate Motor Protein with This compound (Concentration Gradient) a1->atp1 Select Assay mot1 Immobilize Motor Protein in Flow Cell a2->mot1 Select Assay atp2 Initiate Reaction with ATP atp1->atp2 atp3 Measure Phosphate Release (e.g., Malachite Green) atp2->atp3 atp4 Calculate ATPase Rate & Determine IC50 atp3->atp4 end Final Data Comparison atp4->end Cross-reactivity Profile mot2 Introduce Labeled Filaments, ATP & this compound mot1->mot2 mot3 Record Filament Movement (Fluorescence Microscopy) mot2->mot3 mot4 Analyze Filament Velocity & Determine IC50 mot3->mot4 mot4->end Cross-reactivity Profile

Figure 1. Experimental workflow for assessing the cross-reactivity of this compound.

References

A Comparative Guide to (S)-3'-Aminoblebbistatin and (S)-3'-Hydroxyblebbistatin: Advanced Myosin II Inhibitors for Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular biology and drug discovery, the specific and potent inhibition of myosin II is crucial for dissecting its role in a myriad of cellular processes, from muscle contraction to cell migration and division. (S)-blebbistatin, a well-established myosin II inhibitor, has been an invaluable tool, yet its utility is hampered by inherent limitations such as low water solubility, phototoxicity, and fluorescence. To overcome these drawbacks, derivatives have been synthesized, among which (S)-3'-Aminoblebbistatin and (S)-3'-hydroxyblebbistatin have emerged as promising alternatives. This guide provides a detailed comparison of their structural and functional differences, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.

Structural Differences: A Subtle Change with Significant Impact

The core structure of both this compound and (S)-3'-hydroxyblebbistatin is based on the tetracyclic ring system of (S)-blebbistatin. The key distinction lies in the substitution at the 3'-position of the phenyl ring. In this compound, an amino (-NH2) group is present, while (S)-3'-hydroxyblebbistatin possesses a hydroxyl (-OH) group at this position. This seemingly minor alteration has profound effects on the physicochemical properties of these molecules.

CompoundChemical FormulaMolar Mass ( g/mol )Functional Group at 3' Position
This compound C₁₈H₁₇N₃O₂307.35Amino (-NH₂)
(S)-3'-Hydroxyblebbistatin C₁₈H₁₆N₂O₃308.33Hydroxyl (-OH)

These polar functional groups are responsible for the significantly enhanced aqueous solubility of both derivatives compared to the parent (S)-blebbistatin.

Functional Comparison: Enhanced Properties for Advanced Applications

The primary functional advantage of this compound and (S)-3'-hydroxyblebbistatin lies in their improved physicochemical properties, which translate to enhanced performance in various experimental settings.

Myosin II Inhibition: Potent and Specific

Both derivatives retain the ability to potently and specifically inhibit the ATPase activity of myosin II. This inhibition occurs through binding to a pocket on the myosin motor domain, distinct from the ATP and actin binding sites, thereby trapping the myosin in a state with low affinity for actin.

A key study by Verhasselt et al. (2017) provides a direct comparison of their inhibitory potency against rabbit skeletal muscle myosin II.

CompoundIC₅₀ against Rabbit Skeletal Muscle Myosin II (µM)
This compound 14.1
(S)-3'-Hydroxyblebbistatin 10.6
(S)-Blebbistatin 2.1

While both derivatives are slightly less potent than the parent (S)-blebbistatin against this specific isoform, they still exhibit strong inhibitory activity in the low micromolar range, making them effective tools for studying myosin II function.

Enhanced Solubility: A Major Leap Forward

A significant drawback of (S)-blebbistatin is its poor water solubility, which complicates its use in aqueous buffers and cell culture media. Both this compound and (S)-3'-hydroxyblebbistatin demonstrate a remarkable 30-fold increase in water solubility compared to (S)-blebbistatin.[1][2][3][4] This enhanced solubility prevents the formation of precipitates that can interfere with assays and ensures a more accurate and reproducible effective concentration in experiments.

Reduced Fluorescence and Phototoxicity: Enabling Live-Cell Imaging

(S)-blebbistatin exhibits intrinsic fluorescence and is prone to phototoxic degradation upon exposure to blue light, which can lead to cellular damage and artifacts in fluorescence microscopy studies. This compound and (S)-3'-hydroxyblebbistatin have been designed to mitigate these issues. They exhibit significantly reduced fluorescence, minimizing interference with fluorescent probes used in live-cell imaging.[1][2][3] Furthermore, they are more photostable, reducing the risk of phototoxicity and allowing for longer-term imaging experiments.[5]

Experimental Protocols

To facilitate the application of these improved inhibitors, detailed protocols for key experimental assays are provided below.

Myosin II ATPase Activity Assay (NADH-Coupled)

This assay continuously measures the rate of ATP hydrolysis by myosin II by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified myosin II enzyme

  • Actin

  • ATP solution

  • NADH solution

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 20 mM MOPS, pH 7.0, 5 mM MgCl₂, 0.1 mM EGTA, 100 mM KCl)

  • This compound or (S)-3'-hydroxyblebbistatin stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.

  • Add the purified myosin II enzyme and actin to the reaction mixture in the wells of a microplate.

  • Add varying concentrations of the blebbistatin derivative (or DMSO as a control) to the wells.

  • Initiate the reaction by adding ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • The rate of NADH oxidation is proportional to the rate of ATP hydrolysis. Calculate the ATPase activity and determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

ATPase_Assay_Workflow cluster_reaction_mixture Reaction Mixture Preparation cluster_assay_plate Assay Plate cluster_measurement Measurement Assay_Buffer Assay Buffer Reaction_Mix Reaction Mixture Assay_Buffer->Reaction_Mix NADH NADH NADH->Reaction_Mix PEP PEP PEP->Reaction_Mix PK_LDH PK/LDH Enzymes PK_LDH->Reaction_Mix Myosin_Actin Myosin II + Actin Myosin_Actin->Reaction_Mix Inhibitor Blebbistatin Derivative Reaction_Mix->Inhibitor ATP_Addition Add ATP (Start Reaction) Inhibitor->ATP_Addition Plate_Reader Microplate Reader (Measure A340) ATP_Addition->Plate_Reader Data_Analysis Calculate ATPase Rate & IC50 Plate_Reader->Data_Analysis

Workflow for the NADH-coupled ATPase assay.
Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of myosin II inhibition on collective cell migration.

Materials:

  • Cell line of interest (e.g., fibroblasts, epithelial cells)

  • Cell culture medium

  • Sterile pipette tips or a dedicated scratch tool

  • This compound or (S)-3'-hydroxyblebbistatin stock solution (in DMSO)

  • Microscope with a camera

Procedure:

  • Seed cells in a multi-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Gently wash the cells with fresh medium to remove detached cells.

  • Add fresh medium containing the desired concentration of the blebbistatin derivative (or DMSO as a control).

  • Capture images of the scratch at time 0.

  • Incubate the plate under normal cell culture conditions.

  • Capture images of the same scratch area at regular time intervals (e.g., every 4-6 hours).

  • Measure the width or area of the scratch at each time point to quantify the rate of cell migration and wound closure.

Wound_Healing_Assay Start Seed Cells to Confluency Create_Scratch Create Scratch in Monolayer Start->Create_Scratch Wash_Cells Wash to Remove Debris Create_Scratch->Wash_Cells Add_Inhibitor Add Blebbistatin Derivative Wash_Cells->Add_Inhibitor Image_T0 Image at Time 0 Add_Inhibitor->Image_T0 Incubate Incubate Cells Image_T0->Incubate Image_Timepoints Image at Subsequent Timepoints Incubate->Image_Timepoints Analyze Measure Wound Closure Image_Timepoints->Analyze

Experimental workflow for a wound healing assay.

Signaling Pathway: Myosin II Inhibition

Both this compound and (S)-3'-hydroxyblebbistatin act on the final effector of many signaling pathways that regulate cell contractility and migration: the myosin II motor protein. By inhibiting its ATPase activity, these compounds prevent the power stroke of the myosin head, leading to a relaxation of the actin cytoskeleton.

Myosin_Inhibition_Pathway cluster_signaling Upstream Signaling Rho_ROCK Rho/ROCK Pathway Myosin_LC_P Phosphorylated Myosin Light Chain Rho_ROCK->Myosin_LC_P MLCK MLC Kinase MLCK->Myosin_LC_P Myosin_II_Activation Myosin II Activation Myosin_LC_P->Myosin_II_Activation Actin_Myosin_Interaction Actin-Myosin Interaction (Contraction) Myosin_II_Activation->Actin_Myosin_Interaction Blebbistatin_Derivatives This compound or (S)-3'-Hydroxyblebbistatin Blebbistatin_Derivatives->Myosin_II_Activation Inhibits Inhibition Inhibition of ATPase Activity

Simplified pathway showing myosin II activation and inhibition.

Conclusion

This compound and (S)-3'-hydroxyblebbistatin represent significant advancements in the development of myosin II inhibitors for research purposes. Their superior water solubility, reduced fluorescence, and lower phototoxicity make them excellent alternatives to (S)-blebbistatin, particularly for applications involving live-cell imaging and high-throughput screening. While their potency against skeletal muscle myosin II is slightly lower than the parent compound, they remain highly effective inhibitors. The choice between the amino and hydroxyl derivatives may depend on the specific experimental context, but both offer a substantial improvement in the reliability and reproducibility of studies investigating the multifaceted roles of myosin II in health and disease.

References

A Comparative Analysis of the Solubility of Blebbistatin Derivatives for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate non-muscle myosin II inhibitor is critical for the success of in vitro and in vivo studies. Blebbistatin, a widely used inhibitor, suffers from several drawbacks including poor aqueous solubility, phototoxicity, and fluorescence, which can complicate experimental design and interpretation. In recent years, several derivatives of blebbistatin have been developed to overcome these limitations. This guide provides a comparative analysis of the solubility of various blebbistatin derivatives, supported by experimental data, to aid in the selection of the most suitable compound for specific research needs.

Enhanced Solubility Profiles of Blebbistatin Derivatives

A major hurdle in the use of blebbistatin is its low solubility in aqueous buffers, which can lead to precipitation and inaccurate concentration measurements. Several derivatives have been synthesized with modifications aimed at improving this critical property. The following tables summarize the reported solubility of blebbistatin and some of its key derivatives.

Table 1: Comparative Aqueous Solubility of Blebbistatin Derivatives Under Identical Conditions

This table presents data from a study where the solubility of blebbistatin and two of its derivatives, para-nitroblebbistatin and para-aminoblebbistatin, were measured under the same experimental conditions, allowing for a direct and accurate comparison.

CompoundSolubility in Assay Buffer with 0.1% DMSO (µM)Solubility in Assay Buffer with 1% DMSO (µM)
Blebbistatin10.9 ± 0.9[1]9.3 ± 0.7[1]
para-Nitroblebbistatin3.3 ± 0.1[1]3.6 ± 0.2[1]
para-Aminoblebbistatin298 ± 2.5[1]426 ± 1.7[1]

Table 2: Solubility of Other Blebbistatin Derivatives in Various Solvents

This table provides solubility data for other blebbistatin derivatives from various sources. It is important to note that the experimental conditions may differ between these measurements, and therefore, direct comparisons should be made with caution.

CompoundSolventSolubility
(±)-BlebbistatinDMSO~10 mg/mL[2][3]
DMF~20 mg/mL[2]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[2]
(-)-BlebbistatinDMSO>10 mg/mL[4]
(S)-nitro-BlebbistatinDMSONot specified
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
AzidoblebbistatinAqueous Buffer (0.1% DMSO)~7.4 µM

Experimental Protocols

The determination of a compound's solubility is a fundamental aspect of its preclinical characterization. Below is a detailed methodology for a kinetic solubility assay, a common method used in drug discovery to assess the solubility of compounds from a DMSO stock solution.

Kinetic Solubility Assay Protocol

This protocol is adapted from methodologies described for determining the aqueous solubility of small molecules.[5][6][7][8][9]

1. Preparation of Stock Solutions:

  • Dissolve the test compound (e.g., blebbistatin derivative) in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

2. Preparation of Assay Buffer:

  • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or a specific assay buffer).

3. Sample Preparation:

  • In a microtiter plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final compound concentration and a final DMSO concentration that is typically between 0.1% and 2%.

  • Prepare a series of dilutions to test a range of compound concentrations.

4. Incubation:

  • Seal the microtiter plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1 to 24 hours) with gentle shaking. This allows the solution to reach a state of kinetic equilibrium.

5. Separation of Undissolved Compound:

  • After incubation, separate any precipitated compound from the solution. This can be achieved by:

    • Centrifugation: Centrifuge the plate at high speed (e.g., 14,000 rpm) for a set time (e.g., 10-20 minutes).

    • Filtration: Use a filter plate with a suitable pore size (e.g., 0.45 µm) to filter the samples.

6. Quantification:

  • Carefully transfer the supernatant or filtrate to a new microtiter plate.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as:

    • UV-Vis Spectroscopy: Measure the absorbance at the compound's λmax and calculate the concentration using a standard curve.

    • LC-MS/MS: For compounds with low UV absorbance or for more precise quantification.

7. Data Analysis:

  • The kinetic solubility is defined as the highest concentration of the compound that remains in solution under the specified conditions.

Signaling Pathways and Experimental Workflows

To provide a broader context for the application of these compounds, the following diagrams illustrate the signaling pathway of non-muscle myosin II and a typical workflow for a kinetic solubility assay.

Non_Muscle_Myosin_II_Activation_Pathway Non-Muscle Myosin II Activation Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Ser19/Thr18) MLCK MLCK MLCK->MLC Phosphorylates (Ser19) CaM Ca2+/Calmodulin CaM->MLCK Activates pMLC Phosphorylated MLC (pMLC) MyosinII_active Active Myosin II (Extended Filament) MyosinII_inactive Inactive Myosin II (Folded) MyosinII_inactive->MyosinII_active Conformational Change Contraction Actomyosin Contraction MyosinII_active->Contraction

Caption: Non-Muscle Myosin II Activation Pathway.

Kinetic_Solubility_Workflow Kinetic Solubility Assay Workflow start Start prep_stock Prepare Compound Stock in DMSO start->prep_stock add_buffer Add Stock to Aqueous Buffer prep_stock->add_buffer incubate Incubate with Shaking (e.g., 1-24h at RT) add_buffer->incubate separate Separate Precipitate (Centrifugation or Filtration) incubate->separate quantify Quantify Soluble Compound in Supernatant/Filtrate (UV-Vis or LC-MS) separate->quantify analyze Determine Kinetic Solubility quantify->analyze end End analyze->end

Caption: Kinetic Solubility Assay Workflow.

References

Assessing Off-Target Effects of (S)-3'-Aminoblebbistatin in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular research, the specific and controlled inhibition of cellular processes is paramount. Non-muscle myosin II (NMII) is a key motor protein involved in a plethora of cellular activities, including cytokinesis, cell migration, and adhesion. The development of small molecule inhibitors targeting NMII has provided researchers with powerful tools to dissect these processes. Among these, (S)-3'-Aminoblebbistatin has emerged as a promising research tool, offering advantages over its parent compound, (-)-blebbistatin (B1667133). This guide provides a comprehensive comparison of this compound with other NMII inhibitors, focusing on their off-target effects in cellular models and supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a derivative of (-)-blebbistatin, a well-established and selective inhibitor of NMII ATPase activity.[1] The primary motivation for the development of this compound was to overcome some of the significant limitations of (-)-blebbistatin, namely its low water solubility and considerable phototoxicity when exposed to blue light.[2][3] These drawbacks often complicate its use in live-cell imaging experiments. The addition of an amino group at the 3' position of the blebbistatin scaffold enhances its polarity, leading to a reported 30-fold increase in water solubility compared to (S)-blebbistatin.[2][4] Furthermore, this modification reduces the molecule's fluorescence and phototoxicity, making it a more stable and reliable tool for prolonged live-cell imaging studies.[1][5]

Comparison of NMII Inhibitors: Efficacy and Off-Target Profile

A critical aspect of utilizing any small molecule inhibitor is understanding its specificity and potential for off-target effects. The following tables summarize the available quantitative data for this compound and other commonly used NMII inhibitors.

Table 1: Comparative Inhibitory Activity (IC50) of NMII Inhibitors against Myosin Isoforms

CompoundNon-Muscle Myosin IIA (µM)Non-Muscle Myosin IIB (µM)Smooth Muscle Myosin (µM)Skeletal Muscle Myosin (µM)Cardiac Muscle Myosin (µM)
This compound Data not availableData not availableData not availableData not availableData not available
(-)-Blebbistatin 0.5 - 5[1]0.5 - 5[1]~80[1]~1~1.9[6]
para-Nitroblebbistatin ~27[7]Data not availableData not availableData not availableData not available
para-Aminoblebbistatin Data not availableData not availableData not available~1.3[7]Data not available

Table 2: Comparison of Physicochemical and Off-Target Properties

PropertyThis compound(-)-Blebbistatinpara-Nitroblebbistatinpara-Aminoblebbistatin
Water Solubility High (30-fold > (-)-Blebbistatin)[2][4]Low (~10 µM)[7]Data not availableHigh (~400 µM)[7]
Phototoxicity Reduced[1][5]High (with blue light)[2][3]Photostable[7]Non-phototoxic[7]
Cytotoxicity Data not availableCan be cytotoxic independent of myosin inhibition[7]Non-cytotoxic[7]Non-cytotoxic[7]
Fluorescence Reduced[1]Fluorescent[7]Non-fluorescent[7]Non-fluorescent[7]

Signaling Pathways and Experimental Workflows

To understand the on-target and potential off-target effects of this compound, it is crucial to consider the signaling pathways regulating NMII activity and the experimental workflows used to assess inhibitor effects.

Non-Muscle Myosin II Regulatory Pathway

NMII activity is primarily regulated by the phosphorylation of its regulatory light chain (RLC). This phosphorylation is controlled by the opposing actions of kinases and phosphatases, which are in turn regulated by upstream signaling pathways, most notably the RhoA/ROCK pathway.

NMII_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates RLC RLC ROCK->RLC Phosphorylates Myosin_Phosphatase Myosin Phosphatase ROCK->Myosin_Phosphatase Inhibits MLCK MLCK MLCK->RLC Phosphorylates CaM Ca2+/Calmodulin CaM->MLCK Activates RLC_P Phosphorylated RLC (Active NMII) Actomyosin_Contraction Actomyosin Contraction (Cytokinesis, Migration, etc.) RLC_P->Actomyosin_Contraction Drives ATPase NMII ATPase Activity RLC_P->ATPase Enables Myosin_Phosphatase->RLC_P Dephosphorylates Blebbistatin This compound & other Blebbistatins Blebbistatin->ATPase Inhibits

Caption: Regulation of Non-Muscle Myosin II activity.

Experimental Workflow for Assessing Off-Target Effects

A systematic approach is necessary to distinguish on-target effects from off-target liabilities of a small molecule inhibitor. The following workflow outlines a general strategy for assessing the off-target effects of compounds like this compound.

Off_Target_Workflow start Start: Select Inhibitor (this compound) dose_response Dose-Response & EC50 Determination (On-Target Phenotype) start->dose_response cytotoxicity Cytotoxicity Assay (e.g., ATP-based) dose_response->cytotoxicity phototoxicity Phototoxicity Assay (with & without blue light) dose_response->phototoxicity target_engagement Target Engagement Assay (e.g., Myosin ATPase Assay) dose_response->target_engagement inactive_control Inactive Enantiomer Control ((+)-Blebbistatin) dose_response->inactive_control structurally_distinct Structurally Distinct Inhibitor (e.g., ROCK inhibitor) dose_response->structurally_distinct analysis Data Analysis & Interpretation cytotoxicity->analysis phototoxicity->analysis rescue_experiment Rescue Experiment (e.g., express constitutively active RLC) target_engagement->rescue_experiment rescue_experiment->analysis inactive_control->analysis structurally_distinct->analysis proteomic_profiling Proteomic Profiling (e.g., Kinase panel screen) proteomic_profiling->analysis analysis->proteomic_profiling If off-target effects are suspected conclusion Conclusion on Off-Target Profile analysis->conclusion

Caption: Workflow for assessing inhibitor off-target effects.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor effects.

Protocol 1: Myosin ATPase Activity Assay

This assay measures the enzymatic activity of myosin II and its inhibition by compounds like this compound.

Materials:

  • Purified non-muscle myosin II protein

  • Actin

  • Assay Buffer: 20 mM imidazole (B134444) (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM DTT

  • ATP solution (e.g., 50 mM)

  • This compound and other inhibitors (stock solutions in DMSO)

  • Phosphate (B84403) detection reagent (e.g., malachite green-based)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, actin (if measuring actin-activated ATPase activity), and the inhibitor dilutions.

  • Add the purified myosin II protein to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).

  • Generate a standard curve with known phosphate concentrations to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Protocol 2: Cellular Cytotoxicity and Phototoxicity Assay

This protocol assesses the general toxicity of the inhibitors and their potential for light-induced toxicity.

Materials:

  • Adherent cell line (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • 96-well clear-bottom, black-walled plates

  • This compound and other inhibitors (stock solutions in DMSO)

  • Cell viability reagent (e.g., ATP-based luminescent assay kit or a live/dead cell staining kit with Hoechst 33342 and Propidium Iodide)

  • Light source with a filter for blue light (e.g., 450-490 nm)

  • Plate reader (luminescence or fluorescence) or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase during the experiment. Allow cells to adhere overnight.

  • Prepare serial dilutions of the inhibitors in the complete cell culture medium.

  • Replace the medium in the wells with the medium containing the inhibitor dilutions. Include a DMSO vehicle control.

  • For the phototoxicity assessment, expose one set of plates to a controlled dose of blue light, while keeping a duplicate set of plates in the dark.

  • Incubate the cells for a defined period (e.g., 4, 12, or 24 hours).

  • For ATP-based assay: a. Equilibrate the plates to room temperature. b. Add the luminescent cell viability reagent according to the manufacturer's instructions. c. Measure luminescence using a plate reader.

  • For live/dead staining: a. Add Hoechst 33342 and Propidium Iodide to the culture medium. b. Incubate for 15-30 minutes. c. Image the plates using a fluorescence microscope with appropriate filters. d. Quantify the number of live (blue nuclei) and dead (red nuclei) cells using image analysis software.

  • Calculate cell viability as a percentage relative to the vehicle-only control for both the dark and light-exposed conditions. A significant decrease in viability in the light-exposed group compared to the dark group indicates phototoxicity.

Conclusion

This compound represents a valuable advancement in the toolkit for researchers studying non-muscle myosin II. Its improved water solubility and reduced phototoxicity make it a superior alternative to (-)-blebbistatin for live-cell imaging applications. However, a comprehensive understanding of its off-target effects is crucial for the accurate interpretation of experimental results. While direct comparative data on its IC50 values and a quantitative measure of its phototoxicity are not yet widely available, the provided protocols offer a framework for researchers to perform these critical assessments in their specific cellular models. By employing a systematic approach to evaluate on-target and off-target effects, scientists can confidently utilize this compound and other NMII inhibitors to further unravel the complex roles of the cytoskeleton in health and disease.

References

Safety Operating Guide

Navigating the Disposal of (S)-3'-Aminoblebbistatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of (S)-3'-Aminoblebbistatin, a myosin II inhibitor valued in research for being more stable and less phototoxic than its parent compound, blebbistatin.[1][2] While Safety Data Sheets (SDS) for this compound indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to ensure a safe laboratory environment.

Disposal Recommendations Summary

Disposal guidelines for this compound and related myosin inhibitors are generally consistent across various suppliers. The primary directive is to adhere to local, state, and federal regulations. As specific rules can vary significantly, consulting with your institution's Environmental Health and Safety (EHS) department is a mandatory first step. The following table summarizes key recommendations from various sources.

Recommendation CategoryGuidelineSource(s)
Primary Disposal Route Engage a licensed professional waste disposal company for the collection and disposal of surplus or non-recyclable solutions.[3]
Waste Treatment Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3]
Small Quantities For smaller amounts, disposal with household waste may be permissible, but this should be confirmed against local regulations.[4]
Containers Keep the chemical in suitable, closed, and properly labeled containers for disposal.[5]
Contaminated Packaging Dispose of as unused product. Arrange for disposal at a regulated landfill or via other approved methods for hazardous or toxic wastes in accordance with national legislation.[3]
Environmental Precautions Do not allow the product to enter drains, sewers, or waterways. Discharge into the environment should be avoided.[5][6]
Spill Cleanup For spills, collect material using a non-combustible absorbent (e.g., sand, earth) and place it in a container for disposal. Ensure adequate ventilation.[7]

Step-by-Step Disposal Protocol

The following procedure outlines a general workflow for the proper disposal of this compound. This process should be adapted to comply with your institution-specific and local regulatory requirements.

Logical Workflow for Disposal

G cluster_prep Preparation & Assessment cluster_waste Waste Handling & Segregation cluster_disposal Disposal & Documentation start Start: Disposal of this compound Required consult_sds 1. Consult Safety Data Sheet (SDS) & Institutional Guidelines start->consult_sds ppe 2. Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) consult_sds->ppe waste_type 3. Identify Waste Type ppe->waste_type solid_waste Solid Waste: Surplus chemical, contaminated absorbents waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions in solvents (e.g., DMSO) waste_type->liquid_waste Liquid packaging Contaminated Packaging: Empty vials, liners waste_type->packaging Packaging containerize 4. Place in Labeled, Sealed Waste Container solid_waste->containerize liquid_waste->containerize packaging->containerize contact_ehs 5. Contact Institutional EHS for Waste Pickup containerize->contact_ehs professional_disposal 6. Licensed Professional Disposal Service Collects Waste contact_ehs->professional_disposal incineration 7. Incineration at a Permitted Facility professional_disposal->incineration end End: Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound.

1. Pre-Disposal Assessment and Preparation:

  • Consult Documentation: Before handling the waste, thoroughly review the product's Safety Data Sheet (SDS) and your institution's specific chemical hygiene and disposal plans.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.[5]

2. Waste Segregation and Collection:

  • Solid Waste: Collect surplus or expired this compound powder, along with any contaminated materials (e.g., weigh boats, absorbent pads from a spill), in a designated, sealed, and clearly labeled waste container.[5]

  • Liquid Waste: If the compound is dissolved in a solvent like DMSO, it should be collected in a labeled hazardous waste container designated for flammable liquids. Do not mix with other incompatible waste streams.[6]

  • Contaminated Labware and Packaging: Dispose of empty containers and contaminated disposable labware as unused product.[3] Place these items in a designated container for solid waste.

3. Final Disposal Steps:

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, pending collection.[5]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. All chemical waste, regardless of its hazard classification, should be disposed of through a licensed and qualified waste management vendor.[3]

  • Regulatory Compliance: The ultimate disposal method, such as incineration, will be determined by the disposal company in accordance with all applicable country, federal, state, and local regulations.[3]

While this compound is noted for its stability compared to blebbistatin, it is crucial to handle its disposal with the same diligence as any other laboratory chemical.[1][3] Adherence to these procedures will help ensure the safety of laboratory personnel and protect the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3'-Aminoblebbistatin
Reactant of Route 2
(S)-3'-Aminoblebbistatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。